molecular formula C8H5NO3S B1406134 5-Hydroxybenzothiazole-2-carboxylic acid CAS No. 1261809-89-5

5-Hydroxybenzothiazole-2-carboxylic acid

Cat. No.: B1406134
CAS No.: 1261809-89-5
M. Wt: 195.2 g/mol
InChI Key: YMAUJIFNLJFOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxybenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3S and its molecular weight is 195.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUJIFNLJFOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 5-hydroxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic methodologies, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a structurally significant molecule featuring a fused benzothiazole ring system with hydroxyl and carboxylic acid functional groups. These functionalities impart the molecule with the potential for a variety of chemical modifications and biological interactions, making it a valuable building block in the synthesis of more complex pharmaceutical agents. This guide will focus on the most prominent and practical synthetic pathways for its preparation.

Core Synthetic Pathways

Two primary synthetic strategies have been identified for the synthesis of this compound:

  • The Benzoquinone-Cysteine Method: This is a well-established route that proceeds through a series of reactions including a Michael addition, oxidation, and ring contraction. It is analogous to the synthesis of the isomeric 6-hydroxybenzothiazole-2-carboxylic acid.

  • Cyclocondensation of 2-amino-4-mercaptophenol: This method involves the direct condensation of an appropriately substituted aminothiophenol with a carboxylic acid derivative to form the benzothiazole ring.

This guide will provide a detailed examination of both methodologies.

Method 1: The Benzoquinone-Cysteine Method

This synthetic approach utilizes the reaction of p-benzoquinone with a cysteine ester, followed by a series of transformations to yield the desired product. The overall workflow is depicted below.

Synthesis_Workflow_1 cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation & Cyclization cluster_2 Step 3: Ring Contraction cluster_3 Step 4: Hydrolysis A p-Benzoquinone C Hydroquinone Intermediate A->C + L-Cysteine Ester B L-Cysteine Ester (e.g., ethyl ester) D Benzothiazine Derivative C->D Oxidizing Agent (e.g., K3[Fe(CN)6]) E Ethyl 5-hydroxybenzothiazole- 2-carboxylate D->E Acidic Conditions F 5-Hydroxybenzothiazole- 2-carboxylic Acid E->F Base Hydrolysis (e.g., NaOH)

Caption: Workflow for the Benzoquinone-Cysteine Method.

Experimental Protocol (Adapted from the synthesis of the 6-hydroxy isomer)

Step 1: Synthesis of the Hydroquinone Intermediate (Michael Addition)

  • Dissolve L-cysteine ethyl ester hydrochloride in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and add a solution of p-benzoquinone in the same solvent dropwise with stirring.

  • Allow the reaction to proceed at a low temperature for a specified time, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).

  • Upon completion, the hydroquinone intermediate can be isolated by filtration or extraction.

Step 2: Synthesis of the Benzothiazine Derivative (Oxidation & Cyclization)

  • Dissolve the hydroquinone intermediate in an appropriate solvent.

  • Add an oxidizing agent, such as potassium ferricyanide (K3[Fe(CN)6]), to the solution.

  • Stir the reaction mixture at room temperature until the oxidation and cyclization are complete, as indicated by TLC.

  • Isolate the benzothiazine derivative through standard workup procedures.

Step 3: Synthesis of Ethyl 5-hydroxybenzothiazole-2-carboxylate (Ring Contraction)

  • Treat the benzothiazine derivative with an acid, such as hydrochloric acid, in a suitable solvent.

  • Heat the reaction mixture to facilitate the ring contraction.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product. Purify the crude product by column chromatography.

Step 4: Synthesis of this compound (Hydrolysis)

  • Dissolve the ethyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide.

  • Stir the solution at room temperature or with gentle heating until the ester hydrolysis is complete.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Quantitative Data (Illustrative, based on analogous syntheses)
StepReactantsKey Reagents/ConditionsReaction Time (approx.)Yield (approx.)
1. Michael Addition p-Benzoquinone, L-Cysteine Ethyl Ester HClEthanol, 0 °C to RT2 - 4 hours70 - 85%
2. Oxidation Hydroquinone IntermediateK3[Fe(CN)6], Water/Ethanol, RT1 - 3 hours60 - 75%
3. Ring Contraction Benzothiazine DerivativeAqueous HCl, Heat4 - 8 hours50 - 65%
4. Hydrolysis Ethyl 5-hydroxybenzothiazole-2-carboxylateNaOH, Ethanol/Water, RT1 - 2 hours> 90%

Method 2: Cyclocondensation of 2-Amino-4-mercaptophenol

This alternative route involves the direct formation of the benzothiazole ring by reacting 2-amino-4-mercaptophenol with a suitable two-carbon electrophile, typically a derivative of oxalic acid.

Synthesis_Workflow_2 A 2-Amino-4-mercaptophenol C 5-Hydroxybenzothiazole- 2-carboxylic Acid A->C + Carboxylic Acid Derivative (Condensing Agent/Heat) B Carboxylic Acid Derivative (e.g., Oxalic Acid, Ethyl Oxalyl Chloride)

An In-depth Technical Guide to the Chemical Properties of 5-hydroxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound featuring a benzothiazole core substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to the versatile reactivity of its functional groups and the established biological significance of the benzothiazole scaffold. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of both a hydroxyl and a carboxylic acid group on the benzothiazole ring system of the title compound offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Chemical and Physical Properties

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅NO₃S[2]
Molecular Weight 195.20 g/mol [2]
CAS Number 1261809-89-5[2]
Physical State Solid[2]

Due to the limited availability of experimentally determined physicochemical data, a compilation of predicted values from computational models is presented below. These values should be considered as estimates and used with an understanding of their computational origin.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in water
pKa (acidic) ~2.85 ± 0.30 (for the carboxylic acid proton)

Spectral Data

Specific experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the known properties of its functional groups.

Table 3: Expected Spectral Characteristics of this compound

Spectroscopy Expected Features
IR Spectroscopy Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), a strong C=O stretch from the carboxylic acid (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the benzothiazole ring system.
¹H NMR Spectroscopy Aromatic protons on the benzene ring, a downfield signal for the carboxylic acid proton (>10 ppm), and a signal for the phenolic hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons would provide information about their positions relative to the hydroxyl group.
¹³C NMR Spectroscopy A signal for the carboxylic acid carbonyl carbon (typically in the 160-185 ppm range), signals for the sp²-hybridized carbons of the benzothiazole ring system, with those attached to heteroatoms (O, N, S) being deshielded.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the thiazole ring.

Synthesis

Representative Experimental Protocol: Synthesis of Hydroxy-substituted Benzothiazole-2-carboxylic Acids

The following is a generalized protocol based on methods for synthesizing similar compounds, such as the condensation of o-aminothiophenols with carboxylic acids.[3][4]

Materials:

  • Substituted 2-aminothiophenol (e.g., 2-amino-4-mercaptophenol)

  • Oxalic acid or a suitable dicarboxylic acid derivative

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

  • Appropriate solvents for reaction and purification (e.g., toluene, ethanol)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the substituted 2-aminothiophenol and the carboxylic acid derivative are combined in a suitable solvent, or neat in the case of using polyphosphoric acid.

  • Reaction: The mixture is heated to a temperature appropriate for the specific reagents and catalyst used, typically ranging from 80°C to 220°C.[2] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. If PPA is used, the mixture is poured onto ice and neutralized with a base such as sodium bicarbonate. The aqueous mixture is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethanol/water) or column chromatography on silica gel.

dot

experimental_workflow cluster_synthesis Synthesis start Start Materials: Substituted 2-Aminothiophenol + Carboxylic Acid Derivative reaction Reaction: - Heat with catalyst (e.g., PPA) - Monitor by TLC start->reaction 1. Combine workup Workup: - Cool and neutralize - Extract with organic solvent reaction->workup 2. After completion purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. Isolate crude product product Final Product: This compound purification->product 4. Purify

A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of substituted benzothiazole-2-carboxylic acids has been extensively investigated and shown to possess a wide range of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1] The presence of the hydroxyl and carboxylic acid moieties provides opportunities for this compound to act as a pharmacophore or a key intermediate in the synthesis of more potent and selective therapeutic agents. The carboxylic acid group can be converted to esters or amides to modulate pharmacokinetic properties, while the hydroxyl group can be derivatized to form ethers or esters, further expanding the chemical space for drug discovery.[5][6]

Given the established role of benzothiazoles in interacting with various biological targets, this compound represents a promising scaffold for the development of novel drugs. Further research is warranted to fully elucidate its specific biological activities and potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization is still forthcoming, its core chemical properties and likely synthetic routes can be inferred from related compounds. The presence of multiple functional groups on a biologically relevant scaffold makes it an attractive target for further investigation and a valuable building block for the development of new chemical entities with potential therapeutic value. Future research efforts should focus on obtaining detailed experimental data for its physicochemical and spectral properties, optimizing its synthesis, and exploring its specific biological activities.

References

An In-depth Technical Guide to the Molecular Structure of 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-hydroxybenzothiazole-2-carboxylic acid, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a heterocyclic compound featuring a fused benzothiazole ring system. Its molecular structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl (-OH) group substituted at the 5-position of the benzene ring and a carboxylic acid (-COOH) group at the 2-position of the thiazole ring.[1] The presence of these functional groups makes it a molecule of interest for various chemical and pharmaceutical applications.[1]

The molecular formula of the compound is C₈H₅NO₃S, and it has a molecular weight of approximately 195.20 g/mol .[1] At room temperature, it exists as a solid.[1] The IUPAC name for this compound is 5-hydroxy-1,3-benzothiazole-2-carboxylic acid.[1]

Caption: 2D chemical structure of this compound.

PropertyValueReference
Molecular FormulaC₈H₅NO₃S[1]
Molecular Weight195.20 g/mol [1]
IUPAC Name5-hydroxy-1,3-benzothiazole-2-carboxylic acid[1]
CAS Number1261809-89-5[1]
Physical StateSolid[1]
Canonical SMILESC1=CC2=C(C=C1O)N=C(S2)C(=O)O[1]
InChIInChI=1S/C8H5NO3S/c10-4-1-2-6-5(3-4)9-7(13-6)8(11)12/h1-3,10H,(H,11,12)[1]

Spectroscopic Data

While specific experimental spectra for this compound are not detailed in the provided search results, the expected spectroscopic characteristics can be inferred from its functional groups and related aromatic carboxylic acids.

TechniqueFeatureExpected Chemical Shift / WavenumberNotes
¹H NMR Ar-Hδ 6.5-8.0 ppmThe exact shifts and coupling patterns would depend on the solvent and the electronic effects of the substituents.
-OH (hydroxyl)δ 9.0-12.0 ppmBroad singlet, chemical shift is concentration and solvent dependent.
-COOHδ 10.0-13.0 ppmVery broad singlet, chemical shift is concentration and solvent dependent.
¹³C NMR Aromatic Cδ 110-160 ppm
C=O (carboxyl)δ 165-185 ppm
IR Spectroscopy O-H stretch (hydroxyl)3200-3600 cm⁻¹Broad peak.
O-H stretch (carboxyl)2500-3300 cm⁻¹Very broad due to hydrogen bonding.[2]
C=O stretch (carboxyl)1680-1710 cm⁻¹Strong absorption, characteristic of aromatic acids.[2]
C-O stretch (carboxyl)1210-1320 cm⁻¹[2]
O-H bend (carboxyl)900-960 cm⁻¹Broad peak.[2]

Synthesis Protocol

A potential synthetic route for this compound can be adapted from the established synthesis of its 6-hydroxy isomer.[1] This method involves the reaction of a p-benzoquinone with a cysteine derivative.[1]

  • Michael Addition: React p-benzoquinone with a cysteine ester (e.g., cysteine methyl ester) to form a hydroquinone intermediate via a Michael addition.[1]

  • Oxidation: The resulting hydroquinone is then oxidized to form a benzothiazine derivative.[1]

  • Ring Contraction: Under acidic conditions, the benzothiazine intermediate undergoes ring contraction to form the core benzothiazole structure.[1]

  • Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.[1]

G start p-Benzoquinone + Cysteine Ester step1 Michael Addition start->step1 intermediate1 Hydroquinone Intermediate step1->intermediate1 step2 Oxidation intermediate1->step2 intermediate2 Benzothiazine Derivative step2->intermediate2 step3 Ring Contraction (Acidic Conditions) intermediate2->step3 intermediate3 Benzothiazole Ester step3->intermediate3 step4 Hydrolysis intermediate3->step4 end_product This compound step4->end_product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three key features: the aromatic benzothiazole core, the electron-donating hydroxyl group, and the electron-withdrawing carboxylic acid group.

  • Decarboxylation: Similar to its 6-hydroxy isomer, this compound may undergo decarboxylation in solution, even at ambient temperatures.[1][3] This is a crucial consideration for its storage and use as a synthetic intermediate.

  • Reactions of the Carboxylic Acid: The -COOH group can undergo typical reactions such as esterification, amidation, and reduction.

  • Reactions of the Hydroxyl Group: The -OH group can be alkylated, acylated, or participate in other electrophilic substitution reactions on the benzene ring. The electron-donating nature of the hydroxyl group enhances the electron density of the benzothiazole ring system.[4]

  • Aromatic Ring Reactivity: The benzothiazole ring system can undergo electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the existing functional groups.

Crystallographic Data

Specific single-crystal X-ray diffraction data for this compound was not available in the searched literature. However, for a crystalline solid, a standard crystallographic analysis would determine the parameters outlined in the table below. Such data is fundamental for understanding the three-dimensional arrangement of molecules in the solid state, including intermolecular interactions like hydrogen bonding.

ParameterDescriptionExample Value
Crystal SystemThe crystal system to which the compound belongs.Monoclinic
Space GroupThe symmetry group of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 4.03, b = 13.03, c = 17.20
α, β, γ (°)The angles of the unit cell.α = 90, β = 91.87, γ = 90
Volume (ų)The volume of the unit cell.903.4
ZThe number of molecules per unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.435
Hydrogen BondingDescription of intermolecular hydrogen bonds.O-H···N, O-H···O

Note: The example values are derived from a related compound, 5-methoxy-1H-indole-2-carboxylic acid, for illustrative purposes.[5]

References

In-depth Technical Guide: 5-Hydroxybenzothiazole-2-carboxylic Acid (CAS 1261809-89-5)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and technical data for 5-Hydroxybenzothiazole-2-carboxylic acid (CAS 1261809-89-5) are limited. This guide synthesizes the available information on this compound and related benzothiazole derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. Direct experimental data for this specific compound is sparse, and therefore, some sections will draw parallels from structurally similar molecules.

Core Compound Information

This compound is a heterocyclic organic compound with the chemical formula C₈H₅NO₃S.[1] It belongs to the benzothiazole class of compounds, which are known for their diverse pharmacological activities.

PropertyValue
CAS Number 1261809-89-5
Molecular Formula C₈H₅NO₃S
Molecular Weight 195.20 g/mol
IUPAC Name 5-hydroxy-1,3-benzothiazole-2-carboxylic acid
Physical State Solid

Synthesis and Experimental Protocols

Hypothetical Synthetic Workflow (adapted from related syntheses):

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Ring Contraction cluster_3 Step 4: Hydrolysis p_benzoquinone p-Benzoquinone hydroquinone_intermediate Hydroquinone Intermediate p_benzoquinone->hydroquinone_intermediate Reaction with cysteine_ester Cysteine Ester cysteine_ester->hydroquinone_intermediate benzothiazine_derivative Benzothiazine Derivative hydroquinone_intermediate->benzothiazine_derivative Oxidation benzothiazole_structure Benzothiazole Structure benzothiazine_derivative->benzothiazole_structure Acidic Conditions final_product This compound benzothiazole_structure->final_product Ester Hydrolysis

Caption: Hypothetical workflow for the synthesis of this compound.

A general procedure for the synthesis of related 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives involves the cyclization of the corresponding aminobenzoate with potassium thiocyanate and bromine in acetic acid.[2]

General Experimental Protocol for Cyclization (for related compounds):

  • Dissolve the starting aminobenzoate and potassium thiocyanate in glacial acetic acid and stir at room temperature.

  • Cool the reaction mixture and add a solution of bromine in acetic acid dropwise.

  • Allow the reaction to proceed at room temperature overnight.

  • Neutralize the reaction mixture with an aqueous base (e.g., NH₃ or NaHCO₃) to precipitate the product.

  • Isolate the product by filtration, wash with water, and dry.[2]

Potential Biological Activities and Mechanism of Action

While no specific biological data for this compound has been found, the benzothiazole scaffold is a well-known pharmacophore with a wide range of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity of Benzothiazole Derivatives

Numerous studies have demonstrated the potent anticancer activity of various benzothiazole derivatives. These compounds often exert their effects through the induction of apoptosis (programmed cell death).

Quantitative Data for Related Benzothiazole Derivatives (Anticancer Activity):

Compound ClassCell LineIC₅₀ (µM)Reference
Benzothiazole-based amino acid derivativesMCF-7 (Breast Cancer)0.73 - 0.89[1]
HepG-2 (Liver Cancer)2.54 - 2.80[1]
MDA-MB-231 (Breast Cancer)5.45 - 7.28[1]
Phenylacetamide-benzothiazole derivativesParaganglioma CellsLow micromolar[3]
Pancreatic Cancer CellsLow micromolar[3]

Mechanism of Action: The anticancer activity of benzothiazole derivatives is often mediated through the mitochondrial intrinsic pathway of apoptosis .[4][5] This pathway is initiated by various intracellular stresses, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death.

G Benzothiazole Benzothiazole Derivative ROS Increased ROS Benzothiazole->ROS Mito_potential Disruption of Mitochondrial Membrane Potential ROS->Mito_potential Cyto_c Cytochrome c Release Mito_potential->Cyto_c Caspase9 Caspase-9 Activation Cyto_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial intrinsic pathway of apoptosis induced by some benzothiazole derivatives.

Some benzothiazole derivatives have also been shown to inhibit key signaling molecules involved in cancer progression, such as VEGFR-2 and EGFR.[1][6]

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Data for Related Benzothiazole Derivatives (Antimicrobial Activity):

Compound ClassMicroorganismMIC (mg/mL)Reference
Benzothiazolylthiazolidin-4-one derivativesE. coli0.12[7]
S. aureus0.12[7]
P. aeruginosa0.10[7]

Conclusion and Future Directions

This compound is a compound with potential for biological activity based on its structural relationship to other pharmacologically active benzothiazoles. However, there is a clear lack of specific research on this particular molecule. Future research should focus on:

  • Developing and optimizing a synthetic protocol for this compound to enable further studies.

  • Screening for biological activity , particularly anticancer and antimicrobial effects, to determine its potential as a therapeutic agent.

  • Investigating its mechanism of action if significant biological activity is observed, including its effects on cell signaling pathways.

This in-depth guide highlights the current knowledge gap regarding CAS number 1261809-89-5 and aims to provide a foundation for future research into this potentially valuable compound.

References

Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for obtaining hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery due to the versatile substitution patterns available on the benzothiazole core.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflows for clarity.

Core Synthesis Pathway: Substituted 4-Aminobenzoates to Hydroxy-2-aminobenzothiazoles

A robust and elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates has been developed, offering the potential for substitution at four different positions on the bicyclic system.[1][2][3] The key transformation involves the cyclization of substituted 4-aminobenzoate precursors using potassium thiocyanate (KSCN) and bromine in acetic acid.[2][4]

Synthesis of 4-Hydroxy-2-aminobenzo[d]thiazole-6-carboxylate Derivatives

The synthesis of 4-hydroxy substituted derivatives commences with 3-hydroxy-4-nitrobenzoic acid. The general approach involves esterification, alkylation of the hydroxyl group to serve as a protecting group, reduction of the nitro group to an amine, and finally, the key cyclization step to form the benzothiazole ring.[2][5]

G cluster_0 Precursor Synthesis for 4-OR Derivatives cluster_1 Benzothiazole Formation 3-Hydroxy-4-nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic acid (1) Methyl_3-hydroxy-4-nitrobenzoate Methyl 3-hydroxy-4-nitrobenzoate (2) 3-Hydroxy-4-nitrobenzoic_acid->Methyl_3-hydroxy-4-nitrobenzoate a) H2SO4, MeOH Methyl_3-alkoxy-4-nitrobenzoates Methyl 3-alkoxy-4-nitrobenzoates (3a-f) Methyl_3-hydroxy-4-nitrobenzoate->Methyl_3-alkoxy-4-nitrobenzoates b) Alkylation Methyl_4-amino-3-alkoxybenzoates Methyl 4-amino-3-alkoxybenzoates (4a-f) Methyl_3-alkoxy-4-nitrobenzoates->Methyl_4-amino-3-alkoxybenzoates c) Reduction Target_Compounds_4_OR Methyl 2-amino-4-alkoxybenzo[d]thiazole-6-carboxylates (5a-f) Methyl_4-amino-3-alkoxybenzoates->Target_Compounds_4_OR d) KSCN, Br2, CH3COOH

Figure 1. Synthetic workflow for 4-alkoxy-2-aminobenzothiazole derivatives.

a) Esterification of 3-Hydroxy-4-nitrobenzoic acid (1) to Compound (2) [1][5]

  • To a solution of 3-hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol) in methanol (200 mL), concentrated H₂SO₄ (6 mL, 112.6 mmol) is added.

  • The mixture is stirred at 65 °C overnight.

  • The solvent is evaporated under reduced pressure.

  • The residue is neutralized with a saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (200 mL).

  • The organic phase is washed with brine (2 x 50 mL), dried over Na₂SO₄, filtered, and the solvent is removed in vacuo.

b) General Procedure for Alkylation of Compound (2) to (3a-e) [4][5]

  • To a suspension of methyl 3-hydroxy-4-nitrobenzoate (3.00 g, 15.2 mmol) and K₂CO₃ (3.16 g, 22.8 mmol) in DMF (20 mL), the corresponding alkyl halide (e.g., methyl iodide, 1.9 mL, 30.5 mmol) is added dropwise.

  • The reaction mixture is stirred at 60 °C overnight.

  • The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate (30 mL).

  • The solution is washed with water (2 x 20 mL) and brine (20 mL).

  • The organic phase is dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

c) General Procedure for Reduction of Nitro Group (3a-f to 4a-f) [2]

  • Method 1 (Catalytic Hydrogenation for 4a, 4c-d, 4f): The nitro compound is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 2-5 hours.

  • Method 2 (Reduction with SnCl₂ for 4b, 4e): To a solution of the nitro compound (e.g., 3b, 1.48 g, 5.17 mmol) in ethyl acetate/methanol (1.5:1, 25 mL), SnCl₂ (4.90 g, 25.8 mmol) is added, and the mixture is stirred at 55 °C overnight. The solvent is removed, and the residue is treated with NaHCO₃ solution.

d) General Procedure for Cyclization to 4-Alkoxy Derivatives (5a-f) [2]

  • To a solution of the aminobenzoate precursor (4a-f) in acetic acid, 4 equivalents of KSCN are added, and the solution is stirred at room temperature for 45 minutes.

  • The reaction mixture is cooled to 10 °C.

  • A solution of bromine (2 equivalents) in acetic acid is added dropwise.

  • The mixture is stirred at room temperature overnight.

  • The reaction is neutralized with 25% aqueous NH₃ solution to pH 8.

  • The resulting precipitate is filtered, washed extensively with water, and dried.

CompoundR GroupAlkylation Yield (%)Reduction Yield (%)Cyclization Yield (%)m.p. (°C)
5aMethyl939975224–226
5bBenzyl976695179–181
5cIsopropyl679945172–173
5dCyclopentyl728935185–186
5e4-Fluorobenzyl809970200–202
5f2-Methoxyethyl229945148–150
Table 1. Summary of yields and melting points for the synthesis of methyl 2-amino-4-alkoxybenzo[d]thiazole-6-carboxylates.[2]
Synthesis of 5-Hydroxy-2-aminobenzo[d]thiazole-6-carboxylate Derivatives

The synthesis of 5-hydroxy substituted analogues starts from methyl 4-amino-2-hydroxybenzoate. The strategy involves protecting the amino group, alkylating the hydroxyl group, deprotecting the amino group, and finally, executing the benzothiazole ring formation.[1][2]

G cluster_0 Precursor Synthesis for 5-OR Derivatives cluster_1 Benzothiazole Formation Methyl_4-amino-2-hydroxybenzoate Methyl 4-amino-2-hydroxybenzoate (7) Boc-protected_amine Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate (8) Methyl_4-amino-2-hydroxybenzoate->Boc-protected_amine a) Boc2O Alkylated_precursors Methyl 4-((tert-butoxycarbonyl)amino)-2-alkoxybenzoates (9a-b) Boc-protected_amine->Alkylated_precursors b) Alkylation Deprotected_amines Methyl 4-amino-2-alkoxybenzoates (10a-b) Alkylated_precursors->Deprotected_amines c) Deprotection Target_Compounds_5_OR Methyl 2-amino-5-alkoxybenzo[d]thiazole-6-carboxylates (11a-b) Deprotected_amines->Target_Compounds_5_OR d) KSCN, Br2, CH3COOH

Figure 2. Synthetic workflow for 5-alkoxy-2-aminobenzothiazole derivatives.

a) Boc Protection of Amine (7 to 8) [1]

  • To a solution of methyl 4-amino-2-hydroxybenzoate (9.57 g, 57.3 mmol), di-tert-butyl dicarbonate (13.8 g, 63.0 mmol) is added.

  • The mixture is stirred at 70 °C for 48 hours.

  • After workup with ethyl acetate and water, the organic phase is washed with 1 M HCl and brine, dried, and concentrated.

  • The product is purified by flash column chromatography.

b) Alkylation of Hydroxyl Group (8 to 9a-b) [2]

  • This step follows the general Williamson ether synthesis conditions as described for compounds 3a-e, using the appropriate alkyl halide.

c) Deprotection of Boc-Amine (9a-b to 10a-b) [1]

  • For 10a (R=Me): To a solution of compound 9a (0.867 g, 3.08 mmol) in dichloromethane (15 mL), trifluoroacetic acid (5 mL) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is neutralized with saturated aqueous NaHCO₃ solution.[4]

  • For 10b (R=Bn): Compound 9b (0.605 g, 1.69 mmol) is dissolved in 2 M HCl in diethyl ether (5 mL) and stirred at room temperature for 15 hours. The precipitate is filtered and worked up.

d) Cyclization to 5-Alkoxy Derivatives (11a-b) [2]

  • The procedure is identical to the cyclization method described for the 4-alkoxy derivatives (5a-f).

CompoundR GroupProtection Yield (%)Alkylation Yield (%)Deprotection Yield (%)Cyclization Yield (%)m.p. (°C)
11aMethyl43928474240–242
11bBenzyl43545145225–227
Table 2. Summary of yields and melting points for the synthesis of methyl 2-amino-5-alkoxybenzo[d]thiazole-6-carboxylates.[1][2]

Synthesis of the Parent 2-Aminobenzo[d]thiazole-6-carboxylic Acid

For comparative purposes and as a fundamental building block, the synthesis of the non-hydroxylated parent compound is also relevant. This is typically achieved by the direct cyclization of 4-aminobenzoic acid.

G 4-Aminobenzoic_acid 4-Aminobenzoic acid Target_Compound 2-Aminobenzo[d]thiazole-6-carboxylic acid 4-Aminobenzoic_acid->Target_Compound NaSCN, Br2, MeOH

Figure 3. Direct synthesis of 2-aminobenzothiazole-6-carboxylic acid.

Experimental Protocol
  • To a suspension of 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH), sodium thiocyanate (NaSCN, 65 g, 0.8 mol) is added.[6]

  • The reaction mixture is cooled to -10 °C.[6]

  • Bromine (Br₂, 38 mL, 0.73 mol) is added in portions while maintaining the internal temperature below -5 °C.[6]

  • The mixture is stirred for 2 hours.[6]

  • The precipitate is collected by filtration and suspended in 350 mL of 1 M hydrochloric acid (HCl).[6]

  • The suspension is heated to reflux for 30 minutes.[6]

  • After immediate hot filtration, 150 mL of concentrated HCl is added to the filtrate to precipitate the product.[6]

  • The white solid is filtered, dried, and used without further purification, yielding 70 g (42%).[6]

Concluding Remarks

The synthetic routes detailed in this guide offer a versatile and efficient methodology for producing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. The primary pathway, involving the cyclization of appropriately substituted aminobenzoates, is particularly effective for generating libraries of compounds with diverse functionalities at the 4- and 5-positions. The quantitative data provided allows for a comparative assessment of the efficiency of each step. These protocols serve as a foundational resource for researchers engaged in the design and synthesis of novel benzothiazole-based compounds for pharmaceutical and materials science applications.

References

Technical Guide: Solubility and Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound featuring a fused benzothiazole ring system. Its structure incorporates both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group, which are key to its chemical properties and potential applications.[1] The compound has a molecular formula of C₈H₅NO₃S and a molecular weight of approximately 195.20 g/mol .[1] The strategic placement of its functional groups influences its electronic distribution, hydrogen-bonding capabilities, and reactivity, making it a molecule of interest in medicinal chemistry and material science.[1]

Like its isomers, such as 6-hydroxybenzothiazole-2-carboxylic acid, this compound may undergo decarboxylation in solution, a critical consideration for its storage and handling in research and synthetic applications.[1][2] Understanding its solubility in various organic solvents is fundamental for its purification, formulation, and application in drug discovery and development processes.

Solubility in Organic Solvents

A thorough review of scientific literature and chemical databases indicates that specific quantitative solubility data for this compound in common organic solvents is not publicly available at this time. The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and industrial settings, from reaction kinetics to bioavailability.

For researchers, the lack of data necessitates experimental determination to proceed with applications such as purification, formulation, or biological screening. The table below is provided as a template for recording such experimentally determined values. General principles suggest that, as a polar molecule with hydrogen bond donors (-OH, -COOH) and acceptors (N, =O), it would exhibit higher solubility in polar protic and aprotic solvents.

Table 1: Solubility Data for this compound

Solvent CategorySolvent NameChemical FormulaSolubility (g/L at 25°C)
Polar Protic MethanolCH₃OHData Not Available
EthanolC₂H₅OHData Not Available
IsopropanolC₃H₈OData Not Available
Polar Aprotic Dimethyl Sulfoxide(CH₃)₂SOData Not Available
AcetonitrileCH₃CNData Not Available
AcetoneC₃H₆OData Not Available
Non-Polar TolueneC₇H₈Data Not Available
HexaneC₆H₁₄Data Not Available

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, based on the widely accepted shake-flask method.[3] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

3.1 Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass tubes with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.[3]

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette. Immediately filter the sample through a syringe filter to remove any remaining solid microparticles.

  • Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualized Workflows and Pathways

Diagrams are provided to illustrate key processes related to this compound.

G start Start: Add excess solute to solvent in vial shake Equilibrate on shaker (Constant Temp, 24-72h) start->shake Seal vial settle Settle & Centrifuge to separate solid shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter Sample supernatant dilute Prepare accurate dilution of the filtrate filter->dilute analyze Quantify concentration (e.g., HPLC) dilute->analyze end End: Calculate Solubility analyze->end

Caption: Experimental workflow for solubility determination.

G reagents p-Benzoquinone + Cysteine Ester michael Michael Addition reagents->michael hydroquinone Hydroquinone Intermediate michael->hydroquinone oxidation Oxidation hydroquinone->oxidation benzothiazine Benzothiazine Derivative oxidation->benzothiazine contraction Ring Contraction (Acidic Conditions) benzothiazine->contraction benzothiazole_ester Benzothiazole Ester contraction->benzothiazole_ester hydrolysis Ester Hydrolysis benzothiazole_ester->hydrolysis product 5-Hydroxybenzothiazole- 2-carboxylic Acid hydrolysis->product

Caption: A plausible synthetic pathway for the target compound.[1]

References

An In-depth Technical Guide on the Stability and Storage of 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-hydroxybenzothiazole-2-carboxylic acid. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound possesses the molecular formula C₈H₅NO₃S and a molecular weight of 195.20 g/mol .[1] It exists as a solid at room temperature.[1] The structure features a benzothiazole core with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position.[1] These functional groups are key to its chemical reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅NO₃S[1]
Molecular Weight 195.20 g/mol [1]
CAS Number 1261809-89-5[1]
Physical State Solid[1]

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by its functional groups. The primary anticipated degradation pathways include decarboxylation and oxidation.

Decarboxylation: A significant stability concern for this compound is its potential to undergo decarboxylation in solution, even at ambient temperatures.[1] This reaction would result in the loss of the carboxylic acid group as carbon dioxide, yielding 5-hydroxybenzothiazole.

Oxidation: The hydroxyl group on the benzene ring is susceptible to oxidation, which could be initiated by exposure to oxidizing agents, light, or elevated temperatures.[1] Oxidation may lead to the formation of quinone-like structures or other oxidized derivatives.

The biodegradation of related benzothiazoles has been studied, and it has been observed that 2-hydroxybenzothiazole can be a transformation product, suggesting that the hydroxyl group is a site for further metabolic reactions.[2][3]

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended based on general guidelines for benzothiazole derivatives:

  • Temperature: Store in a cool and dry place.

  • Light: Protect from light.

  • Atmosphere: Store under an inert atmosphere if possible, especially for long-term storage, to minimize oxidative degradation.

  • Container: Keep in a tightly sealed container.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These protocols are based on ICH guidelines and common practices in the pharmaceutical industry.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of the compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of HCl solution.

    • Keep the mixture at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with NaOH solution before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of NaOH solution.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl solution before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of H₂O₂ solution.

    • Keep the mixture at room temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points and dissolve in a suitable solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]

    • Analyze the samples after the exposure period. A dark control should be kept under the same conditions but protected from light.

  • Analysis: Analyze all samples using a suitable stability-indicating analytical method, such as HPLC with UV detection.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance, determined by UV spectral analysis.

  • Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analytical Phase cluster_evaluation Evaluation and Reporting Phase define_objectives Define Study Objectives develop_protocol Develop Stability Protocol define_objectives->develop_protocol sample_prep Prepare Samples of This compound develop_protocol->sample_prep stress_testing Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) sample_prep->stress_testing long_term_stability Initiate Long-Term and Accelerated Stability Studies sample_prep->long_term_stability method_dev Develop Stability-Indicating HPLC Method stress_testing->method_dev sample_analysis Analyze Stressed and Stability Samples long_term_stability->sample_analysis method_val Validate HPLC Method (ICH Q2(R1)) method_dev->method_val method_val->sample_analysis data_analysis Analyze Data and Identify Degradants sample_analysis->data_analysis pathway_elucidation Elucidate Degradation Pathways data_analysis->pathway_elucidation report_generation Generate Stability Report and Define Storage Conditions pathway_elucidation->report_generation

Caption: Logical workflow for the stability assessment of this compound.

Potential Degradation Pathways

This diagram illustrates the potential degradation pathways of this compound based on its chemical structure.

Degradation_Pathways cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation parent This compound decarboxylated_product 5-Hydroxybenzothiazole parent->decarboxylated_product Heat, Solution oxidized_product Oxidized Derivatives (e.g., Quinone-like structures) parent->oxidized_product Oxidizing agents, Light co2 CO2

Caption: Potential degradation pathways of this compound.

References

Spectroscopic Profile of 5-hydroxybenzothiazole-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-hydroxybenzothiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document presents predicted spectroscopic data based on the analysis of its structural analogues and well-established principles of spectroscopic interpretation. Detailed experimental protocols for obtaining such data are also provided, alongside a logical workflow for the spectroscopic analysis of this compound.

Core Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound (Molecular Formula: C₈H₅NO₃S, Molecular Weight: 195.20 g/mol )[1]. These predictions are derived from the analysis of related benzothiazole and carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)~13.0Singlet (broad)The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with D₂O[2].
Phenolic (-OH)~9.5-10.5Singlet (broad)The chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
Aromatic (H-4)~7.8-8.0DoubletExpected to be downfield due to the anisotropic effect of the thiazole ring.
Aromatic (H-6)~7.0-7.2Doublet of doubletsCoupling to both H-4 and H-7.
Aromatic (H-7)~7.5-7.7DoubletExpected to be downfield due to proximity to the electron-withdrawing carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)165-175The carbonyl carbon of an aromatic carboxylic acid typically appears in this region[3][4].
C=N (C-2)155-165The carbon in the thiazole ring double-bonded to nitrogen.
Aromatic (C-3a)148-152Bridgehead carbon adjacent to the sulfur atom.
Aromatic (C-5)150-158Carbon bearing the hydroxyl group, expected to be deshielded.
Aromatic (C-7a)130-135Bridgehead carbon adjacent to the nitrogen atom.
Aromatic (C-7)120-128
Aromatic (C-4)115-125
Aromatic (C-6)110-120

Table 3: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500-3300BroadVery broad due to hydrogen bonding[5][6].
O-H stretch (Phenol)3200-3600BroadMay overlap with the carboxylic acid O-H stretch.
C-H stretch (Aromatic)3000-3100MediumCharacteristic of sp² C-H bonds.
C=O stretch (Carboxylic Acid)1680-1710StrongThe carbonyl stretch of an aromatic carboxylic acid[6].
C=N stretch (Thiazole)1550-1620Medium
C=C stretch (Aromatic)1450-1600Medium-StrongMultiple bands are expected.
C-O stretch (Carboxylic Acid/Phenol)1210-1320Strong[6]
O-H bend (Carboxylic Acid)1395-1440Medium[6]

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

m/zPredicted Fragment IonNotes
195[M]⁺Molecular ion peak.
178[M - OH]⁺Loss of the hydroxyl group from the carboxylic acid[7][8].
150[M - COOH]⁺Loss of the carboxyl group[7][8].
122[M - COOH - CO]⁺Subsequent loss of carbon monoxide.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy

SolventPredicted λmax (nm)Notes
Ethanol or Methanol~250-270 and ~310-330Aromatic compounds typically exhibit multiple absorption bands. The presence of the benzothiazole ring system and the hydroxyl and carboxylic acid functional groups are expected to influence the absorption maxima[9][10].

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in this compound.

Instrumentation: A 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR spectrometer, such as a Bruker Avance-400 instrument[11].

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm)[11].

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the DMSO-d₆ solvent.

  • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C) or the internal TMS standard.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):

  • Dissolve a small amount of the solid sample (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone[12][13].

  • Place one to two drops of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate[12][13].

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[12][13]. The film should be translucent for optimal results[13].

  • If the resulting spectrum has peaks that are too intense (saturated), the film is too thick. Clean the plate and prepare a new film from a more dilute solution[13]. If the peaks are too weak, add another drop of the solution to the plate and allow the solvent to evaporate[13].

Data Acquisition:

  • Place the salt plate in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the clean, empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

  • Identify the characteristic absorption bands for the functional groups present in the molecule, such as O-H, C-H, C=O, C=N, and C=C bonds.

  • Compare the observed wavenumbers with established correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.

Sample Preparation:

  • For ESI-MS, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • For EI-MS, the solid sample can be introduced directly via a solids probe.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • For ESI, both positive and negative ion modes can be explored.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide structural information. Common fragmentations for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu)[7][8].

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to obtain a series of solutions with decreasing concentrations[14]. A final concentration in the range of 10-100 µM is typically suitable.

Data Acquisition:

  • Turn on the spectrophotometer and allow it to warm up for at least 20 minutes[14].

  • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.

  • Record a baseline spectrum with the blank cuvette.

  • Rinse the second cuvette with the sample solution before filling it.

  • Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λmax).

  • If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration and path length are known.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow start Start: 5-hydroxybenzothiazole- 2-carboxylic acid sample ms Mass Spectrometry (MS) start->ms ir FT-IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis mol_weight Determine Molecular Weight and Elemental Formula ms->mol_weight func_groups Identify Functional Groups ir->func_groups h_nmr ¹H NMR Analysis: Proton Environment & Connectivity nmr->h_nmr c_nmr ¹³C NMR Analysis: Carbon Skeleton nmr->c_nmr electronic_trans Analyze Electronic Transitions (λmax) uv_vis->electronic_trans structure_elucidation Structural Elucidation & Confirmation mol_weight->structure_elucidation func_groups->structure_elucidation h_nmr->structure_elucidation c_nmr->structure_elucidation electronic_trans->structure_elucidation end End: Complete Spectroscopic Characterization structure_elucidation->end

Caption: Workflow for Spectroscopic Characterization.

References

mechanism of 5-hydroxybenzothiazole-2-carboxylic acid formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Formation of 5-Hydroxybenzothiazole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed mechanism for the formation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct and complete synthetic procedures for this specific isomer, this guide synthesizes information from established methods for structurally related compounds, particularly the analogous 6-hydroxy isomer, which is a key component in the biosynthesis of firefly luciferin.

Introduction

This compound is a member of the benzothiazole family, characterized by a fused benzene and thiazole ring system.[1] Its structure, featuring both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] The molecular formula is C8H5NO3S, and it has a molecular weight of approximately 195.20 g/mol .[1] The synthesis of hydroxybenzothiazole derivatives is often analogous to the initial steps of firefly luciferin biosynthesis, which involves the reaction of a benzoquinone with cysteine.[1]

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed through a multi-step pathway starting from p-benzoquinone and a cysteine ester (e.g., cysteine methyl ester). The overall reaction transforms these simple precursors into the final bicyclic aromatic structure.

G cluster_products Product p_benzoquinone p-Benzoquinone final_product 5-Hydroxybenzothiazole- 2-carboxylic Acid Michael_Addition Michael Addition p_benzoquinone->Michael_Addition + Cysteine Ester cysteine_ester Cysteine Methyl Ester Oxidation Oxidative Cyclization Michael_Addition->Oxidation Oxidation Ring_Contraction Ring Contraction Oxidation->Ring_Contraction Acid-Catalyzed Ring Contraction Hydrolysis Hydrolysis Ring_Contraction->Hydrolysis Ester Hydrolysis Hydrolysis->final_product

Caption: Overall proposed reaction pathway for the synthesis of this compound.

The process can be broken down into four key stages:

  • Michael Addition: The reaction initiates with a nucleophilic 1,4-addition (Michael addition) of the thiol group of the cysteine ester to the p-benzoquinone ring. This step forms a hydroquinone intermediate.

  • Oxidative Cyclization: The hydroquinone intermediate is then oxidized, which facilitates an intramolecular cyclization. This step leads to the formation of a six-membered dihydrobenzothiazine ring system.

  • Ring Contraction: Under acidic conditions, the dihydrobenzothiazine intermediate undergoes a ring contraction to form the more stable five-membered benzothiazole aromatic ring.

  • Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, yielding the target molecule.

Detailed Mechanistic Steps

The following diagrams illustrate the proposed electron-pushing mechanisms for each key stage of the reaction.

Stage 1 & 2: Michael Addition and Oxidative Cyclization

The thiol group of the cysteine methyl ester acts as a nucleophile, attacking one of the activated double bonds of the p-benzoquinone. This is followed by tautomerization to the more stable hydroquinone form. Subsequent oxidation and intramolecular cyclization form the benzothiazine ring.

G start p-Benzoquinone + Cysteine Methyl Ester step1 Michael Addition start->step1 1 intermediate1 Hydroquinone Adduct step1->intermediate1 step2 Oxidation intermediate1->step2 2 intermediate2 Quinone Adduct step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 3 product Dihydrobenzothiazine Intermediate step3->product

Caption: Formation of the dihydrobenzothiazine intermediate.

Stage 3: Acid-Catalyzed Ring Contraction

The dihydrobenzothiazine intermediate is unstable under acidic conditions and rearranges to the thermodynamically more stable aromatic benzothiazole system. This is a key step in forming the core of the final product.[1]

G start Dihydrobenzothiazine Intermediate step1 Protonation start->step1 1 (H+) intermediate1 Protonated Intermediate step1->intermediate1 step2 Ring Opening intermediate1->step2 2 intermediate2 Thio-Iminium Intermediate step2->intermediate2 step3 Tautomerization & Cyclization intermediate2->step3 3 intermediate3 Spiro Intermediate step3->intermediate3 step4 Dehydration & Aromatization intermediate3->step4 4 (-H2O) product Methyl 5-hydroxybenzothiazole-2-carboxylate step4->product

Caption: Proposed mechanism for the acid-catalyzed ring contraction.

Stage 4: Ester Hydrolysis

The final step is a standard acid- or base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid.

G start Methyl 5-hydroxybenzothiazole-2-carboxylate step1 Protonation of Carbonyl start->step1 1 (H+) intermediate1 Activated Ester step1->intermediate1 step2 Nucleophilic attack by H2O intermediate1->step2 2 (+H2O) intermediate2 Tetrahedral Intermediate step2->intermediate2 step3 Proton Transfer intermediate2->step3 3 intermediate3 Protonated Tetrahedral Intermediate step3->intermediate3 step4 Elimination of Methanol intermediate3->step4 4 (-CH3OH, -H+) product This compound step4->product

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocols

G start Dissolve p-benzoquinone and Cysteine Methyl Ester in Solvent reaction1 Stir at Room Temperature (Michael Addition) start->reaction1 oxidation Add Oxidizing Agent (e.g., K3[Fe(CN)6]) (Oxidative Cyclization) reaction1->oxidation workup1 Isolate Dihydrobenzothiazine Intermediate oxidation->workup1 reaction2 Treat with Acid (e.g., HCl in Dioxane) (Ring Contraction) workup1->reaction2 workup2 Isolate Benzothiazole Ester reaction2->workup2 hydrolysis Perform Ester Hydrolysis (Acidic or Basic Conditions) workup2->hydrolysis purification Purify Final Product (Crystallization/Chromatography) hydrolysis->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: General experimental workflow for the proposed synthesis.

Proposed Synthesis of Methyl 5-hydroxybenzothiazole-2-carboxylate
  • Michael Addition and Cyclization:

    • Dissolve p-benzoquinone (1 equivalent) in a suitable solvent such as methanol.

    • Add a solution of L-cysteine methyl ester hydrochloride (1 equivalent) in methanol dropwise to the p-benzoquinone solution at 0-5 °C with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Add an oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]) (2 equivalents), to the reaction mixture and continue stirring for 12-24 hours.

    • The formation of the dihydrobenzothiazine intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is typically removed under reduced pressure, and the intermediate is extracted with an organic solvent like ethyl acetate.

  • Ring Contraction:

    • Dissolve the crude dihydrobenzothiazole intermediate in a solvent such as dioxane or methanol.

    • Add a strong acid, for example, a solution of HCl in dioxane or concentrated sulfuric acid, and heat the mixture to reflux for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel.

Hydrolysis to this compound
  • Dissolve the purified methyl 5-hydroxybenzothiazole-2-carboxylate in a mixture of methanol and an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
p-BenzoquinoneC₆H₄O₂108.09106-51-4
L-Cysteine Methyl Ester HydrochlorideC₄H₁₀ClNO₂S171.6518598-63-5
This compoundC₈H₅NO₃S195.201261809-89-5
Expected Spectroscopic Data

The following table summarizes the expected characteristic spectroscopic signals for the final product based on its functional groups.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / Absorption Range
¹H NMRCarboxylic Acid (-COOH)~10-13 ppm (broad singlet)
¹H NMRAromatic Protons (-ArH)~7-8.5 ppm
¹H NMRPhenolic Hydroxyl (-OH)~5-10 ppm (broad, position dependent on solvent and concentration)
¹³C NMRCarbonyl Carbon (-COOH)~165-185 ppm
¹³C NMRAromatic Carbons~110-160 ppm
IR SpectroscopyO-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)
IR SpectroscopyC=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹ (strong)
IR SpectroscopyO-H Stretch (Phenol)3200-3600 cm⁻¹ (broad)
IR SpectroscopyC=N and C=C Stretches~1500-1650 cm⁻¹
Mass SpectrometryMolecular Ion [M]⁺m/z = 195
Mass Spectrometry[M-H₂O]⁺m/z = 177
Mass Spectrometry[M-COOH]⁺m/z = 150

Conclusion

The formation of this compound is proposed to occur via a pathway analogous to that of its 6-hydroxy isomer, involving a Michael addition, oxidative cyclization, ring contraction, and ester hydrolysis. This guide provides a detailed mechanistic hypothesis and a proposed experimental framework to aid researchers in the synthesis and study of this and related compounds. Further experimental work is required to optimize the reaction conditions and fully characterize the intermediates and final product. It is also worth noting that this compound may undergo decarboxylation in solution at ambient temperature, which should be a consideration for its storage and handling.[1]

References

The Pharmacological Potential of Benzothiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Benzothiazole derivatives have exhibited potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phortress (NSC 710305) Breast (MCF-7)Potent Activity[5]
DF 203 Breast (MCF-7)Potent Activity[6]
L1 Liver Cancer CellsSelective Inhibition[1]
L1Pt Liver Cancer CellsSelective Inhibition[1]
4a Rat Brain Glioma (C6)0.03[7]
4d Rat Brain Glioma (C6)0.03[7]
Compound B7 A431, A549, H1299Significant Inhibition[8]
PB11 Glioblastoma (U87), Cervix (HeLa)< 0.05[9]
4l Pancreatic (AsPC-1, BxPC-3, Capan-2)13.67 - 33.76[10]
4m Pancreatic (AsPC-1, BxPC-3, Capan-2)8.49 - 13.33[10]
Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by targeting critical signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][11]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Apoptosis Apoptosis mTOR->Apoptosis Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->Akt

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Benzothiazole derivatives can inhibit this pathway, leading to cell cycle arrest and apoptosis.[12]

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation & Differentiation Proliferation & Differentiation Transcription Factors->Proliferation & Differentiation Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->ERK

Figure 2: Inhibition of the MAPK/ERK pathway by benzothiazole derivatives.

The JAK/STAT pathway is involved in the cellular response to cytokines and growth factors and plays a significant role in cancer development. Certain benzothiazole derivatives have been found to inhibit this pathway, thereby suppressing tumor growth.[12]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription Translocation to Nucleus Nucleus Nucleus Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->JAK

Figure 3: Inhibition of the JAK/STAT pathway by benzothiazole derivatives.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[12][13][14]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following table presents MIC values for selected benzothiazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli25[3]
Compound 4 Escherichia coli25[3]
Compound 3 Candida albicans25[3]
Compound 41c Escherichia coli3.1[14]
Compound 41c Pseudomonas aeruginosa6.2[14]
Compound 133 Staphylococcus aureus78.125[14]
Compound 16c Staphylococcus aureus0.025 mM[14]
Compounds A1, A2, A9 Escherichia coli, Staphylococcus aureusPromising Activity[15]

Anticonvulsant Activity

Several benzothiazole derivatives, most notably Riluzole, have been investigated for their anticonvulsant properties.[6][16][17][18] Their mechanism of action often involves the modulation of voltage-gated ion channels and neurotransmitter systems.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The median effective dose (ED50) is a common measure of a drug's potency in vivo. The table below lists the ED50 values for some benzothiazole derivatives in preclinical models of epilepsy.

Compound/DerivativeAnimal ModelED50 (mg/kg)Reference
Compound 9 MES testPotent Activity[19]
Compound 8 PTZ testMost Potent[19]
Compound 5i MES test50.8[20][21]
Compound 5j MES test54.8[20][21]
Compound 5i scPTZ test76.0[20][21]
Compound 5j scPTZ test52.8[20][21]

Anti-inflammatory Activity

Benzothiazole derivatives have shown promise as anti-inflammatory agents, with their activity demonstrated in various in vivo models.[19][22][23]

Antidiabetic Activity

The potential of benzothiazole derivatives in the management of diabetes is an emerging area of research.[8][20][24][25][26] Some derivatives have been shown to improve glucose uptake and modulate key metabolic pathways.

Quantitative Data: In Vitro Antidiabetic Effects
Compound/DerivativeAssayResultReference
Compound 34 Glucose uptake in L6 myotubes2.5-fold increase[24]
Compounds 5a, 5b, 3d Alpha-amylase inhibitionModerate activity[16]

Neuroprotective Activity

Benzothiazole derivatives, including the clinically used drug Riluzole, have demonstrated neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[24][27] Their mechanisms of action often involve the modulation of glutamatergic neurotransmission and the inhibition of protein aggregation.

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes, which underlies many of their biological activities. A notable example is their inhibition of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of compounds against enzymes is often expressed as the inhibition constant (Ki). The following table summarizes the Ki values of selected benzothiazole derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound/DerivativehCA IsoformKi (µM)Reference
Compound 1 hCA VLow micromolar[6]
Compound 13 hCA XII84.9[6]
Compound 12 hCA I61.5 nM[18]
Compound 8c hCA II54.1 nM[18]
Derivatives 8a-c, 10, 12 hCA IX16.4 - 65.3 nM[18]
Derivatives 8a-c, 10, 12 hCA XII29.3 - 57.5 nM[18]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzothiazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][21][28][29][30]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add benzothiazole derivatives A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H Agar_Well_Diffusion_Workflow A Prepare inoculated agar plate B Create wells in the agar A->B C Add benzothiazole derivatives to wells B->C D Incubate the plate C->D E Measure zones of inhibition D->E Carrageenan_Paw_Edema_Workflow A Animal Acclimatization & Grouping B Measure Initial Paw Volume A->B C Administer Test Compound/Control B->C D Inject Carrageenan into Paw C->D E Measure Paw Volume at Intervals D->E F Calculate % Inhibition of Edema E->F

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structural Isomers of 5-Hydroxybenzothiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound and its key structural isomers. It covers their physicochemical properties, detailed experimental protocols for their synthesis, and an analysis of their structure-activity relationships, with a focus on applications in drug discovery and development.

Introduction to Benzothiazoles

Benzothiazoles are a class of heterocyclic compounds featuring a fused benzene and thiazole ring system. This scaffold is considered a "privileged substructure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. Derivatives of benzothiazole have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups can significantly influence the molecule's polarity, hydrogen-bonding capacity, and ability to interact with biological targets.[1][2] This guide focuses on this compound and its positional isomers, exploring how the location of the hydroxyl group impacts their chemical and biological characteristics.

Core Structure and Key Positional Isomers

The primary structural isomers of hydroxybenzothiazole-2-carboxylic acid are positional isomers, differing in the placement of the hydroxyl group on the benzene ring. The three main isomers are 5-hydroxy-, 6-hydroxy-, and 7-hydroxybenzothiazole-2-carboxylic acid.

G cluster_0 Core Structure cluster_1 Positional Isomers Core Benzothiazole-2-carboxylic Acid I5 5-Hydroxybenzothiazole- 2-carboxylic acid Core->I5 I6 6-Hydroxybenzothiazole- 2-carboxylic acid Core->I6 I7 7-Hydroxybenzothiazole- 2-carboxylic acid Core->I7

Caption: Key positional isomers of hydroxybenzothiazole-2-carboxylic acid.

The position of the hydroxyl group is a critical determinant of the molecule's electronic distribution, reactivity, and potential for biological interactions.[1]

Physicochemical Properties of Isomers

The structural variations among the isomers lead to distinct physicochemical properties. A summary of available data is presented below.

PropertyThis compound6-Hydroxybenzothiazole-2-carboxylic acid7-Hydroxybenzothiazole-2-carboxylic acid
Molecular Formula C₈H₅NO₃SC₈H₅NO₃SC₈H₅NO₃S
Molecular Weight 195.20 g/mol [1]195.20 g/mol 195.20 g/mol
CAS Number 1261809-89-5[1]129058-50-0[1]1261578-77-1[1]
Physical State Solid[1]SolidSolid
Key Features Potential antimicrobial and anticancer activities.[1]Known role in beetle luciferin biosynthesis; tends to decarboxylate.[1][3][4]Reported antimicrobial properties and diverse biological activities.[1]
Reactivity May undergo decarboxylation in solution at ambient temperature.[1]Slowly decarboxylates in solution at ambient temperature.[3][4]Subject to typical reactions of phenols and carboxylic acids.

Synthesis and Experimental Protocols

Several synthetic routes have been established for hydroxybenzothiazole carboxylic acids. The choice of method often depends on the desired isomeric purity and available starting materials.

General Synthesis Workflow

The synthesis of these compounds typically involves the formation of the benzothiazole ring from an appropriately substituted aminothiophenol or its equivalent, followed by functional group manipulations if necessary.

G start Select Starting Materials (e.g., p-Benzoquinone, Cysteine deriv.) step1 Michael Addition (Formation of hydroquinone intermediate) start->step1 Step 1 step2 Oxidation (Formation of benzothiazine derivative) step1->step2 Step 2 step3 Ring Contraction (Acid-catalyzed rearrangement) step2->step3 Step 3 step4 Hydrolysis (Conversion of ester to carboxylic acid) step3->step4 Step 4 purify Purification (e.g., Crystallization, Chromatography) step4->purify end Final Product (Hydroxybenzothiazole-2-carboxylic acid) purify->end

Caption: General workflow for the synthesis of hydroxybenzothiazole-2-carboxylic acids.

Protocol 1: Synthesis via Benzoquinone and Cysteine (Adapted for 5-OH Isomer)

This method, well-documented for the 6-hydroxy isomer, can be adapted for the synthesis of other isomers.[1][3][4]

  • Objective: To synthesize this compound.

  • Materials: p-Benzoquinone, L-cysteine methyl ester hydrochloride, acidic medium (e.g., HCl in methanol), oxidizing agent.

  • Methodology:

    • Michael Addition: Dissolve p-benzoquinone and L-cysteine methyl ester in an appropriate solvent. The Michael addition reaction is initiated to produce a hydroquinone intermediate.

    • Oxidation: The resulting hydroquinone is oxidized to form a benzothiazine derivative. This step may occur spontaneously in the presence of air or can be facilitated by a mild oxidizing agent.

    • Ring Contraction: The benzothiazine intermediate undergoes an acid-catalyzed ring contraction to form the stable benzothiazole core. This is a key step in forming the final heterocyclic system.[1]

    • Ester Hydrolysis: The methyl ester of the benzothiazole derivative is hydrolyzed under acidic or basic conditions to yield the final this compound.

    • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Protocol 2: Synthesis via Substituted Aminobenzoate

This protocol is effective for producing various substituted benzothiazoles.[5]

  • Objective: To synthesize a hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivative, which can be a precursor or analog.

  • Materials: Methyl 4-aminobenzoate, Potassium thiocyanate (KSCN), Bromine (Br₂), Acetic acid, 25% aqueous ammonia.

  • Methodology:

    • Thiocyanation: To a solution of the starting aminobenzoate in acetic acid, add KSCN and stir.

    • Cyclization: Cool the reaction mixture (e.g., to 10 °C) and add a solution of bromine in acetic acid dropwise. The reaction mixture is then stirred overnight at room temperature to facilitate the cyclization and formation of the benzothiazole ring.

    • Neutralization and Precipitation: Neutralize the reaction mixture with aqueous ammonia solution to a pH of approximately 8.

    • Isolation: The resulting precipitate is collected by filtration, washed extensively with water, and dried to yield the target benzothiazole derivative.[5]

Biological Activity and Structure-Activity Relationships (SAR)

The position of the hydroxyl group significantly influences the electronic properties, hydrogen-bonding capabilities, and steric profile of the molecule. These factors collectively determine how the isomer interacts with biological targets, leading to variations in biological activity.[1]

  • Antimicrobial and Anticancer Potential: Studies have indicated that hydroxy-substituted benzothiazoles possess potential as antimicrobial and anticancer agents.[1][6] The mechanism may involve the inhibition of essential microbial enzymes or the induction of apoptosis in cancer cells.[6]

  • Influence of -OH Position: The hydroxyl group's location affects the molecule's ability to act as a hydrogen bond donor and acceptor. This is critical for binding to the active sites of enzymes and receptors.

  • Reactivity and Stability: The 6-hydroxy isomer is noted for its tendency to decarboxylate in solution.[3][4] This instability can be a crucial factor in its biological role and is a key consideration for drug design and storage. The 5-hydroxy isomer may exhibit similar properties.[1]

cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Outcome Isomer Isomeric Form (5-OH, 6-OH, 7-OH) Electronic Electronic Distribution Isomer->Electronic HBond Hydrogen Bonding Capacity Isomer->HBond Reactivity Chemical Reactivity (e.g., Decarboxylation) Isomer->Reactivity Binding Target Interaction & Binding Affinity Electronic->Binding HBond->Binding Reactivity->Binding Activity Biological Activity (Antimicrobial, Anticancer) Binding->Activity

Caption: Logical flow of structure-activity relationships for hydroxybenzothiazole isomers.

Conclusion and Future Directions

The structural isomers of hydroxybenzothiazole-2-carboxylic acid represent a valuable scaffold for medicinal chemistry. The distinct properties of the 5-OH, 6-OH, and 7-OH isomers highlight the profound impact of subtle structural modifications on a compound's physicochemical and biological profile. Future research should focus on:

  • Expanded SAR Studies: Synthesizing and evaluating a broader range of derivatives to build more comprehensive structure-activity relationship models.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising isomers to evaluate their potential as drug candidates.

  • Synthetic Optimization: Developing more efficient, scalable, and environmentally friendly synthetic routes to access these compounds.[1]

References

Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxybenzothiazole-2-carboxylic acid is a key heterocyclic compound with significant relevance in medicinal chemistry and drug development, notably as a precursor or intermediate in the synthesis of bioactive molecules such as firefly luciferin analogues. A critical aspect of its chemistry is its propensity to undergo decarboxylation in solution, yielding 6-hydroxybenzothiazole. This reaction can be both a desired synthetic step and an undesired degradation pathway. This technical guide provides a comprehensive overview of the decarboxylation of 6-hydroxybenzothiazole-2-carboxylic acid, summarizing the current understanding of the reaction, outlining potential experimental protocols for its study, and presenting relevant data from analogous systems to inform research and development activities.

Introduction

Benzothiazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide array of biological activities. The 2-carboxylic acid moiety on the benzothiazole scaffold is often introduced to enable further functionalization or to act as a bioisostere. However, the inherent instability of many benzothiazole-2-carboxylic acids, including the 6-hydroxy substituted variant, presents a significant challenge. It has been noted that 6-hydroxybenzothiazole-2-carboxylic acid can undergo slow decarboxylation in solution even at ambient temperatures.[1] This process is significant as it can impact the yield of desired products and the stability of intermediates in multi-step syntheses. Understanding and controlling this decarboxylation is therefore crucial for process optimization and the development of stable drug candidates.

The Decarboxylation Reaction

The fundamental reaction involves the removal of the carboxyl group from the C2 position of the benzothiazole ring, releasing carbon dioxide and forming 6-hydroxybenzothiazole.

General Reaction Scheme

G cluster_0 Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid 6-Hydroxybenzothiazole-2-carboxylic Acid 6-Hydroxybenzothiazole-2-carboxylic Acid 6-Hydroxybenzothiazole 6-Hydroxybenzothiazole 6-Hydroxybenzothiazole-2-carboxylic Acid->6-Hydroxybenzothiazole Δ or catalyst - CO2 G cluster_0 Unimolecular Decarboxylation Pathway A 6-Hydroxybenzothiazole-2-carboxylate (Anion) B Transition State A->B - CO2 C Resonance-Stabilized C2-Carbanion B->C CO2 CO2 B->CO2 D 6-Hydroxybenzothiazole C->D + H+ G cluster_0 Experimental Workflow for Decarboxylation Study A Prepare Stock Solution (Substrate + Internal Standard) B Incubate at Constant Temperature A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction (e.g., Cooling) C->D E Analyze by HPLC or UV-Vis D->E F Determine Concentration vs. Time E->F G Calculate Kinetic Parameters F->G

References

Methodological & Application

Application Notes and Protocols for 5-hydroxybenzothiazole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] The presence of both a hydroxyl and a carboxylic acid group on the benzothiazole core of this compound suggests its potential for diverse molecular interactions and applications in drug discovery.[4] This document provides an overview of the potential applications of this compound, based on the activities of structurally related compounds, and outlines general experimental protocols that can be adapted for its evaluation.

Potential Therapeutic Applications

While specific biological data for this compound is not extensively available in the public domain, the known activities of analogous compounds suggest several promising avenues for investigation:

  • Neuroprotection: Derivatives of the isomeric 6-hydroxybenzothiazole have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease. The core structure of this compound provides a key framework that could be explored for similar inhibitory activity.

  • Anticancer Activity: The benzothiazole nucleus is a key component of various compounds with demonstrated antiproliferative effects against a range of cancer cell lines.[5] The specific substitution pattern of this compound may confer unique cytotoxic or cytostatic properties.

  • Enzyme Inhibition: The structural features of this compound, particularly the carboxylic acid moiety, make it a candidate for targeting the active sites of various enzymes. For instance, related thiazole carboxylic acid derivatives have been explored as inhibitors of metallo-β-lactamases, enzymes that contribute to antibiotic resistance.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, EC50) specifically for the biological activity of this compound. The following table is provided as a template for researchers to populate with their own experimental data.

Target/AssayCompound IDTest Concentration (µM)% Inhibition/ActivityIC50/EC50 (µM)Notes
MAO-B InhibitionThis compounde.g., 0.1, 1, 10
Cancer Cell Line (e.g., MCF-7) ProliferationThis compounde.g., 1, 10, 100
Metallo-β-lactamase (e.g., NDM-1) InhibitionThis compounde.g., 1, 10, 100

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the biological activity of this compound.

Protocol 1: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol is designed to assess the potential of this compound to inhibit the activity of the MAO-B enzyme.

Materials:

  • Human recombinant MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Pargyline (positive control inhibitor)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer.

  • Add serial dilutions of the test compound and the positive control to the wells.

  • Add the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate the plate for 30 minutes at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Workflow for MAO-B Inhibition Assay

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock add_compound Add Compound/Control Dilutions prep_compound->add_compound prep_controls Prepare Positive Control prep_controls->add_compound prep_reagents Prepare Buffer, Enzyme, Substrate add_buffer Add Buffer to Plate prep_reagents->add_buffer add_enzyme Add MAO-B Enzyme prep_reagents->add_enzyme add_substrate Add Kynuramine Substrate prep_reagents->add_substrate add_buffer->add_compound add_compound->add_enzyme incubate1 Incubate (15 min, 37°C) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_fluorescence Measure Fluorescence (Ex: 320nm, Em: 380nm) stop_reaction->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro MAO-B inhibition assay.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in the complete cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compound and controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Workflow for MTT Cell Proliferation Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate adhere_cells Allow Cells to Adhere Overnight seed_cells->adhere_cells treat_cells Treat Cells with Compounds adhere_cells->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells incubate_treatment Incubate (48-72h) treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell proliferation assay.

Signaling Pathway Hypothesis

Based on the activities of related benzothiazole compounds, this compound could potentially modulate key signaling pathways involved in cell survival and death.

Hypothesized Signaling Pathway for Anticancer Activity

Anticancer_Signaling_Pathway 5-HBC 5-hydroxybenzothiazole- 2-carboxylic acid Target_Protein Putative Target (e.g., Kinase, Transcription Factor) 5-HBC->Target_Protein Inhibition/Activation Downstream_Effector Downstream Effector (e.g., Pro-apoptotic protein) Target_Protein->Downstream_Effector Signal Transduction Apoptosis Apoptosis Downstream_Effector->Apoptosis

Caption: Hypothesized signaling pathway for anticancer activity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is currently limited, the information available for structurally similar molecules provides a strong rationale for its investigation in neuroprotective and anticancer applications. The protocols and workflows provided herein offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are warranted to elucidate its precise mechanism of action and to generate the quantitative data necessary for its advancement in the drug discovery pipeline.

References

5-Hydroxybenzothiazole-2-carboxylic Acid: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 5-Hydroxybenzothiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive carboxylic acid group and a phenolic hydroxyl group on a rigid benzothiazole core, allows for diverse chemical modifications. This versatility has led to the development of numerous derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This document provides detailed application notes and protocols for the synthesis and derivatization of this compound and summarizes the biological activities of its derivatives.

Chemical Properties and Reactivity

This compound (C₈H₅NO₃S, Molar Mass: 195.19 g/mol ) possesses two key functional groups that govern its reactivity: a carboxylic acid at the 2-position and a hydroxyl group at the 5-position.[1] The carboxylic acid is amenable to standard transformations such as esterification and amidation, providing a handle for introducing a wide variety of substituents.[1] The hydroxyl group can also be functionalized, for instance, through Williamson ether synthesis, allowing for further structural diversification.[2][3] The benzothiazole core itself is a known pharmacophore, contributing to the biological activity of its derivatives.[3][4] It is important to note that this compound, similar to its 6-hydroxy isomer, may undergo decarboxylation in solution at ambient temperatures, a factor to consider during synthesis and storage.[5]

Synthesis Protocols

Synthesis of the Core Scaffold: this compound

Protocol 2.1: Synthesis of Methyl 2-Amino-5-hydroxybenzoate (General Precursor)

  • Esterification: To a solution of 4-aminosalicylic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise.

  • Heat the mixture at 65 °C overnight.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.[3]

Protocol 2.2: Cyclization to form the Benzothiazole Ring

  • Dissolve the methyl 2-amino-5-hydroxybenzoate precursor (1 equivalent) and potassium thiocyanate (KSCN, 4 equivalents) in glacial acetic acid.

  • Stir the solution at room temperature for 45 minutes.

  • Cool the reaction mixture to 10 °C.

  • Add a solution of bromine (2 equivalents) in acetic acid dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Neutralize the reaction mixture with a 25% aqueous ammonia solution to a pH of 8.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain the methyl 2-aminobenzothiazole-5-carboxylate.

  • Hydrolysis: The final carboxylic acid can be obtained by standard ester hydrolysis (e.g., using NaOH in a water/methanol mixture followed by acidic workup).

Derivatization of this compound

The presence of the carboxylic acid and hydroxyl groups allows for straightforward derivatization to generate libraries of compounds for biological screening.

Esterification of the Carboxylic Acid Group

The Fischer esterification provides a direct method for converting the carboxylic acid to an ester.

Protocol 3.1: General Fischer Esterification

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Amidation of the Carboxylic Acid Group

Amides are readily synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Protocol 3.2: Synthesis of Amide Derivatives

  • Acyl Chloride Formation: Gently reflux a mixture of this compound (1 equivalent) and thionyl chloride (SOCl₂) (2-3 equivalents) for 1-2 hours. Excess thionyl chloride can be removed by distillation.

  • Amide Formation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and add the desired amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery

Derivatives of the benzothiazole scaffold have demonstrated a wide range of biological activities. The this compound core serves as a valuable starting point for the synthesis of novel therapeutic agents.

Antimicrobial Activity

Benzothiazole derivatives have been investigated for their potential as antimicrobial agents. The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase.

Compound ClassTest OrganismMIC (µg/mL)Reference
Benzothiazole-based 1,3,4-oxadiazolesS. aureus6.25 - 12.5[1]
Benzothiazole-based 1,3,4-oxadiazolesE. faecalis12.5[1]
Benzothiazole-thiophene derivativesS. aureus6.25[4]
2,5-disubstituted furan benzothiazolesS. cerevisiae1.6 - 12.5 (µM)[4]

Note: The presented data is for structurally related benzothiazole derivatives and serves to illustrate the potential of this scaffold.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives. A primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.

Compound ClassCell LineIC₅₀ (µM)Reference
Benzothiazole-based amino acid estersMCF-7 (Breast Cancer)0.73 - 0.89[6]
Benzothiazole-based amino acid estersHepG-2 (Liver Cancer)2.54 - 2.80[6]
Benzothiazole-based amino acid estersMDA-MB-231 (Breast Cancer)5.45 - 7.28[6]
Semicarbazone-containing benzothiazolesHT29 (Colon Cancer)0.015[7]
Semicarbazone-containing benzothiazolesH460 (Lung Cancer)0.28[7]

Note: The presented data is for structurally related benzothiazole derivatives and serves to illustrate the potential of this scaffold.

Visualizations: Pathways and Workflows

Mechanism of Action: DNA Gyrase Inhibition

Benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. They typically act by competing with ATP for the binding site on the GyrB subunit, thereby preventing the supercoiling of DNA.

DNA_Gyrase_Inhibition cluster_gyrase Bacterial DNA Gyrase Action cluster_inhibition Inhibition by Benzothiazole Derivative Relaxed_DNA Relaxed DNA Gyrase_Complex DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase_Complex Binds Supercoiled_DNA Negatively Supercoiled DNA Gyrase_Complex->Supercoiled_DNA ATP Hydrolysis Inactive_Gyrase Inactive Gyrase Complex Gyrase_Complex->Inactive_Gyrase ATP ATP ATP->Gyrase_Complex ATP->Inactive_Gyrase Binding Blocked DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Allows for Benzothiazole Benzothiazole Derivative Benzothiazole->Gyrase_Complex Binds to GyrB ATP-binding site No_Supercoiling No DNA Supercoiling Inactive_Gyrase->No_Supercoiling Leads to Replication_Blocked DNA Replication Blocked (Bacteriostatic/Bactericidal Effect) No_Supercoiling->Replication_Blocked Results in

Caption: Inhibition of DNA Gyrase by Benzothiazole Derivatives.

Signaling Pathway: Induction of Apoptosis

Certain anticancer benzothiazole derivatives trigger the mitochondrial (intrinsic) pathway of apoptosis. They can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

Apoptosis_Pathway Benzothiazole Benzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Blocks Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Benzothiazoles.

Experimental Workflow: Synthesis and Screening

The general workflow for developing novel drug candidates from this compound involves synthesis, derivatization, and subsequent biological screening.

Synthesis_Screening_Workflow Start Starting Material: 5-Hydroxybenzothiazole- 2-carboxylic Acid Derivatization Derivatization (Esterification, Amidation, etc.) Start->Derivatization Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Library Library of Derivatives Purification->Library Screening Biological Screening (e.g., MIC, MTT Assay) Library->Screening Data Data Analysis (IC50 / MIC Determination) Screening->Data Hit Hit Identification Data->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization

References

Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-hydroxybenzothiazole-2-carboxylic acid scaffold is a promising heterocyclic structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides an overview of the applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Applications

Derivatives of the benzothiazole core, including structures analogous to this compound, have shown significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and alkaline phosphatases.

Kinase Inhibition

Certain benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

A series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which share structural similarities with derivatives of this compound, have been synthesized and evaluated for their anticancer activity.[1] Several of these compounds exhibited potent inhibitory activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[1]

Table 1: Anticancer Activity of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide Derivatives against PC3 Prostate Cancer Cells [1]

CompoundSubstitution on Quinoline RingIC50 (µM)
6d 6-F<0.075
6i 6-Cl<0.075
6k 8-CH3<0.075
6l 5,7-di-Cl<0.075

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PC3, MCF-7, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized benzothiazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM). A vehicle control (DMSO) should also be included.

  • Incubate the plates for an additional 48 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathway: Generic Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway where a kinase inhibitor, a derivative of this compound, blocks the phosphorylation of a substrate protein, thereby inhibiting downstream signaling that leads to cell proliferation.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream_Signaling Downstream Signaling Cascade pSubstrate->Downstream_Signaling Activates Proliferation Cell Proliferation Downstream_Signaling->Proliferation Inhibitor 5-Hydroxybenzothiazole-2- carboxylic acid derivative Inhibitor->Kinase Inhibits

Caption: Kinase inhibition by a this compound derivative.

Antimicrobial Applications

Benzothiazole derivatives have been investigated for their activity against a range of microbial pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes.

While specific data for this compound derivatives is limited, related benzothiazole compounds have shown promising antimicrobial effects. For instance, certain sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have demonstrated activity against Staphylococcus aureus and Mycobacterium kansasii.[2]

Table 2: Antimicrobial Activity of a Sulfonamide Derivative [2]

CompoundMicroorganismMIC (µmol/L)
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized benzothiazole derivatives (dissolved in DMSO)

  • 96-well microplates

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 × 10^5 CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the general workflow for screening compounds for antimicrobial activity.

Antimicrobial_Screening Start Synthesis of 5-Hydroxybenzothiazole-2- carboxylic acid derivatives Primary_Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Primary_Screening Active_Hits Identification of Active Hits Primary_Screening->Active_Hits MIC_Assay MIC Determination (Broth Microdilution) Active_Hits->MIC_Assay Quantitative_Data Quantitative Activity Data (MIC values) MIC_Assay->Quantitative_Data Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) Quantitative_Data->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: Workflow for antimicrobial screening of novel compounds.

Enzyme Inhibition

The benzothiazole scaffold is a key component in a variety of enzyme inhibitors. By modifying the substituents on the benzothiazole ring, it is possible to design selective inhibitors for specific enzyme targets.

Logical Relationship: From Scaffold to Lead Compound

The development of a drug candidate often starts from a core scaffold, which is then modified to optimize its biological activity and pharmacokinetic properties.

Drug_Development_Logic Scaffold 5-Hydroxybenzothiazole-2- carboxylic acid Scaffold Derivatization Chemical Derivatization (Amides, Esters, etc.) Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Logical progression from a chemical scaffold to a drug candidate.

Disclaimer: The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific applications. Always refer to the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the esterification of 5-hydroxybenzothiazole-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. Two primary protocols are presented: a direct esterification method and a two-step protection-esterification sequence. These protocols are designed to offer flexibility based on the specific requirements of the target ester and the scale of the reaction. This guide includes comprehensive methodologies, data presentation in tabular format, and a visual workflow diagram to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of both a carboxylic acid and a phenolic hydroxyl group offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives. The esterification of the carboxylic acid moiety is a common transformation to produce compounds with altered solubility, permeability, and pharmacological profiles. However, the presence of the nucleophilic 5-hydroxy group necessitates careful consideration of the reaction conditions to achieve selective esterification of the carboxylic acid. This application note outlines two robust protocols to accomplish this transformation.

Experimental Protocols

Two primary strategies are detailed below. Protocol A describes a direct esterification using a common coupling agent, which may be suitable for many applications. Protocol B outlines a more conservative approach involving the protection of the phenolic hydroxyl group prior to esterification, which can prevent potential side reactions and may be necessary for more sensitive substrates or when using harsher esterification conditions.

Protocol A: Direct Esterification via Steglich Esterification

This method utilizes N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the direct formation of the ester.[1][2] This approach is often successful for selective esterification in the presence of a phenol, as the carboxylic acid is converted into a more reactive O-acylisourea intermediate.[2]

Materials:

  • This compound

  • Alcohol (R-OH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM or DMF.

  • Addition of Reagents: Add the desired alcohol (R-OH, 1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add EDC (1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Protocol B: Esterification with Protection of the Hydroxyl Group

This protocol involves the protection of the 5-hydroxy group as a benzyl ether, followed by esterification, and subsequent deprotection via hydrogenolysis. Benzyl ethers are stable to a wide range of reaction conditions and can be selectively removed.[3][4]

Step 1: Protection of the 5-hydroxy group

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.

  • Addition of Base: Add potassium carbonate (2.5 eq).

  • Addition of Benzyl Bromide: Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude 5-(benzyloxy)benzothiazole-2-carboxylic acid by recrystallization or column chromatography.

Step 2: Esterification of the Protected Acid

Materials:

  • 5-(benzyloxy)benzothiazole-2-carboxylic acid

  • Alcohol (R-OH)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or Toluene

  • Anhydrous Triethylamine (TEA) or Pyridine

Procedure:

  • Acid Chloride Formation: To a solution of 5-(benzyloxy)benzothiazole-2-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF followed by the slow addition of thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) at 0 °C. Stir at room temperature for 2-4 hours.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride.

  • Ester Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the alcohol (R-OH, 1.5 eq) followed by the slow addition of triethylamine (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Work-up: Dilute with DCM and wash with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by column chromatography.

Step 3: Deprotection of the Benzyl Group

Materials:

  • Protected ester from Step 2

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: Dissolve the protected ester (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Addition of Catalyst: Add Pd/C (10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction: Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting product is often pure, but can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the proposed experimental protocols.

ParameterProtocol A: Direct EsterificationProtocol B: Protection-Esterification-Deprotection
Starting Material This compoundThis compound
Equivalents of Alcohol (R-OH) 1.2 eq1.5 eq (in esterification step)
Key Reagents EDC (1.5 eq), DMAP (0.1 eq)Step 1: BnBr (1.2 eq), K₂CO₃ (2.5 eq)Step 2: SOCl₂ (2.0 eq), TEA (2.0 eq)Step 3: Pd/C (10 mol%), H₂ (1 atm)
Solvent(s) Anhydrous DCM or DMFStep 1: Acetone or DMFStep 2: Toluene, DCMStep 3: Methanol or Ethyl Acetate
Reaction Temperature 0 °C to Room TemperatureStep 1: RefluxStep 2: 0 °C to Room TemperatureStep 3: Room Temperature
Typical Reaction Time 12 - 24 hoursStep 1: 6-12 hStep 2: 4-8 hStep 3: 4-12 h
Purification Method Column ChromatographyColumn Chromatography/Recrystallization

Visualizations

The following diagram illustrates the experimental workflow for both Protocol A and Protocol B.

Esterification_Workflow cluster_A Protocol A: Direct Esterification cluster_B Protocol B: Protection-Esterification-Deprotection cluster_B1 Step 1: Protection cluster_B2 Step 2: Esterification cluster_B3 Step 3: Deprotection A_start 5-hydroxybenzothiazole- 2-carboxylic acid A_reagents Add R-OH, DMAP, EDC in DCM or DMF A_start->A_reagents A_reaction Stir at 0°C to RT (12-24h) A_reagents->A_reaction A_workup Aqueous Work-up A_reaction->A_workup A_purify Column Chromatography A_workup->A_purify A_product Final Ester Product A_purify->A_product B_start 5-hydroxybenzothiazole- 2-carboxylic acid B1_reagents Add BnBr, K2CO3 in Acetone B_start->B1_reagents B1_reaction Reflux (6-12h) B1_reagents->B1_reaction B1_intermediate 5-(benzyloxy)benzothiazole- 2-carboxylic acid B1_reaction->B1_intermediate B2_reagents 1. SOCl2 2. R-OH, TEA B1_intermediate->B2_reagents B2_reaction Stir at 0°C to RT (4-8h) B2_reagents->B2_reaction B2_intermediate Protected Ester B2_reaction->B2_intermediate B3_reagents H2, Pd/C in MeOH B2_intermediate->B3_reagents B3_reaction Stir at RT (4-12h) B3_reagents->B3_reaction B3_product Final Ester Product B3_reaction->B3_product

Caption: Experimental workflows for the esterification of this compound.

Conclusion

The choice between direct esterification and a protection-deprotection strategy will depend on the specific alcohol used, the desired purity of the final product, and the overall synthetic route. For simple, acid-stable alcohols, the direct Steglich esterification (Protocol A) is more atom-economical and efficient. For more complex or sensitive substrates, or when side reactions are a concern, the protection-esterification-deprotection sequence (Protocol B) provides a more robust and reliable method to obtain the desired ester. These protocols offer a solid foundation for researchers to successfully synthesize esters of this compound for applications in drug development and materials science.

References

Application Notes and Protocols: 5-hydroxybenzothiazole-2-carboxylic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 5-hydroxybenzothiazole-2-carboxylic acid as a potential inhibitor of several key enzymes implicated in a range of diseases. While direct inhibitory data for this specific compound is not yet available in the public domain, its benzothiazole core is a well-established pharmacophore known to inhibit enzymes such as carbonic anhydrases, bacterial DNA gyrase, and kynurenine-3-monooxygenase. This document outlines the rationale for investigating this compound as a potential inhibitor of these enzymes, provides detailed protocols for conducting inhibition assays, and presents a comparative analysis of the inhibitory activities of structurally related benzothiazole derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₈H₅NO₃S.[1] Its structure features a fused benzothiazole ring system, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The hydroxyl and carboxylic acid functional groups on the benzothiazole core of this compound provide key points for potential interactions with enzyme active sites, including hydrogen bonding and electrostatic interactions.

Potential Enzyme Targets and Rationale

Based on the established inhibitory activities of other benzothiazole-containing molecules, the following enzymes are proposed as potential targets for this compound.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[2][3] Several benzothiazole derivatives have been reported as potent inhibitors of various CA isoforms.[2][4][5] The sulfonamide group, a classic zinc-binding group in many CA inhibitors, is not present in this compound; however, the carboxylic acid moiety could potentially coordinate with the zinc ion in the active site.

Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription.[6] Inhibition of DNA gyrase is a validated antibacterial strategy. The benzothiazole scaffold is a core component of a class of DNA gyrase B (GyrB) inhibitors that competitively block the ATP-binding site.[6][7][8] The carboxylic acid group in some of these inhibitors has been shown to be important for activity, potentially forming key interactions with arginine residues in the active site.[6][9]

Kynurenine-3-Monooxygenase (KMO)

Kynurenine-3-monooxygenase is a key enzyme in the kynurenine pathway of tryptophan metabolism.[10][11] Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases such as Huntington's and Alzheimer's disease, as it can reduce the production of neurotoxic metabolites.[11] While specific data for benzothiazole derivatives is less abundant, the general structural features of known KMO inhibitors suggest that the planar, aromatic system of the benzothiazole ring could fit into the enzyme's active site.

Quantitative Data for Structurally Related Benzothiazole Derivatives

To provide a context for the potential inhibitory activity of this compound, the following tables summarize the reported inhibition data for other benzothiazole derivatives against the proposed target enzymes.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Derivatives

CompoundTarget IsoformInhibition Constant (Kᵢ)Reference
2-(2-Aminobenzothiazol-6-yl)sulfonamidehCA I250 nM[5]
2-(2-Aminobenzothiazol-6-yl)sulfonamidehCA II12 nM[5]
2-(2-Aminobenzothiazol-6-yl)sulfonamidehCA VII5.8 nM[5]
2-(2-Aminobenzothiazol-6-yl)sulfonamidehCA IX25.3 nM[5]
Benzothiazole-6-sulfonamide derivativehCA I61.5 nM - >100 µM[4]
Benzothiazole-6-sulfonamide derivativehCA II16.4 - 65.3 nM[4]
Benzothiazole-6-sulfonamide derivativehCA IX16.4 - 65.3 nM[4]
Benzothiazole-6-sulfonamide derivativehCA XII29.3 - 57.5 nM[4]

Table 2: Inhibition of DNA Gyrase by Benzothiazole Derivatives

CompoundTarget OrganismIC₅₀Reference
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acidE. coli< 10 nM[6][8]
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acidA. baumannii15.6 nM[6]
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acidP. aeruginosa< 10 nM[6][8]
2-Arylbenzothiazole derivative 6cE. coli4.85 µM[12]
2-Arylbenzothiazole derivative 5E. coli< 10 µM[12]

Table 3: Inhibition of Kynurenine-3-Monooxygenase by Various Inhibitors (for context)

CompoundIC₅₀Reference
UPF-64820 nM[13]
GSK 3662.3 nM[13]
3′-Hydroxy-alpha-naphthoflavone15.85 ± 0.98 μM[13]
3′-Hydroxy-ss-naphthoflavone18.71 ± 0.78 μM[13]
Genkwanin21.61 ± 0.97 μM[13]
Apigenin24.14 ± 1.00 μM[13]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory potential of this compound against the proposed enzyme targets.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Method)

This assay measures the inhibition of the CO₂ hydration catalyzed by carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • This compound

  • HEPES buffer (20 mM, pH 7.4)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Equilibrate the stopped-flow instrument to 25°C.

  • In one syringe of the stopped-flow instrument, load the HEPES buffer containing the purified CA enzyme and the test compound at various concentrations.

  • In the second syringe, load the CO₂-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in pH over time using a pH indicator or a pH electrode. The initial rate of the reaction is determined from the slope of the progress curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the inhibition constant (Kᵢ), perform kinetic studies at various substrate (CO₂) and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

  • Prepare a stock solution of this compound in DMSO and make serial dilutions.

  • Set up reaction mixtures on ice containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding a stop solution containing SDS and EDTA.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the supercoiling activity.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This assay measures the inhibition of the conversion of L-kynurenine to 3-hydroxykynurenine by KMO.

Materials:

  • Purified human KMO

  • L-kynurenine

  • NADPH

  • This compound

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • In a 96-well plate, add the assay buffer, purified KMO enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the reaction by adding a solution containing L-kynurenine and NADPH.

  • Monitor the decrease in NADPH absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the KMO activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Carbonic_Anhydrase_Pathway cluster_reaction Catalytic Reaction CO2 CO₂ CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 Hydration HCO3 HCO₃⁻ H2CO3->HCO3 H_ion H⁺ H2CO3->H_ion Inhibitor 5-hydroxybenzothiazole- 2-carboxylic acid (Potential Inhibitor) Inhibitor->CA Inhibition

Caption: Carbonic Anhydrase Catalytic Pathway and Potential Inhibition.

DNA_Gyrase_Workflow A 1. Prepare Reaction Mix (Buffer, Relaxed DNA, Inhibitor) B 2. Add DNA Gyrase A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Quantify Bands (Supercoiled vs. Relaxed) E->F G 7. Determine IC₅₀ F->G

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

KMO_Pathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3- Monooxygenase (KMO) Kynurenine->KMO Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK Downstream Downstream Neurotoxic Metabolites Three_HK->Downstream Inhibitor 5-hydroxybenzothiazole- 2-carboxylic acid (Potential Inhibitor) Inhibitor->KMO Inhibition

Caption: Kynurenine Pathway and Potential KMO Inhibition.

Conclusion

While further experimental validation is required, the structural features of this compound and the well-documented inhibitory activities of the broader benzothiazole class of compounds provide a strong rationale for its investigation as a potential inhibitor of carbonic anhydrases, bacterial DNA gyrase, and kynurenine-3-monooxygenase. The protocols and comparative data presented in these application notes offer a robust framework for researchers to explore the therapeutic potential of this compound and to contribute to the development of novel enzyme inhibitors.

References

Investigating the Antimicrobial Properties of 5-hydroxybenzothiazole-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the investigation of the antimicrobial properties of the novel compound, 5-hydroxybenzothiazole-2-carboxylic acid. Benzothiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad-spectrum biological activities, including significant antimicrobial effects against a variety of bacterial and fungal pathogens.[1][2][3] This guide outlines detailed protocols for the initial screening and characterization of the antimicrobial potential of this compound, drawing upon established methodologies for related benzothiazole compounds.

Introduction to Benzothiazoles and their Antimicrobial Potential

Benzothiazoles, characterized by a benzene ring fused to a thiazole ring, serve as a versatile scaffold in medicinal chemistry.[1] Modifications to this core structure have led to the development of derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and notably, antimicrobial activities.[1] The antimicrobial efficacy of benzothiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3]

The mechanism of action for antimicrobial benzothiazoles can vary depending on their specific substitutions. Some derivatives have been shown to inhibit essential microbial enzymes, such as dihydropteroate synthase (DHPS), thereby disrupting folic acid synthesis.[4][5] Other proposed mechanisms include the disruption of microbial cell membranes and the inhibition of other key cellular processes. Molecular docking studies are often employed to predict the binding affinities of these compounds to microbial enzyme targets and to elucidate their potential mechanisms of action.[1][3]

This document will provide the necessary protocols to assess the antimicrobial spectrum and potency of this compound, a novel derivative with potential therapeutic applications.

Data Presentation: Summarized Antimicrobial Activity

As the antimicrobial properties of this compound are yet to be extensively documented, the following tables are presented as templates for organizing experimental data. These tables should be populated with results obtained from the protocols detailed in the subsequent sections. For comparative purposes, data on related benzothiazole derivatives from existing literature are included as examples.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Bacterial Strains

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Pseudomonas aeruginosa (Gram-negative) MIC (µg/mL)Reference
This compound Data to be determinedData to be determinedData to be determinedN/A
Benzothiazole Derivative A1---[1][3]
Benzothiazole Derivative A2---[1][3]
Benzothiazole Derivative A9---[1][3]
Ciprofloxacin (Control)---[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives against Fungal Strains

CompoundCandida albicans MIC (µg/mL)Aspergillus niger MIC (µg/mL)Reference
This compound Data to be determinedData to be determinedN/A
Benzothiazole Derivative A1--[1][3]
Benzothiazole Derivative A2--[1][3]
Benzothiazole Derivative A4--[1][3]
Benzothiazole Derivative A6--[1][3]
Amphotericin B (Control)--[1][3]

Table 3: Zone of Inhibition of Benzothiazole Derivatives against Bacterial Strains (Disk Diffusion Assay)

CompoundStaphylococcus aureus (Gram-positive) Zone of Inhibition (mm)Escherichia coli (Gram-negative) Zone of Inhibition (mm)Reference
This compound Data to be determinedData to be determinedN/A
Isoniazid-containing benzothiazole 53a-25 ± 1.115 (vs. Enterobacter aerogenes)[6]
Isoniazid-containing benzothiazole 53c-24 (vs. E. coli)[6]
Streptomycin (Control)-24 (vs. Enterobacter aerogenes)[6]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

  • Negative control (broth alone)

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of This compound Compound->Inoculate Controls Prepare Positive and Negative Controls Controls->Inoculate Incubate Incubate Plates (Bacteria: 37°C, 24h Fungi: 35°C, 48h) Inoculate->Incubate Observe Visually Observe for Turbidity Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to a particular antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Ciprofloxacin)

  • Incubator

  • Calipers or ruler

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters.

Disk_Diffusion_Workflow Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Inoculum->Inoculate_Plate Apply_Disks Apply Disks Impregnated with This compound Inoculate_Plate->Apply_Disks Incubate Incubate Plate at 37°C for 24h Apply_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Workflow for Kirby-Bauer Disk Diffusion Assay.

Potential Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Several studies on benzothiazole derivatives suggest that their antimicrobial activity may stem from the inhibition of the enzyme dihydropteroate synthase (DHPS).[5] DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Inhibition of this enzyme leads to a depletion of folic acid, which is essential for DNA synthesis and cell growth.

DHPS_Inhibition_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis Compound 5-hydroxybenzothiazole- 2-carboxylic acid Compound->DHPS Inhibition

Proposed Mechanism of Action via DHPS Inhibition.

Further investigations, such as enzyme inhibition assays and molecular docking studies, would be necessary to confirm if this compound acts through this specific pathway.

Conclusion

The provided application notes and protocols offer a robust framework for the initial investigation of the antimicrobial properties of this compound. By systematically determining its spectrum of activity and potency against a panel of clinically relevant microorganisms, researchers can lay the groundwork for further preclinical development. The exploration of its mechanism of action, potentially through enzyme inhibition, will be a critical next step in understanding its therapeutic potential. The versatility of the benzothiazole scaffold suggests that this compound could be a promising candidate for the development of new and effective antimicrobial agents.[1]

References

Application Notes & Protocols: In Vitro Antitumor Activity of 5-Hydroxybenzothiazole-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the in vitro antitumor activity of 5-hydroxybenzothiazole-2-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on the activities of closely related benzothiazole derivatives. The provided data and signaling pathways should be considered illustrative for the benzothiazole class of compounds and may not be directly representative of this compound itself. Further experimental validation is required.

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological properties, including anticancer activities.[1][2][3] The benzothiazole scaffold is a key component in a variety of therapeutic agents.[2] Derivatives have shown potent in vitro and in vivo efficacy against various cancer cell lines, including those of the breast, colon, lung, and pancreas.[4][5] The mechanism of action for many benzothiazole derivatives involves the induction of apoptosis and modulation of key signaling pathways involved in cancer cell proliferation and survival.[5]

This document provides an overview of the potential in vitro antitumor activities of this compound and its analogs, along with detailed protocols for assessing their efficacy.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the in vitro anticancer activity of various other benzothiazole derivatives against a range of human cancer cell lines. This data is intended to provide a comparative baseline for the potential efficacy of novel benzothiazole compounds.

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/Derivative NameCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)MTT0.0012[1][2]
Substituted bromopyridine acetamide benzothiazoleSW620 (Colon)MTT0.0043[1][2]
Substituted bromopyridine acetamide benzothiazoleA549 (Lung)MTT0.044[1][2]
Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)MTT0.048[1][2]
Naphthalimide-benzothiazole derivative 67HT-29 (Colon)Not Specified3.47[1]
Naphthalimide-benzothiazole derivative 67A549 (Lung)Not Specified3.89[1]
Naphthalimide-benzothiazole derivative 67MCF-7 (Breast)Not Specified5.08[1]
Methoxybenzamide benzothiazole 41VariousNot Specified1.1 - 8.8[1][2]
Pyrimidine based isoxazole derivative 34Colo205 (Colon)MTT5.04[1]
Pyrimidine based isoxazole derivative 34U937 (Leukemia)MTT13.9[1]
Pyrimidine based isoxazole derivative 34MCF-7 (Breast)MTT30.67[1]
Pyrimidine based isoxazole derivative 34A549 (Lung)MTT30.45[1]
Benzothiazole-acylhydrazone 4eA549 (Lung)MTT0.03 mM[6]
Benzothiazole-acylhydrazone 4d, 4e, 4hC6 (Glioma)MTT0.03 mM[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vitro antitumor activity of this compound or its derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or derivative) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (including a vehicle control) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of a novel antitumor compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound 5-Hydroxybenzothiazole- 2-carboxylic Acid Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Prepare Serial Dilutions in Culture Medium Stock->Dilutions MTT MTT Assay (Cytotoxicity) Dilutions->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Dilutions->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dilutions->Cell_Cycle Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT Cell_Culture->Apoptosis Cell_Culture->Cell_Cycle IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Analysis Quantify Apoptotic Cell Population Apoptosis->Apoptosis_Analysis Cell_Cycle_Analysis Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Analysis

Caption: General experimental workflow for in vitro antitumor activity screening.

Potential Signaling Pathway

Many benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways. The diagram below illustrates a plausible pathway that could be affected by this compound, based on the known mechanisms of related compounds.

G Compound Benzothiazole Derivative EGFR EGFR Compound->EGFR Inhibition Bax Bax Compound->Bax Upregulation PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Plausible signaling pathway modulated by benzothiazole derivatives.

References

Application Notes and Protocols: 5-Hydroxybenzothiazole-2-carboxylic Acid in the Synthesis of DNA Gyrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2][3] Its absence in eukaryotes makes it an attractive and validated target for the development of novel antibacterial agents.[1][4] Benzothiazole derivatives have emerged as a promising class of DNA gyrase inhibitors, often targeting the ATP-binding site of the GyrB subunit.[4][5][6] This document provides detailed application notes and protocols for the utilization of 5-hydroxybenzothiazole-2-carboxylic acid and its analogs in the synthesis of potent DNA gyrase inhibitors.

Rationale for this compound Scaffold

The benzothiazole scaffold serves as a crucial pharmacophore for DNA gyrase inhibitors. Modifications at various positions of the benzothiazole ring have been explored to optimize inhibitory activity and antibacterial potency. The 2-carboxamido group is often essential for interaction with the enzyme, while substituents on the benzene ring, such as a hydroxyl group at the 5-position, can be modified to fine-tune the compound's properties, including solubility and cell permeability. The carboxylic acid at the 2-position can act as a handle for further chemical modifications to explore structure-activity relationships (SAR).

Synthesis of Benzothiazole-Based DNA Gyrase Inhibitors

The synthesis of DNA gyrase inhibitors based on the benzothiazole scaffold typically involves a multi-step process. A general workflow for the synthesis starting from a substituted 2-aminobenzothiazole is outlined below. While the specific starting material is this compound, the following schemes, adapted from the literature, illustrate the general principles that can be applied.[1][7]

General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling Amide Bond Formation cluster_modification Modification of 2-position cluster_final Final Product 2-Amino-5-hydroxybenzothiazole 2-Amino-5-hydroxybenzothiazole Coupling_Reaction Coupling Reaction (e.g., EDC, HOBt) 2-Amino-5-hydroxybenzothiazole->Coupling_Reaction Reactant 1 Pyrrole-2-carboxylic_acid Pyrrole-2-carboxylic_acid Pyrrole-2-carboxylic_acid->Coupling_Reaction Reactant 2 Intermediate_1 2-(Pyrrole-2-carboxamido)- 5-hydroxybenzothiazole Coupling_Reaction->Intermediate_1 Acylation Acylation with Ethyl Oxalyl Chloride Intermediate_1->Acylation Intermediate_2 Ethyl 2-((5-hydroxybenzo[d]thiazol-2-yl)amino)- 2-oxoacetate Acylation->Intermediate_2 Final_Inhibitor Target DNA Gyrase Inhibitor Intermediate_2->Final_Inhibitor Further Modification/ Hydrolysis

Caption: General synthetic workflow for benzothiazole-based DNA gyrase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 2-(Pyrrole-2-carboxamido)benzothiazole Derivative

This protocol is a generalized procedure based on methodologies reported for the synthesis of benzothiazole-based DNA gyrase inhibitors.[1][7]

Materials:

  • 2-Amino-5-hydroxybenzothiazole

  • 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-hydroxybenzothiazole (1 equivalent) and 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (1.1 equivalents) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-5-hydroxybenzothiazole.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is based on standard methods for determining the inhibitory activity of compounds against DNA gyrase.[8][9]

Materials:

  • Supercoiled DNA gyrase (e.g., from E. coli)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compound (dissolved in DMSO)

  • Stop solution (e.g., 2% SDS, 50 mM EDTA)

  • 6X Loading Dye

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of the test compound (or DMSO as a vehicle control) to the tubes.

  • Add a predetermined amount of DNA gyrase to initiate the reaction. The optimal enzyme concentration should be determined beforehand to achieve complete supercoiling of the relaxed plasmid.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution.

  • Add loading dye to each reaction and load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an active compound. The IC₅₀ value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Mechanism of Action and Signaling Pathway

Benzothiazole-based inhibitors typically act by competing with ATP for binding to the GyrB subunit of DNA gyrase.[4][6] This binding prevents the conformational changes necessary for the enzyme's catalytic activity, thereby inhibiting DNA supercoiling.

Mechanism_of_Action cluster_enzyme DNA Gyrase (GyrA/GyrB) cluster_process Catalytic Cycle cluster_inhibition Inhibition GyrB GyrB Subunit (ATPase domain) ATP_Binding ATP Binding GyrB->ATP_Binding GyrA GyrA Subunit (DNA cleavage/re-ligation) DNA_Cleavage DNA Cleavage GyrA->DNA_Cleavage ATP_Binding->DNA_Cleavage Strand_Passage Strand Passage DNA_Cleavage->Strand_Passage DNA_Ligation DNA Ligation Strand_Passage->DNA_Ligation Supercoiled_DNA Supercoiled DNA DNA_Ligation->Supercoiled_DNA Inhibitor Benzothiazole Inhibitor Inhibition_Point Inhibition Inhibitor->Inhibition_Point Inhibition_Point->ATP_Binding

Caption: Inhibition of the DNA gyrase catalytic cycle by benzothiazole inhibitors.

Structure-Activity Relationship (SAR) and Quantitative Data

The inhibitory potency of benzothiazole derivatives is highly dependent on the nature and position of substituents. The following table summarizes representative data for various benzothiazole analogs.

Compound IDR1 (Position 5)R2 (at 2-carboxamide)E. coli Gyrase IC₅₀ (nM)S. aureus Gyrase IC₅₀ (nM)E. coli MIC (µM)S. aureus MIC (µM)Reference
1 -H3,4-dibromo-1H-pyrrole60>10000>50>50[1][7]
10 -NO₂3,4-dichloro-5-methyl-1H-pyrrole10001000>50>50[1][7]
14 -NH-CO-COOEt3,4-dichloro-5-methyl-1H-pyrrole4875>50>50[1]
15a -NH-Ac3,4-dichloro-5-methyl-1H-pyrrole9.5250.78 (efflux def.)6.25[7]
16a -NH-CO-CH₂-NH₂3,4-dichloro-5-methyl-1H-pyrrole251001.56 (efflux def.)12.5[7]

Data is compiled from multiple sources for illustrative purposes.[1][7] The specific compound numbering corresponds to the cited literature.

Conclusion

This compound and its derivatives represent a valuable scaffold for the design and synthesis of novel DNA gyrase inhibitors. The synthetic protocols and assay methodologies provided herein offer a framework for researchers to explore this chemical space further. The structure-activity relationship data underscores the importance of systematic modification of the benzothiazole core to achieve potent enzymatic inhibition and antibacterial activity. Further optimization of these compounds could lead to the development of new therapeutics to combat bacterial infections.

References

Application Notes and Protocols: 5-Hydroxybenzothiazole-2-Carboxylic Acid in the Development of Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of bacterial resistance to β-lactam antibiotics, a cornerstone of modern medicine, presents a significant global health threat.[1] A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate these antibiotics.[1][2][3] Metallo-β-lactamases (MBLs), which utilize one or two zinc ions in their active site for catalysis, are particularly concerning as they can degrade a broad spectrum of β-lactams, including last-resort carbapenems, and are not affected by clinically available serine-β-lactamase inhibitors.[4][5][6] This has created an urgent need for the discovery of effective MBL inhibitors to be used in combination with existing antibiotics.[4]

The benzothiazole scaffold is a versatile structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7] While the specific compound 5-hydroxybenzothiazole-2-carboxylic acid is not extensively documented as an MBL inhibitor, related scaffolds such as 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have shown promise.[1][8][9] These molecules often feature a carboxylic acid group, which can act as a zinc-binding group (ZBG) to coordinate with the Zn(II) ions in the MBL active site, disrupting the enzyme's catalytic activity.

These application notes provide a comprehensive framework for researchers interested in exploring the potential of this compound and related analogs as MBL inhibitors. The following sections detail generalized experimental protocols, data presentation standards, and logical workflows for the design, synthesis, and evaluation of this class of compounds.

Data Presentation: Inhibitory Activity of Related Compounds

To establish a baseline for evaluating new potential inhibitors, the following tables summarize the inhibitory activities of structurally related thiazole-carboxylic acid derivatives and other relevant inhibitors against common MBLs like IMP-1 and Bla2.

Table 1: Inhibitory Activity against IMP-1

Compound Structure IC₅₀ (µM) Kᵢ (µM) Reference
Captopril Thiol-containing inhibitor - - [1][8]
2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid 2-substituted dihydrothiazole 5.5 2.4 [1][8]

| 2-(4-Fluorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-substituted dihydrothiazole | 27.9 | - |[1][8] |

Table 2: Inhibitory Activity against Bla2

Compound Structure IC₅₀ (µM) Kᵢ (µM) Reference
Captopril Thiol-containing inhibitor 25.8 17.9 [1]
2-(3-Aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid 2-substituted dihydrothiazole 4.9 5.1 [1]

| 2-(3-Nitrophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 2-substituted dihydrothiazole | 74.1 | - |[1] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-Benzothiazole-Carboxylic Acids

This protocol outlines a generalized approach for synthesizing benzothiazole derivatives. The synthesis of this compound would typically involve the condensation of an appropriately substituted aminothiophenol (e.g., 2-amino-4-hydroxythiophenol) with a dicarboxylic acid derivative.

Workflow for Inhibitor Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (Aminothiophenol, Dicarboxylic Acid) React Condensation Reaction Start->React Purify Purification (Crystallization/Chromatography) React->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm Biochem Biochemical Assays (IC50, Ki) Confirm->Biochem Test Compound Cell Cell-Based Assays (MIC Synergy) Biochem->Cell Lead Compound Tox Toxicity Assays Cell->Tox Candidate

Caption: Workflow from synthesis to biological evaluation.

Materials:

  • Substituted 2-aminothiophenol

  • Appropriate dicarboxylic acid or derivative (e.g., oxalic acid)

  • Solvent (e.g., Methanol, Ethanol)

  • Catalyst (if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve the substituted 2-aminothiophenol in the chosen solvent under an inert atmosphere.

  • Add an equimolar amount of the dicarboxylic acid derivative.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final benzothiazole-2-carboxylic acid derivative.

  • Confirm the structure of the purified compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Metallo-β-Lactamase Inhibition Assay (IC₅₀ Determination)

This protocol describes a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific MBL enzyme using a chromogenic substrate.

Materials:

  • Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2, IMP-1).

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Triton X-100.

  • Chromogenic substrate: Nitrocefin (stock solution in DMSO).[3]

  • Test compound (stock solution in DMSO).

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final concentration should typically range from 0.1 µM to 200 µM.[10]

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 10 µL of the test compound dilution to the appropriate wells. For control wells, add 10 µL of DMSO.

  • Add 20 µL of the MBL enzyme solution (pre-diluted in assay buffer to a working concentration) to all wells except the substrate blank.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the nitrocefin substrate solution (final concentration ~100 µM).

  • Immediately measure the rate of hydrolysis by monitoring the change in absorbance at 490 nm over 5-10 minutes using a microplate reader.[3]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conceptual Mechanism of MBL Inhibition

MBL_Inhibition cluster_active_site MBL MBL Active Site Product Hydrolyzed Product MBL->Product Hydrolysis Zn1 Zn²⁺ Zn2 Zn²⁺ Substrate β-Lactam Substrate Substrate->MBL Binds to Active Site Inhibitor Benzothiazole-COOH Inhibitor Inhibitor->MBL Blocks Binding Inhibitor->Zn1 Coordinates via -COOH group Inhibitor->Zn2 Coordinates

Caption: Inhibition by coordinating with active site zinc ions.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Synergy Assay)

This protocol is used to determine if an MBL inhibitor can restore the antibacterial activity of a β-lactam antibiotic against an MBL-producing bacterial strain.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1).

  • Control non-MBL-producing strain.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • β-lactam antibiotic (e.g., meropenem).

  • MBL inhibitor test compound.

  • 96-well microtiter plates.

Procedure:

  • Prepare a bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then dilute it to a final concentration of ~5 x 10⁵ CFU/mL in CAMHB.

  • In a 96-well plate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.

  • Prepare a second identical plate. To this plate, add the MBL inhibitor to each well at a fixed, sub-inhibitory concentration (e.g., 20 µM or 50 µg/mL).[11]

  • Inoculate all wells with the standardized bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Compare the MIC of the antibiotic alone with the MIC in the presence of the inhibitor. A significant reduction (e.g., ≥4-fold) in the MIC indicates synergistic activity.

Structure-Activity Relationship (SAR) Exploration

SAR_Logic cluster_mods Potential Modifications cluster_outcomes Desired Outcomes Core 5-Hydroxybenzothiazole- 2-Carboxylic Acid Scaffold Mod_R1 Modify R1: -OH position/replacement (e.g., -NH2, -Cl, -F) Core->Mod_R1 Vary Substituents Mod_R2 Modify R2: -COOH replacement (e.g., Tetrazole, Hydroxamate) Core->Mod_R2 Vary Zinc-Binding Group Mod_Core Modify Core: Ring saturation/expansion Core->Mod_Core Vary Scaffold Potency Increased Potency (Lower IC50/Ki) Mod_R1->Potency PK Better PK/PD Properties (Solubility, Stability) Mod_R1->PK Mod_R2->Potency Mod_R2->PK Selectivity Improved Selectivity (vs. Human Enzymes) Mod_Core->Selectivity Mod_Core->PK

Caption: Logic for exploring structure-activity relationships.

References

Application Notes and Protocols for the Synthesis of Xanthine Oxidase Inhibitors Utilizing a Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of benzothiazole-based inhibitors of xanthine oxidase (XO). Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders.[1][2] The development of potent and selective xanthine oxidase inhibitors is a key therapeutic strategy for managing these conditions.[2][3] The benzothiazole scaffold has emerged as a promising structural motif for the design of novel non-purine xanthine oxidase inhibitors.[4][5][6]

Data Presentation

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives. This data highlights the structure-activity relationship (SAR) for this class of compounds, demonstrating the impact of different substituents on their inhibitory potency.

Compound IDR-group (Substituent on Benzamide Ring)IC50 (µM)
5a H1.23
5b 4-F0.57
5c 4-Cl0.91
5d 4-Br1.05
5e 4-CH31.54
5f 4-OCH31.89
5g 4-NO22.11
5h 3-F1.18
5i 3-Cl1.35
5j 3-Br1.49
5k 3-CH31.98
5l 3-OCH32.24
5m 3-NO22.56
5n 2-F1.42
5o 2-Cl1.67
5p 2-Br1.81
5q 2-CH32.33
5r 2-OCH32.67
Allopurinol (Standard)2.45

Data is compiled from studies on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives for illustrative purposes.[7]

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-arylbenzothiazole derivatives, a common structural class of benzothiazole-based xanthine oxidase inhibitors.

Materials:

  • 2-Aminothiophenol

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Methanol

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of a substituted benzoic acid (1 mmol) and 2-aminothiophenol (1.2 mmol) in polyphosphoric acid (10 g) is heated at 120°C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred solution of 10% sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-arylbenzothiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of synthesized compounds against xanthine oxidase using a spectrophotometric method.[8][9]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Synthesized benzothiazole inhibitor compounds

  • Allopurinol (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare a stock solution of xanthine in a suitable buffer.

  • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the xanthine solution to each well.

  • Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance every minute for 10-15 minutes.

  • The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • The percentage inhibition is calculated using the following formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Hypouricemic Activity in a Potassium Oxonate-Induced Hyperuricemic Mouse Model

This protocol describes the induction of hyperuricemia in mice and the evaluation of the hypouricemic effects of the synthesized benzothiazole inhibitors.[10][11][12]

Materials:

  • Male Kunming mice (or other suitable strain)

  • Potassium oxonate

  • Hypoxanthine

  • Synthesized benzothiazole inhibitor compounds

  • Allopurinol or Febuxostat (as a positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Blood collection supplies

  • Uric acid assay kit

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Divide the mice into several groups: normal control, hyperuricemic model control, positive control (e.g., allopurinol-treated), and test compound-treated groups.

  • Induce hyperuricemia in all groups except the normal control by intraperitoneal injection of potassium oxonate (e.g., 250 mg/kg) one hour before the administration of hypoxanthine.

  • Administer hypoxanthine (e.g., 300 mg/kg) orally to the same groups.

  • One hour after hypoxanthine administration, orally administer the vehicle, positive control drug, or test compounds to their respective groups.

  • Two hours after drug administration, collect blood samples from the retro-orbital plexus.

  • Separate the serum by centrifugation.

  • Determine the serum uric acid levels using a commercial uric acid assay kit according to the manufacturer's instructions.

  • The hypouricemic effect is calculated as the percentage reduction in serum uric acid levels compared to the hyperuricemic model control group.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Purification & Product 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Condensation Crude Product Crude Product Condensation->Crude Product Purification Purification Crude Product->Purification 2-Arylbenzothiazole 2-Arylbenzothiazole Purification->2-Arylbenzothiazole

Caption: General workflow for the synthesis of 2-arylbenzothiazole derivatives.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Benzothiazole Inhibitor Benzothiazole Inhibitor Benzothiazole Inhibitor->Xanthine Oxidase

Caption: Inhibition of the xanthine oxidase pathway by a benzothiazole inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis of Benzothiazole Derivatives Synthesis of Benzothiazole Derivatives XO Inhibition Assay XO Inhibition Assay Synthesis of Benzothiazole Derivatives->XO Inhibition Assay Determine IC50 Determine IC50 XO Inhibition Assay->Determine IC50 Hyperuricemic Mouse Model Hyperuricemic Mouse Model Determine IC50->Hyperuricemic Mouse Model Select potent compounds Administer Compound Administer Compound Hyperuricemic Mouse Model->Administer Compound Measure Serum Uric Acid Measure Serum Uric Acid Administer Compound->Measure Serum Uric Acid

References

Application Notes and Protocols for the Analytical Detection of 5-hydroxybenzothiazole-2-carboxylic acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in various fields, including drug discovery and metabolomics. Its structural similarity to biologically active molecules, such as the core of firefly luciferin, suggests its potential involvement in or modulation of biological pathways. Accurate and sensitive detection of this analyte in complex biological matrices like plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological or pharmacological roles.

This document provides detailed application notes and protocols for the analytical detection of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique.

Biological Relevance: Potential Role in Benzothiazole Metabolism

Benzothiazole and its derivatives are utilized in various industrial applications and are also found in certain natural products. In biological systems, these compounds can undergo metabolic transformations. The hydroxylation of the benzothiazole ring is a common metabolic pathway. The resulting hydroxylated metabolites, such as this compound, can then be further conjugated with endogenous molecules like glucuronic acid or sulfate to enhance their water solubility and facilitate excretion. Understanding the metabolic fate of benzothiazole compounds is essential for assessing their pharmacokinetic properties and potential toxicity.

A related and well-studied pathway involving a hydroxylated benzothiazole is the biosynthesis of luciferin in fireflies. This pathway highlights the biological plausibility of benzothiazole ring formation and modification in living organisms. The biosynthesis of the 6-hydroxybenzothiazole core of luciferin is proposed to start from p-benzoquinone and cysteine.[1][2][3][4] This biosynthetic route underscores the potential for organisms to synthesize complex benzothiazole structures from simpler precursors.

G cluster_ingestion Exogenous Intake cluster_metabolism Phase I & II Metabolism cluster_excretion Excretion Benzothiazole Compound Benzothiazole Compound Hydroxylation Hydroxylation Benzothiazole Compound->Hydroxylation Analyte 5-hydroxybenzothiazole- 2-carboxylic acid Hydroxylation->Analyte Conjugation Conjugation Analyte->Conjugation Conjugated Metabolite Conjugated Metabolite Conjugation->Conjugated Metabolite Urinary Excretion Urinary Excretion Conjugated Metabolite->Urinary Excretion G Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (4% H3PO4) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning SPE Conditioning (Methanol, Water, Buffer) SPE_Cartridge SPE Cartridge SPE_Conditioning->SPE_Cartridge SPE_Cartridge->Sample_Loading Washing Washing (Buffer, MeOH/H2O) Sample_Loading->Washing Elution Elution (5% Formic Acid in Methanol) Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_MS_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-hydroxybenzothiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing very low yields in my synthesis of this compound. What are the common causes and how can I improve the yield?

A1: Low yields in this synthesis can stem from several factors. Here are some common issues and potential solutions:

  • Suboptimal Reaction Conditions: The cyclization step is critical. Ensure you are using the appropriate temperature and reaction time. For analogous syntheses of related compounds, reaction temperatures around 10°C for the initial bromination followed by stirring at room temperature for 15 hours have been reported to be effective.[1]

  • Starting Material Purity: Impurities in your starting materials (e.g., substituted 2-aminothiophenols or their precursors) can lead to side reactions and lower the yield of the desired product. Ensure the purity of your reagents before starting the reaction.

  • Side Reactions: Decarboxylation of the final product is a known issue for hydroxybenzothiazole carboxylic acids, especially in solution at ambient temperature.[2][3][4] Work up the reaction at lower temperatures and avoid prolonged heating of the final product in solution.

  • Oxidation of the Hydroxyl Group: The hydroxyl group can be sensitive to oxidation under certain conditions.[2] Ensure your reaction is carried out under an inert atmosphere if necessary and that oxidizing agents are used judiciously if they are part of the synthetic route.

Q2: I am observing the formation of a significant amount of a byproduct that is not my target molecule. How can I identify and minimize this?

A2: Side product formation is a common challenge. Here's how to approach this:

  • Identify the Byproduct: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify the structure of the byproduct. A common byproduct is the decarboxylated version of the target molecule, 5-hydroxybenzothiazole.[3]

  • Minimize Decarboxylation: If decarboxylation is the issue, consider the following:

    • Milder Reaction Conditions: Use lower temperatures during the reaction and work-up.

    • Protecting Groups: Consider protecting the carboxylic acid group as an ester during the synthesis and hydrolyzing it in the final step under mild conditions.

  • Formation of Isomers: Depending on your starting materials, the formation of positional isomers is possible.[2] Careful selection and characterization of your starting materials are crucial to ensure the correct isomer is synthesized.

Q3: The purification of my final product is proving difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the polarity of the molecule. Consider these methods:

  • Recrystallization: This is often an effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A polar mobile phase will likely be required to elute the product.

  • Acid-Base Extraction: The carboxylic acid and hydroxyl groups allow for manipulation of the compound's solubility based on pH. You can potentially use acid-base extractions to separate your product from non-acidic or non-phenolic impurities.

Q4: Should I be concerned about the stability of this compound during storage?

A4: Yes, as mentioned, hydroxybenzothiazole carboxylic acids can be prone to decarboxylation in solution, even at room temperature.[2][3][4] For long-term storage, it is advisable to store the compound as a solid in a cool, dark, and dry place. If you need to store it in solution for a short period, use a non-protic solvent and keep it at a low temperature.

Data Presentation: Yields in the Synthesis of Related Compounds

The following table summarizes yields reported for the synthesis of structurally similar compounds, which can serve as a benchmark for optimizing your synthesis.

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateMethyl 4-amino-3-hydroxybenzoate derivative1. TBDMSCl, pyridine, rt, 15 h; 2. H₂, Pd/C, MeOH, rt, 5 h; 3. KSCN, Br₂, CH₃COOH, 10°C then rt, 15 h13-60[1]
Methyl 2-aminobenzo[d]thiazole-6-carboxylateMethyl 4-aminobenzoateKSCN, Br₂, CH₃COOH, 10°C then rt, 15 h55[1]
Substituted Methyl 2-aminobenzo[d]thiazole-6-carboxylatesVarious substituted 4-aminobenzoatesKSCN, Br₂, CH₃COOH, 10°C then rt, 15 h35-95[1]

Experimental Protocols

Proposed Synthesis of Methyl 5-hydroxybenzothiazole-2-carboxylate

  • Protection of the Hydroxyl Group:

    • Dissolve the starting material, a suitably substituted 2-amino-4-hydroxy-thiophenol derivative, in pyridine.

    • Add tert-Butyldimethylsilyl chloride (TBDMSCl) and stir at room temperature for 15 hours.

    • Work up the reaction to isolate the TBDMS-protected intermediate.

  • Cyclization Reaction:

    • Dissolve the protected intermediate in glacial acetic acid.

    • Add potassium thiocyanate (KSCN) (2 equivalents) and stir the mixture.

    • Cool the reaction to 10°C and slowly add a solution of bromine (1 equivalent) in acetic acid.

    • Allow the reaction to warm to room temperature and stir for 15 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent and purify to obtain the protected methyl 5-hydroxybenzothiazole-2-carboxylate.

  • Deprotection:

    • Remove the TBDMS protecting group using standard conditions (e.g., TBAF in THF) to yield the methyl 5-hydroxybenzothiazole-2-carboxylate.

  • Hydrolysis (optional, to obtain the carboxylic acid):

    • Hydrolyze the methyl ester to the carboxylic acid using a mild base (e.g., LiOH) in a mixture of THF and water, followed by acidification.

Visualizations

Synthesis_Pathway A 2-Amino-4-mercaptophenol B Intermediate with protected hydroxyl and amino groups A->B Protection C This compound derivative (e.g., ester) B->C Cyclization D This compound C->D Deprotection/Hydrolysis Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Starting Material Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time) Start->OptimizeConditions AnalyzeByproducts Analyze Byproducts (NMR, MS, HPLC) Start->AnalyzeByproducts CheckPurity->Start If impure OptimizeConditions->Start If no improvement Decarboxylation Decarboxylation? AnalyzeByproducts->Decarboxylation Isomerization Isomer Formation? AnalyzeByproducts->Isomerization Purification Optimize Purification (Recrystallization, Chromatography) Decarboxylation->Purification No MildConditions Use Milder Conditions/ Protecting Groups Decarboxylation->MildConditions Yes Isomerization->Purification No CharacterizeStartingMaterial Re-characterize Starting Material Isomerization->CharacterizeStartingMaterial Yes End Improved Yield/ Purity Purification->End MildConditions->End CharacterizeStartingMaterial->End

References

Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzothiazole-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.

General Troubleshooting and FAQs

Q1: My reaction to form the benzothiazole ring is giving a low yield. What are the common causes?

A1: Low yields in benzothiazole synthesis can stem from several factors:

  • Purity of Starting Materials: Ensure your 2-aminothiophenol is pure. It can oxidize over time, which will negatively impact the reaction.

  • Reaction Conditions: Many benzothiazole syntheses require specific temperatures and reaction times. Deviations can lead to incomplete reactions or the formation of side products.[1] Harsh conditions like high temperatures and strong acids can also lead to lower selectivity and yields.[1]

  • Atmosphere: Some reactions are sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the correct loading. Some catalysts can be sensitive to air or moisture.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common challenge. Depending on the synthetic route, side products can include:

  • Unreacted Starting Materials: This is the most straightforward issue to identify.

  • Over-oxidation Products: In oxidation reactions, the aromatic ring can be oxidized if the conditions are too harsh.

  • Decarboxylation: Benzothiazole-2-carboxylic acid can be prone to decarboxylation, especially at elevated temperatures, leading to the formation of benzothiazole.[2]

  • Polymeric Materials: The use of strong acids like polyphosphoric acid (PPA) can sometimes lead to the formation of polymeric byproducts.[1]

Q3: How can I best purify my benzothiazole-2-carboxylic acid?

A3: Purification can be challenging due to the properties of the carboxylic acid.

  • Recrystallization: This is often the most effective method. A suitable solvent system needs to be determined empirically. Common solvents include ethanol, methanol, or mixtures with water.

  • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer to precipitate the purified carboxylic acid, which can be collected by filtration.

  • Column Chromatography: This can be effective, but care must be taken to choose a suitable solvent system to avoid streaking of the acidic compound on the silica gel. Adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Synthesis Route 1: Oxidation of 2-Methylbenzothiazole

This method involves the oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Low Conversion of Starting Material Insufficient oxidant (e.g., KMnO₄)Increase the molar equivalents of the oxidant incrementally.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Poor solubility of the starting material.Choose a solvent system in which the 2-methylbenzothiazole is more soluble.
Formation of Over-oxidized Byproducts Reaction conditions are too harsh.Decrease the reaction temperature or shorten the reaction time.
Oxidant is too strong.Consider a milder oxidant or a catalytic oxidation system.[3]
Difficult Product Isolation Product is soluble in the reaction mixture.After the reaction, acidify the mixture to precipitate the carboxylic acid.
Presence of manganese dioxide (from KMnO₄).After the reaction, add sodium metabisulfite to reduce the MnO₂ to soluble Mn²⁺ salts.[3]
FAQs

Q: What are the advantages of using potassium permanganate (KMnO₄) for the oxidation?

A: Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent. The reaction can often be carried out in an aqueous medium.

Q: What are the main challenges with the KMnO₄ method?

A: The main challenges include the potential for over-oxidation, the need to remove the manganese dioxide byproduct, and the use of a strong, non-catalytic oxidant which can generate significant waste.[3]

Experimental Protocol: Oxidation of 2-Methylbenzothiazole with KMnO₄
  • In a round-bottom flask, dissolve 2-methylbenzothiazole and sodium carbonate in water.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • To the filtrate, add a solution of sodium metabisulfite until the brown color disappears.

  • Acidify the clear solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the benzothiazole-2-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Note: This is a generalized protocol. Specific quantities and reaction times will need to be optimized for your specific scale and setup.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product 2-Methylbenzothiazole 2-Methylbenzothiazole Reflux Reflux 2-Methylbenzothiazole->Reflux KMnO4 KMnO4 KMnO4->Reflux Na2CO3 Na2CO3 Na2CO3->Reflux H2O H2O H2O->Reflux Cooling Cooling Reflux->Cooling Filtration (remove MnO2) Filtration (remove MnO2) Cooling->Filtration (remove MnO2) Na2S2O5 addition Na2S2O5 addition Filtration (remove MnO2)->Na2S2O5 addition Acidification (HCl) Acidification (HCl) Na2S2O5 addition->Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Benzothiazole-2-carboxylic acid Benzothiazole-2-carboxylic acid Drying->Benzothiazole-2-carboxylic acid

Caption: Workflow for the oxidation of 2-methylbenzothiazole.

Synthesis Route 2: Hydrolysis of Benzothiazole-2-carbonitrile

This route involves the conversion of a nitrile group at the 2-position to a carboxylic acid.

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient acid or base concentration.Increase the concentration of the acid or base.
Reaction time is too short.Extend the reaction time and monitor by TLC.
Reaction temperature is too low.Increase the reaction temperature. For acid hydrolysis, heating under reflux is common.[4]
Formation of Amide Intermediate Hydrolysis has not gone to completion.Continue heating under the reaction conditions until the amide is fully hydrolyzed.
Product Degradation Conditions are too harsh.Use a milder acid or base, or a lower reaction temperature for a longer period.
FAQs

Q: Should I use acid or base for the hydrolysis?

A: Both acid and base-catalyzed hydrolysis are effective.[4]

  • Acid hydrolysis (e.g., with dilute HCl or H₂SO₄) directly yields the carboxylic acid.

  • Alkaline hydrolysis (e.g., with NaOH) initially forms the carboxylate salt, which then needs to be acidified in a separate step to precipitate the carboxylic acid.

The choice may depend on the stability of your specific benzothiazole derivative to acidic or basic conditions.

Q: My benzothiazole-2-carbonitrile is not very soluble. How can I improve the reaction?

A: For nitriles with low solubility in aqueous solutions, using a co-solvent like ethanol or dioxane can improve solubility and facilitate the reaction. The use of sulfonic acids, which are soluble in organic solvents, can also be an option.[5]

Experimental Protocol: Acid Hydrolysis of Benzothiazole-2-carbonitrile
  • In a round-bottom flask, suspend benzothiazole-2-carbonitrile in a dilute solution of hydrochloric acid (e.g., 6M).

  • Heat the mixture to reflux.

  • Continue heating under reflux for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by filtration. If not, the product may need to be extracted with a suitable organic solvent.

  • Wash the collected solid with cold water and dry.

Note: This is a generalized protocol. Specific concentrations and reaction times will need to be optimized.

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Benzothiazole-2-carbonitrile Benzothiazole-2-carbonitrile Reflux Reflux Benzothiazole-2-carbonitrile->Reflux Dilute HCl Dilute HCl Dilute HCl->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Benzothiazole-2-carboxylic acid Benzothiazole-2-carboxylic acid Drying->Benzothiazole-2-carboxylic acid

Caption: Workflow for the hydrolysis of benzothiazole-2-carbonitrile.

Synthesis Route 3: Direct Carboxylation of Benzothiazole

This method involves the direct introduction of a carboxylic acid group onto the benzothiazole ring at the 2-position using carbon dioxide (CO₂).

Troubleshooting Guide
Issue Possible Cause Troubleshooting Steps
No Reaction or Low Conversion Inactive catalyst.Ensure the catalyst is properly prepared and handled, as some can be air or moisture sensitive.
Insufficient CO₂ pressure.Increase the pressure of carbon dioxide.
Incorrect base or solvent.The choice of base and solvent is critical for this reaction. Ensure you are using the recommended system.[6]
Formation of Byproducts Reaction with solvent or impurities.Use high-purity, dry solvents and run the reaction under an inert atmosphere before introducing CO₂.
FAQs

Q: What are the advantages of direct carboxylation?

A: Direct carboxylation is an atom-economical method that utilizes CO₂, a readily available and non-toxic C1 source. This approach can be more environmentally friendly than other methods.

Q: What are the challenges of direct carboxylation?

A: The main challenge is the low reactivity of the C-H bond at the 2-position of benzothiazole, which often requires the use of specific and sometimes expensive catalysts.[7] The reaction conditions can also be sensitive and require careful optimization.

Experimental Protocol: Copper-Catalyzed Direct Carboxylation
  • To an oven-dried Schlenk tube, add the 1,2,3-triazol-5-ylidene copper(I) complex catalyst and a strong base (e.g., t-BuOK).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous solvent (e.g., THF) and the benzothiazole substrate via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C).

  • Introduce carbon dioxide (e.g., from a balloon or at a specific pressure).

  • Monitor the reaction by TLC.

  • After the reaction is complete, quench the reaction with a proton source (e.g., dilute HCl).

  • Extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Note: This is a generalized protocol based on a literature method and requires expertise in handling air-sensitive reagents.[6]

Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Benzothiazole Benzothiazole Inert Atmosphere Inert Atmosphere Benzothiazole->Inert Atmosphere Cu-catalyst Cu-catalyst Cu-catalyst->Inert Atmosphere Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Inert Atmosphere CO2 CO2 Heating Heating CO2->Heating Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Inert Atmosphere Inert Atmosphere->Heating Quenching (HCl) Quenching (HCl) Heating->Quenching (HCl) Extraction Extraction Quenching (HCl)->Extraction Purification Purification Extraction->Purification Benzothiazole-2-carboxylic acid Benzothiazole-2-carboxylic acid Purification->Benzothiazole-2-carboxylic acid

Caption: Workflow for the direct carboxylation of benzothiazole.

Data Summary

Synthesis RouteKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield
Oxidation of 2-Methylbenzothiazole KMnO₄, Na₂CO₃3-6 hoursRefluxModerate
O₂ or H₂O₂, Metalloporphyrin catalyst2-12 hours[3]40-140 °C[3]Good
Hydrolysis of Benzothiazole-2-carbonitrile Dilute HCl or NaOH4-8 hoursRefluxGood to Excellent
Direct Carboxylation of Benzothiazole Cu-catalyst, t-BuOK, CO₂1 hour[6]80 °C[6]Up to 75%[6]

References

preventing decarboxylation of 5-hydroxybenzothiazole-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-hydroxybenzothiazole-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of this compound during storage.

Troubleshooting Guide

This guide addresses common issues related to the storage and stability of this compound.

Issue: After a period of storage, I am observing a decrease in the purity of my this compound, and I suspect decarboxylation. How can I confirm this and prevent it in the future?

Troubleshooting Steps:

  • Confirmation of Decarboxylation:

    • Analysis: The primary degradation product is expected to be 5-hydroxybenzothiazole. This can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A new peak corresponding to the decarboxylated product should be visible in the chromatogram or spectrum of the stored sample when compared to a fresh sample.

    • Expected Mass Change: The loss of a carboxyl group (COOH) corresponds to a mass decrease of 44.01 g/mol .

  • Review Storage Conditions:

    • Temperature: Elevated temperatures significantly accelerate the rate of decarboxylation.[1][2][3] Ensure the compound is stored in a cool environment.

    • Moisture: The presence of water can facilitate decarboxylation, particularly at higher temperatures.[2][3] The storage area should be dry.

    • Light: Exposure to light, especially UV light, can provide the energy to initiate degradation.

    • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, although decarboxylation is the primary concern. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • Implement Corrective Actions:

    • Short-term Storage: For routine laboratory use, store the compound in a tightly sealed container in a refrigerator (2-8 °C).

    • Long-term Storage: For archival purposes, store the compound in a desiccator, under an inert atmosphere, in a freezer (-20 °C or lower).

    • Container: Use amber glass vials or other opaque containers to protect from light. Ensure the container seal is airtight to prevent moisture ingress.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway is decarboxylation, where the carboxylic acid group at the 2-position is lost as carbon dioxide (CO₂), resulting in the formation of 5-hydroxybenzothiazole. This reaction can be accelerated by factors such as heat, moisture, and light.[1][2][3]

Q2: What are the ideal storage conditions to minimize decarboxylation?

A2: To minimize decarboxylation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a freezer at -20°C or below.

Q3: How can I monitor the stability of my stored this compound?

A3: The stability can be monitored by periodically analyzing the purity of the stored sample using a validated analytical method, such as HPLC. A decrease in the peak area of the parent compound and the appearance or increase of a peak corresponding to 5-hydroxybenzothiazole would indicate degradation.

Q4: Can I use an accelerated stability study to predict the long-term stability of my compound?

A4: Yes, accelerated stability studies can be used to predict long-term stability.[1] By exposing the compound to elevated temperatures and humidity for a shorter period, the degradation rate can be determined and extrapolated to predict the shelf-life under recommended storage conditions using the Arrhenius equation.[1]

Quantitative Data

The following tables provide hypothetical data from an accelerated stability study on this compound to illustrate the impact of storage conditions on its degradation.

Table 1: Percentage of this compound Remaining After 3 Months Under Different Storage Conditions

Storage ConditionTemperature (°C)Relative Humidity (%)% Purity Remaining
Recommended4< 3099.8
Ambient256095.2
Accelerated 1407588.5
Accelerated 2607575.3

Table 2: Rate of Decarboxylation at Elevated Temperatures

Temperature (°C)Rate Constant (k) (day⁻¹)Predicted Half-life (t₁/₂) (days)
400.0041169
500.011560
600.030223

Note: This data is illustrative and should not be taken as actual experimental results.

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To assess the stability of this compound under accelerated conditions to predict its shelf-life.

Methodology:

  • Sample Preparation: Aliquot 5-10 mg of this compound into several amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • 25°C / 60% RH (Real-time control)

    • 40°C / 75% RH (Accelerated)

    • 60°C / 75% RH (Accelerated)

  • Time Points: Withdraw one vial from each condition at the following time points: 0, 1, 2, 4, 8, and 12 weeks.

  • Analysis:

    • Dissolve the contents of each vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the samples by the HPLC method described in Protocol 2 to determine the purity of this compound and the amount of 5-hydroxybenzothiazole formed.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition.

    • Determine the degradation rate constant (k) for each accelerated condition.

    • Use the Arrhenius equation to predict the degradation rate and shelf-life at the recommended storage temperature (e.g., 4°C).

Protocol 2: HPLC Method for Quantification of this compound and its Decarboxylation Product

Objective: To quantify the amount of this compound and its primary degradation product, 5-hydroxybenzothiazole.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare standard solutions of known concentrations of this compound and 5-hydroxybenzothiazole to create a calibration curve for quantification.

Visualizations

Decarboxylation_Pathway 5-Hydroxybenzothiazole-2-carboxylic_Acid 5-Hydroxybenzothiazole- 2-carboxylic Acid 5-Hydroxybenzothiazole 5-Hydroxybenzothiazole 5-Hydroxybenzothiazole-2-carboxylic_Acid->5-Hydroxybenzothiazole Decarboxylation CO2 CO₂ 5-Hydroxybenzothiazole-2-carboxylic_Acid->CO2 Loss of

Caption: Decarboxylation pathway of this compound.

Troubleshooting_Workflow start Purity Decrease Observed confirm Confirm Decarboxylation (HPLC, MS, NMR) start->confirm review Review Storage Conditions confirm->review conditions Temperature? Moisture? Light? review->conditions implement Implement Corrective Actions conditions->implement Suboptimal short_term Short-term Storage: 2-8°C, Tightly Sealed implement->short_term long_term Long-term Storage: <= -20°C, Inert Gas, Desiccated implement->long_term end Stability Improved short_term->end long_term->end

Caption: Troubleshooting workflow for preventing decarboxylation.

References

Technical Support Center: Improving the Solubility of 5-Hydroxybenzothiazole-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-hydroxybenzothiazole-2-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility?

A1: this compound possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1] These functional groups, attached to a benzothiazole core, allow for hydrogen bonding but also contribute to a planar structure that can favor crystal packing, potentially leading to low aqueous solubility. The presence of the acidic carboxylic acid and the weakly acidic phenolic hydroxyl group means its solubility is highly dependent on pH.

Q2: What is the first step I should take to dissolve this compound?

A2: The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving benzothiazole derivatives and is compatible with many biological assays at low final concentrations.[2][3][4]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can mitigate this:

  • Lower the final concentration: Your compound may be exceeding its aqueous solubility limit.

  • Optimize the final DMSO concentration: While aiming for the lowest possible concentration to avoid solvent effects, sometimes a slightly higher (but still non-toxic) final DMSO concentration can help maintain solubility.

  • Use a pre-warmed buffer: Adding the DMSO stock to a buffer at 37°C can sometimes prevent precipitation.

  • Employ solubility-enhancing excipients: Consider the use of co-solvents, surfactants, or cyclodextrins in your assay buffer.

Q4: How does pH affect the solubility of this compound?

A4: As a compound with a carboxylic acid and a phenolic hydroxyl group, its solubility is expected to increase significantly at higher pH values.[5][6] In a more basic environment (pH > pKa), the carboxylic acid and hydroxyl groups will deprotonate, forming charged carboxylate and phenolate ions. These charged species are more polar and thus more soluble in aqueous solutions.[7]

Q5: What are co-solvents, and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Common co-solvents used in biological assays include ethanol, methanol, and polyethylene glycol 400 (PEG 400). They work by reducing the polarity of the aqueous medium.

Q6: Can I use surfactants to improve solubility?

A6: Yes, surfactants can be very effective. At concentrations above their critical micelle concentration (CMC), they form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8] Non-ionic surfactants like Tween® 20 and Tween® 80 are often used in biological assays due to their relatively low toxicity.[4]

Q7: What are cyclodextrins, and how do they work?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively "carrying" them into an aqueous solution. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[9][10]

Troubleshooting Guides

Issue 1: Compound is insoluble in 100% DMSO.

This is uncommon for benzothiazole derivatives but can occur if the compound is in a particularly stable crystalline form.

start Start: Compound insoluble in 100% DMSO step1 Gently warm the solution (37°C for 5-10 min) start->step1 step2 Use bath sonication (5-15 min) step1->step2 If still insoluble end_success Success: Compound dissolved step1->end_success If soluble step3 Try an alternative solvent (e.g., DMF, NMP) step2->step3 If still insoluble step2->end_success If soluble step4 Check compound purity and integrity step3->step4 If still insoluble step3->end_success If soluble end_fail Failure: Consult a chemist step4->end_fail

Caption: Troubleshooting workflow for initial DMSO insolubility.

Issue 2: Precipitation in cell culture media upon addition of DMSO stock.

This is a frequent challenge when transitioning a hydrophobic compound from an organic stock solution to an aqueous biological medium.

start Start: Precipitation in cell culture media step1 Is the final DMSO concentration ≤ 1%? start->step1 step2 Reduce final compound concentration step1->step2 Yes step4 Increase final DMSO concentration (check cell tolerance) step1->step4 No step3 Add DMSO stock to media while vortexing step2->step3 Still precipitates end_success Success: Clear solution step2->end_success Soluble step5 Use a solubility-enhancing formulation step3->step5 Still precipitates step3->end_success Soluble step4->end_success Soluble step5->end_success Soluble end_fail Consider alternative compound or delivery system step5->end_fail Still precipitates

Caption: Troubleshooting precipitation in cell culture media.

Data Presentation: Solubility Enhancement Strategies

Disclaimer: The following quantitative data are estimations based on the chemical properties of this compound and typical values for similar compounds. Actual solubility should be determined experimentally.

Table 1: Estimated Solubility in Common Solvents

SolventEstimated Solubility (mg/mL)Notes
Water (pH 5-6)< 0.1Very poorly soluble.
Phosphate Buffered Saline (PBS, pH 7.4)0.1 - 0.5Slight increase due to partial deprotonation.
Dimethyl Sulfoxide (DMSO)> 50High solubility expected.
Ethanol1 - 5Moderately soluble.
Methanol1 - 5Moderately soluble.

Table 2: Effect of pH on Estimated Aqueous Solubility

pHEstimated SolubilityRationale
3.0Very LowCompound is fully protonated and non-polar.
7.4Low to ModeratePartial deprotonation of the carboxylic acid increases solubility.
9.0Moderate to HighComplete deprotonation of the carboxylic acid and partial deprotonation of the hydroxyl group significantly increases polarity and solubility.

Table 3: Typical Working Concentrations for Solubility Enhancers

EnhancerTypeTypical Final Concentration in AssayConsiderations
EthanolCo-solvent0.1% - 1% (v/v)Check for effects on cell viability and enzyme activity.[8][11]
PEG 400Co-solvent0.1% - 2% (v/v)Generally well-tolerated by cells.
Tween® 20/80Surfactant0.01% - 0.1% (v/v)Use above the CMC for micelle formation. Can interfere with some protein assays.[4]
HP-β-CyclodextrinComplexing Agent1 - 10 mMCan extract cholesterol from cell membranes at high concentrations.[11][12]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.

  • If necessary, sonicate the solution in a bath sonicator for 5-15 minutes.

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH.

cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffers of varying pH prep2 Agitate for 24h at constant temperature prep1->prep2 sep1 Centrifuge samples prep2->sep1 sep2 Filter supernatant sep1->sep2 ana1 Quantify concentration (UV-Vis or HPLC) sep2->ana1 ana2 Plot solubility vs. pH ana1->ana2

Caption: Workflow for determining pH-dependent solubility.

Protocol 3: Screening for an Effective Co-solvent
  • Prepare a stock solution of this compound in DMSO (e.g., 50 mM).

  • Prepare a series of aqueous assay buffers containing different co-solvents (e.g., ethanol, PEG 400) at various concentrations (e.g., 0.5%, 1%, 2%, 5% v/v).

  • Add the DMSO stock solution to each co-solvent buffer to achieve a final compound concentration that previously resulted in precipitation.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature.

  • The lowest concentration of a co-solvent that maintains a clear solution is considered the most effective.

  • Important: Run parallel controls to assess the effect of the co-solvent on the biological assay itself (e.g., cell viability, enzyme activity).

References

side reactions in the benzoquinone-cysteine synthesis of hydroxybenzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydroxybenzothiazoles from benzoquinone and cysteine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of hydroxybenzothiazoles from 1,4-benzoquinone and L-cysteine?

The synthesis proceeds through a two-step mechanism. First, the thiol group of L-cysteine acts as a nucleophile and attacks the 1,4-benzoquinone ring via a Michael-type conjugate addition. This forms an intermediate, ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate. The second step is an oxidative cyclization of this intermediate, which leads to the formation of the 6-hydroxybenzothiazole ring system.[1][2]

main_reaction_pathway Main Reaction Pathway for Hydroxybenzothiazole Synthesis BQ 1,4-Benzoquinone plus + BQ->plus Cys L-Cysteine (or ethyl ester) Cys->plus Intermediate Adduct Intermediate (2,5-dihydroxyphenylsulfanyl -propanoate) HBT 2-Carbethoxy-6- hydroxybenzothiazole Intermediate->HBT Oxidative Cyclization plus->Intermediate  Michael Addition

Caption: Main reaction pathway for hydroxybenzothiazole synthesis.

Q2: What are the most common side reactions that can lower my yield and purity?

Several side reactions can compete with the desired pathway, leading to a complex mixture of products. The most significant include:

  • Multiple Michael Additions: Benzoquinone and its hydroquinone intermediate can react with more than one molecule of cysteine. This leads to the formation of di-substituted (e.g., 2,5- or 2,6-bis-adducts) and even tri- or tetra-substituted byproducts.[3]

  • Polymerization and Oligomerization: Under certain conditions, especially with uncontrolled reaction times, the intermediates can undergo decarboxylation and subsequent polymerization. This often results in the formation of insoluble, dark-colored 1,4-benzothiazine oligomers.[1]

  • Uncontrolled Oxidation: The hydroquinone intermediate formed after the initial Michael addition is susceptible to oxidation. If this occurs before cyclization, it can regenerate quinone species that participate in further unwanted side reactions.

side_reactions Competition Between Main and Side Reaction Pathways Reactants Benzoquinone + Cysteine Intermediate Michael Adduct Intermediate Reactants->Intermediate 1. Michael Addition DesiredProduct Desired Hydroxybenzothiazole Intermediate->DesiredProduct 2. Oxidative Cyclization (Desired Pathway) DiAdduct Di-substituted Byproducts Intermediate->DiAdduct Further Michael Addition (Side Reaction) Polymer Oligomers & Polymers Intermediate->Polymer Polymerization (Side Reaction)

Caption: Competing reaction pathways during synthesis.

Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the potential causes and how can I fix them?

Low yields are a common problem stemming from the prevalence of side reactions. A systematic approach to optimizing reaction parameters is crucial for improving efficiency.[4]

troubleshooting_workflow Troubleshooting Workflow for Low Yield/Purity start Problem: Low Yield or Purity check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (T, time) start->check_conditions check_oxidant Evaluate Oxidant (Type, Amount) start->check_oxidant check_ph Check pH of the Medium start->check_ph solution_stoichiometry Adjust molar ratio. Use slight excess of one reactant. check_stoichiometry->solution_stoichiometry solution_conditions Systematically vary temperature and time. Monitor via TLC/HPLC. check_conditions->solution_conditions solution_oxidant Ensure correct oxidant (e.g., K3Fe(CN)6) is used in appropriate amount. check_oxidant->solution_oxidant solution_ph Adjust pH to optimize thiol nucleophilicity without promoting side reactions. check_ph->solution_ph end Improved Yield and Purity solution_stoichiometry->end solution_conditions->end solution_oxidant->end solution_ph->end

Caption: A logical workflow for troubleshooting low yields.

The table below summarizes key issues and recommended solutions.

ProblemPotential CauseSuggested Solution
Low Yield Incorrect Stoichiometry: An excess of benzoquinone can lead to multiple additions.[3]Carefully control the molar ratio of reactants. Start with a 1:1 ratio and adjust as needed based on analytical monitoring.
Suboptimal Reaction Time/Temp: Prolonged reaction times or high temperatures can promote polymerization and byproduct formation.[5]Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the intermediate is consumed. Perform a temperature screening study to find the optimal balance between reaction rate and selectivity.
Inefficient Oxidative Cyclization: The intermediate may not be converting efficiently to the final product.Ensure the chosen oxidant (e.g., potassium hexacyanoferrate(III)) is fresh and added in the correct stoichiometric amount.[2] The choice of solvent can also be critical for this step.
Low Purity / Dark Color Formation of Oligomers: The reaction mixture turning dark brown or black is a strong indicator of polymerization.[1]Reduce reaction time and/or temperature. Ensure efficient stirring to avoid localized high concentrations of reactants.
Multiple Adducts: The presence of multiple spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of di- or tri-substituted products.Adjust the stoichiometry (e.g., use a slight excess of cysteine). Lowering the reaction temperature can sometimes increase selectivity for the mono-adduct.
Reaction Fails to Proceed Incorrect pH: The nucleophilicity of the cysteine thiol group is pH-dependent. At very low pH, the thiol is protonated and less reactive.The reaction is often performed in a buffered solution or a solvent system like isopropanol/water. The pH should be controlled, as radical mechanisms can be favored under certain pH conditions.[6]
Degraded Reagents: Benzoquinone can degrade over time. Cysteine can oxidize to cystine.Use freshly purified 1,4-benzoquinone and high-purity L-cysteine.
Q4: How can I detect and characterize the side products?

A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying the components of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for separating the desired product from starting materials and various byproducts. Coupled with a UV detector, it allows for quantification.[7]

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the reaction's progress in real-time. It can help visualize the formation of new products and the consumption of reactants.[8]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is invaluable for identifying the molecular weights of the different products formed, confirming the addition of one, two, or more cysteine units to the benzoquinone core.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to definitively determine the structure of the purified product and byproducts, confirming the substitution pattern on the aromatic ring.[8]

Experimental Protocols

Key Experiment: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate

This protocol is adapted from published literature and serves as a representative example.[2] Researchers should optimize conditions for their specific needs.

Materials:

  • 1,4-Benzoquinone

  • L-Cysteine ethyl ester hydrochloride

  • Isopropanol

  • Potassium hexacyanoferrate(III) (K₃Fe(CN)₆)

  • Sodium hydroxide (NaOH)

  • Silica gel for chromatography

Procedure:

  • Michael Addition:

    • Dissolve L-cysteine ethyl ester hydrochloride in isopropanol.

    • In a separate flask, dissolve 1,4-benzoquinone in isopropanol.

    • Slowly add the benzoquinone solution to the cysteine solution at room temperature with vigorous stirring.

    • Monitor the reaction by TLC (e.g., dichloromethane/methanol 95:5) until the starting materials are consumed and the intermediate adduct, ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate, is formed.

  • Oxidative Cyclization:

    • To the solution containing the intermediate, add an aqueous solution of 1 M K₃Fe(CN)₆ and 4 M NaOH. The amounts should be calculated based on the initial moles of cysteine.[2]

    • Continue stirring at room temperature for approximately 1.5 to 2 hours. The reaction should be monitored by TLC to observe the formation of the benzothiazole product.[2]

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the pure ethyl 6-hydroxybenzothiazole-2-carboxylate.

Note: The overall yield for multi-step syntheses starting from 1,4-benzoquinone to produce related benzothiazoles has been reported in the range of 32%.[1] Individual step yields will vary based on optimization.

References

Technical Support Center: Purification of Carboxylic Acids from Carbonylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on removing impurities from carboxylic acids synthesized via carbonylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in carboxylic acids produced by carbonylation?

A1: Carboxylic acids produced through carbonylation processes often contain a specific set of impurities derived from the reaction components. The most prevalent impurities include:

  • Residual Metal Catalysts: Homogeneous catalysts, typically based on noble metals like rhodium, palladium, iridium, or cobalt, are fundamental to carbonylation reactions. Incomplete removal leads to metal contamination in the final product.[1][2]

  • Iodide Promoters: Halide promoters, especially methyl iodide, are frequently used and can result in iodide or organic iodide impurities in the crude product. These are often highly corrosive and can be detrimental to downstream applications.[3][4]

  • Unreacted Starting Materials: Incomplete conversion can leave residual starting materials, such as methanol, methyl acetate, or the substrate being carbonylated.

  • Organic Side-Products: The reaction may produce by-products like esters, anhydrides, or other carbonyl-containing compounds through side reactions.[5][6]

  • Oxidizable Impurities: These are various organic compounds that can be oxidized, affecting the product's stability and color.[3]

Q2: What is the general strategy for purifying carboxylic acids after a carbonylation reaction?

A2: A multi-step approach is typically required. The general strategy involves an initial separation of the catalyst system, followed by purification of the carboxylic acid from organic impurities. A common workflow is:

  • Catalyst Removal: The first step is often a bulk removal of the metal catalyst and iodide promoter, commonly achieved through distillation or flash vaporization.[4]

  • Primary Purification: Techniques like liquid-liquid extraction are used to separate the carboxylic acid from water-soluble or organic-soluble impurities.[7][8]

  • Secondary Purification (Polishing): Recrystallization or column chromatography is employed to remove trace impurities and achieve high purity.[9][10][11]

  • Purity Analysis: Analytical techniques such as HPLC, GC, and ICP-MS are used to confirm the purity and quantify any remaining impurities.[2][12][13]

Q3: How can I effectively remove residual metal catalysts like palladium or rhodium?

A3: Several methods are effective for removing residual metal catalysts:

  • Adsorption: Passing the product solution through a column or bed of adsorbent material such as activated carbon, alumina, silica gel, or specialized ion-exchange resins can effectively capture metal complexes.[1] Metal scavengers, like silica-based thiols (e.g., SiliaMetS Thiol), are highly efficient.[2]

  • Extraction: Biphasic systems where the catalyst complex is selectively partitioned into one phase (often aqueous) can be used.[1]

  • Precipitation: In some cases, changing solvent polarity or adding a specific agent can cause the metal catalyst to precipitate, allowing for removal by filtration.

Q4: What are the best techniques for removing iodide and other halide impurities?

A4: Iodide impurities are particularly problematic. Effective removal methods include:

  • Vaporization/Distillation: Subjecting the crude acid to flash vaporization can separate the less volatile iodide contaminants from the carboxylic acid vapor.[4]

  • Oxidative Treatment: Treating the impure acid with an oxidizing agent like hydrogen peroxide can convert iodide impurities into a form that is more easily separated by distillation or evaporation.[3][14]

  • Ion Exchange: Anion exchange resins can be used to capture iodide ions from the product stream.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process.

Problem / Observation Potential Cause Recommended Solution(s)
Final product has a yellow or brown tint. Residual iodide compounds or other oxidizable organic impurities.1. Treat the crude acid with hydrogen peroxide before final distillation.[14]2. Perform a purification step using activated carbon.3. Ensure complete removal of the catalyst, as some metal complexes are colored.
ICP-MS analysis shows high levels of residual metal (e.g., Pd, Rh). Inefficient catalyst removal.1. Pass the product solution through a bed of a dedicated metal scavenger (e.g., silica-thiol).[2]2. Increase the residence time or amount of adsorbent (e.g., activated carbon, alumina) used.[1]3. Optimize the extraction conditions (pH, solvent) to improve partitioning of the metal complex away from the product.
Product purity is low due to organic side-products (e.g., esters, anhydrides). Incomplete reaction or side reactions during carbonylation; inefficient primary purification.1. Optimize the liquid-liquid extraction protocol by adjusting the pH to ensure the carboxylic acid is in its salt form (water-soluble) while neutral organic impurities remain in the organic phase.[15][16]2. Employ fractional distillation if boiling points are sufficiently different.3. Use column chromatography for difficult separations.[9][17]
Crystals do not form during recrystallization. The solution is not supersaturated; the chosen solvent is unsuitable; high impurity load preventing crystallization.1. Evaporate some of the solvent to increase concentration.2. Cool the solution to a lower temperature or use an ice bath.3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the pure compound.[18]5. Re-purify the material using another method (e.g., extraction) to reduce the impurity level before attempting recrystallization again.
Significant product loss during liquid-liquid extraction. Incorrect pH causing the carboxylic acid to partition into the wrong phase; formation of emulsions.1. Carefully adjust the pH of the aqueous phase. To extract the acid into the aqueous layer as a salt, the pH should be at least 2-3 units above the pKa of the carboxylic acid. To recover the acid into an organic layer, the pH should be at least 2-3 units below the pKa.[16]2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

Troubleshooting Logic Diagram

TroubleshootingWorkflow cluster_color Color Impurity Solutions cluster_metal Metal Removal Solutions cluster_organic Organic Impurity Solutions start Identify Primary Issue color_issue Product has color start->color_issue metal_issue High metal content (ICP-MS) start->metal_issue organic_issue Low purity (organic impurities) start->organic_issue h2o2_treat Oxidative Treatment (e.g., H2O2) color_issue->h2o2_treat Likely Iodides carbon_treat Activated Carbon Scrubbing color_issue->carbon_treat General Organics scavenger Use Metal Scavenger (e.g., Thiol Resin) metal_issue->scavenger For high efficiency adsorbent Optimize Adsorption (Alumina/Silica) metal_issue->adsorbent Standard method extraction Optimize pH in L-L Extraction organic_issue->extraction For bulk removal chromatography Column Chromatography organic_issue->chromatography For difficult separations recrystallize Recrystallization organic_issue->recrystallize For solid products end_node Analyze Purity (HPLC, GC, ICP-MS) h2o2_treat->end_node carbon_treat->end_node scavenger->end_node adsorbent->end_node extraction->end_node chromatography->end_node recrystallize->end_node

Caption: Troubleshooting decision tree for purifying carboxylic acids.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction for Impurity Removal

This protocol is designed to separate a carboxylic acid from neutral organic impurities and basic substances.

Objective: To isolate the carboxylic acid by exploiting its pH-dependent solubility.

Materials:

  • Crude carboxylic acid dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Sodium hydroxide (NaOH) or 1 M sodium bicarbonate (NaHCO₃) solution.

  • 1 M Hydrochloric acid (HCl) solution.

  • Separatory funnel.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Organic solvent for final extraction (e.g., diethyl ether).

  • pH paper or pH meter.

Procedure:

  • Dissolution: Dissolve the crude product in approximately 10 volumes of an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of a weak base solution (1 M NaHCO₃) to deprotonate the carboxylic acid, converting it to its water-soluble carboxylate salt. Carboxylic acids are deprotonated by both weak and strong bases.[19]

  • Extraction 1 (Isolating the Acid): Stopper the funnel, invert, and vent frequently. Shake for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer (containing the carboxylate salt) into a clean flask. The organic layer contains neutral impurities.

  • Repeat Extraction: Repeat step 3 with a fresh portion of the base solution to ensure complete extraction of the acid. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), causing the neutral carboxylic acid to precipitate out of the solution if it is a solid, or form an immiscible layer if it is a liquid.[15][16][20]

  • Extraction 2 (Recovering the Acid): Add an appropriate volume of a fresh organic solvent (e.g., diethyl ether) to the flask containing the acidified solution. Transfer back to the separatory funnel and extract the purified carboxylic acid into the organic layer.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over anhydrous MgSO₄, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.

Protocol 2: Purification of a Solid Carboxylic Acid by Recrystallization

Objective: To purify a solid carboxylic acid by leveraging differences in solubility between the acid and its impurities.

Materials:

  • Crude solid carboxylic acid.

  • A suitable solvent (one that dissolves the acid well when hot but poorly when cold).[11]

  • Erlenmeyer flasks.

  • Hot plate.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: Choose a solvent in which the carboxylic acid has high solubility at high temperatures and low solubility at low temperatures. Common solvents include water, ethanol, or toluene/petroleum ether mixtures.[16] The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to completely dissolve the solid.[11] Keep the solution at or near its boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst particles), perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm purity by measuring the melting point and comparing it to the literature value.

General Purification Workflow Diagram

PurificationWorkflow start Crude Product from Carbonylation Reactor distill Step 1: Bulk Impurity Removal (Distillation / Flash Vaporization) Removes catalyst & promoters start->distill extract Step 2: Liquid-Liquid Extraction Separates based on acid/base properties distill->extract polish Step 3: Polishing/Final Purification extract->polish recryst Recrystallization (For Solids) polish->recryst Is product solid? chrom Column Chromatography (For Liquids / Difficult Separations) polish->chrom No / Impurities persist analyze Step 4: Purity Analysis (HPLC, GC, ICP-MS) recryst->analyze chrom->analyze finish Pure Carboxylic Acid analyze->finish

Caption: General experimental workflow for carboxylic acid purification.

References

optimizing reaction conditions for the synthesis of 2-phenylbenzothiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylbenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-phenylbenzothiazole, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my 2-phenylbenzothiazole synthesis consistently low?

Answer: Low yields can stem from several factors related to reactants, reaction conditions, and work-up procedures. Consider the following potential causes and troubleshooting steps:

  • Sub-optimal Catalyst: The choice and amount of catalyst are crucial.[1][2][3] If you are using an acid catalyst, its strength can influence the reaction rate and yield. For instance, while various acid catalysts can be used, their efficiency can differ significantly.[2] Using heterogeneous catalysts like nano CeO2 or ZnO nanoparticles has been reported to give high yields under mild conditions.[3]

    • Troubleshooting:

      • Screen different types of catalysts (e.g., acid, base, metal, or nanoparticle catalysts).

      • Optimize the catalyst loading. For example, 5 mol% of nano CeO2 has been shown to be effective.[3]

      • Ensure the catalyst is not deactivated. For solid catalysts, check for proper activation and handling.

  • Improper Reaction Temperature: The reaction temperature significantly affects the rate of reaction and the formation of byproducts. While some methods operate at room temperature, others require elevated temperatures up to 140°C.[3]

    • Troubleshooting:

      • Experiment with a range of temperatures to find the optimum for your specific reaction conditions.

      • Monitor the reaction progress at different temperatures using Thin Layer Chromatography (TLC).

  • Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and influencing the reaction pathway. Solvents like ethanol, DMSO, and even solvent-free conditions have been successfully employed.[1][4] In some cases, a mixture of solvents, such as chlorobenzene/DMSO, has been found to be optimal.[5]

    • Troubleshooting:

      • Test a variety of solvents or solvent mixtures to determine the best medium for your reaction.

      • Consider green chemistry approaches, such as using water or deep eutectic solvents, which have been reported to be effective.[3][4]

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide impurities and reduce the amount of starting material available for the desired reaction.

    • Troubleshooting:

      • Use freshly purified 2-aminothiophenol.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Troubleshooting:

      • Optimize the extraction procedure by adjusting the pH and using appropriate organic solvents.

      • For purification, recrystallization from a suitable solvent (e.g., ethanol) is a common and effective method.[6] If recrystallization is insufficient, column chromatography with an appropriate solvent system (e.g., petroleum ether: ethyl acetate) can be employed for higher purity.[7]

Question 2: I am observing significant side product formation. How can I improve the selectivity of the reaction?

Answer: The formation of side products is a common issue that can be addressed by fine-tuning the reaction conditions.

  • Side Reactions of Benzaldehyde: Benzaldehyde can undergo self-condensation or oxidation, especially at higher temperatures or in the presence of certain catalysts.

    • Troubleshooting:

      • Control the reaction temperature carefully.

      • Add the benzaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Consider using a milder catalyst or oxidant.

  • Formation of Disulfides: As mentioned, 2-aminothiophenol can oxidize to form a disulfide, which is a common impurity.

    • Troubleshooting:

      • Running the reaction under an inert atmosphere is highly recommended.

      • Some synthetic methods even start from the more stable 2,2'-diaminodiphenyl disulfide to avoid this issue.[7]

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzothiazole ring, leading to a mixture of products.

    • Troubleshooting:

      • Ensure sufficient reaction time for complete conversion. Monitor the reaction by TLC.

      • The choice of catalyst is critical for promoting the cyclization step. Acid catalysts are commonly used for this purpose.[1]

Question 3: The purification of 2-phenylbenzothiazole is proving difficult. What are the best practices?

Answer: Effective purification is key to obtaining a high-purity product.

  • Recrystallization: This is the most common and often sufficient method for purifying 2-phenylbenzothiazole, which is typically a crystalline solid.[6]

    • Best Practices:

      • Screen various solvents (e.g., ethanol, methanol, ethyl acetate/hexane) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

      • Ensure slow cooling to allow for the formation of well-defined crystals.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.

    • Best Practices:

      • Use a suitable stationary phase, typically silica gel.

      • Develop an optimal mobile phase by testing different solvent systems with TLC. A common eluent system is a mixture of petroleum ether and ethyl acetate.[7]

  • Washing: Before final purification, washing the crude product can remove significant amounts of impurities.

    • Best Practices:

      • Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble.

      • A wash with a saturated sodium bicarbonate solution can help remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing 2-phenylbenzothiazole in a laboratory setting?

A1: The condensation of 2-aminothiophenol with benzaldehyde is one of the most widely used and direct methods.[1] This reaction is often catalyzed by an acid and can be performed under various conditions, including conventional heating, microwave irradiation, or even under solvent-free grinding conditions.[1][8]

Q2: Are there any "green" or more environmentally friendly methods for this synthesis?

A2: Yes, several green chemistry approaches have been developed. These include:

  • Catalysis in Water: Using water as a solvent with a suitable catalyst.[3]

  • Use of Deep Eutectic Solvents (DESs): These can act as both the solvent and the catalyst and are often biodegradable.[4][9]

  • Solvent-Free Reactions: Performing the reaction by grinding the reactants together, sometimes with a solid catalyst, minimizes solvent waste.[1]

  • Photocatalysis: Utilizing visible light and a photocatalyst can enable the reaction to proceed under mild conditions.[10][11]

Q3: What are the typical reaction times and temperatures for the synthesis of 2-phenylbenzothiazole?

A3: Reaction times and temperatures can vary significantly depending on the chosen methodology.

  • Some modern methods using efficient catalysts can achieve high yields in as little as 10-30 minutes.[3][11]

  • Traditional methods may require several hours of refluxing (e.g., 3-12 hours).[6]

  • Temperatures can range from room temperature for some catalyzed reactions to over 100°C for others.[1][3][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What are the key safety precautions to take during this synthesis?

A5:

  • 2-Aminothiophenol: This compound has an unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • Solvents: Many organic solvents are flammable and/or toxic. Handle them with care in a fume hood and away from ignition sources.

  • Catalysts: Some catalysts can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for any chemical you are using.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidGrinding (solvent-free)Room Temperature15 minHigh[1]
Nano NiOEthanol604 hGood[1]
CO2Methanol702 hGood[1]
H2O2/HClEthanolRoom Temperature45-60 min85-94[3]
Nano CeO2WaterRoom Temperature20-30 min76-96[3]
[CholineCl][Imidazole]2Solvent-free1206 h78[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylbenzothiazole via Condensation of 2-Aminothiophenol and Benzaldehyde using H2O2/HCl [3]

  • To a solution of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol, add 30% hydrogen peroxide (6 mmol) and 37% hydrochloric acid (3 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzothiazole.

Protocol 2: Green Synthesis using a Deep Eutectic Solvent (DES) [4]

  • In a round-bottom flask, mix o-chloronitrobenzene (1 mmol), benzaldehyde (1 mmol), sulfur (2.0 mmol), and [CholineCl][Imidazole]2 (35 mol%).

  • Heat the mixture at 120 °C for 6 hours.

  • Monitor the reaction completion using TLC.

  • After the reaction is complete, extract the mixture with ethyl acetate (3 x 5 mL).

  • Concentrate the combined organic layers under reduced pressure.

  • Purify the crude product using silica gel chromatography with a solvent system of ethyl acetate and n-hexane.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis p1 Weigh 2-Aminothiophenol r1 Combine Reactants in Flask p1->r1 p2 Measure Benzaldehyde p2->r1 p3 Prepare Catalyst Solution r2 Add Solvent & Catalyst p3->r2 r1->r2 r3 Set Temperature & Stir r2->r3 r4 Monitor by TLC r3->r4 w1 Quench Reaction r4->w1 Reaction Complete w2 Extract Product w1->w2 w3 Dry Organic Layer w2->w3 w4 Evaporate Solvent w3->w4 p5 Purify by Recrystallization/Chromatography w4->p5 a1 Characterize Product (NMR, MS) p5->a1 a2 Determine Yield p5->a2

Caption: General experimental workflow for the synthesis of 2-phenylbenzothiazole.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed c1 Sub-optimal Catalyst start->c1 c2 Incorrect Temperature start->c2 c3 Poor Solvent Choice start->c3 c4 Reactant Degradation start->c4 c5 Inefficient Work-up start->c5 s1 Screen Catalysts & Optimize Loading c1->s1 s2 Optimize Reaction Temperature c2->s2 s3 Test Different Solvents c3->s3 s4 Use Fresh Reactants / Inert Atmosphere c4->s4 s5 Optimize Extraction & Purification c5->s5

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Stability of 5-Hydroxyoxazole-4-Carboxylic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. The inherent instability of this heterocyclic scaffold in solution presents unique challenges, which are addressed below.

Frequently Asked Questions (FAQs)

Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative appears to be degrading in solution. What are the likely degradation pathways?

A1: The 5-hydroxyoxazole-4-carboxylic acid core is known to be unstable in solution.[1][2][3][4] The primary degradation pathways are:

  • Hydrolytic Ring-Opening: The oxazole ring is susceptible to hydrolysis, leading to cleavage of the ring structure. This is often initiated by the presence of moisture.[1][2][3]

  • Decarboxylation: The carboxylic acid group at the 4-position can be lost, especially under certain pH and temperature conditions. This is a common reaction for β-keto acid-like structures, which can be formed through tautomerization of the 5-hydroxyoxazole.[1]

Q2: I am attempting to synthesize a 5-hydroxyoxazole-4-carboxylic acid derivative, but I am isolating unexpected products. Why might this be happening?

A2: The instability of the target structure is a significant challenge during synthesis. For instance, attempts to deprotect a 5-benzyloxy derivative via hydrogenolysis can lead to the removal of the benzyl ether, forming the unstable 5-hydroxyoxazole which then readily undergoes hydrolytic ring-opening.[1] Similarly, deprotection of a C4-carboxy-protected derivative can lead to an intermediate that equilibrates to its keto form and subsequently undergoes decarboxylation.[1]

Q3: Are there any strategies to improve the stability of these derivatives?

A3: Yes, modifying the core structure can enhance stability. One effective strategy is to protect the 5-hydroxy group, for example, as an ether (e.g., 5-ethoxy). This prevents the tautomerization to the keto form, which is a precursor to decarboxylation, making the molecule more stable to aqueous workup and purification.[1]

Q4: My NMR data for a compound believed to contain a 5-hydroxyoxazole-4-carboxylic acid moiety does not match theoretical predictions. Could this be a stability issue?

A4: This is a strong possibility. Discrepancies between experimental and theoretical 13C NMR chemical shifts have been reported for structures proposed to contain the 5-hydroxyoxazole-4-carboxylic acid moiety.[1][2] These differences, combined with the known instability of this core, may suggest that the actual structure in solution is a degradation product or a different isomer.[1] It is crucial to consider the possibility of degradation during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: HPLC or LC-MS analysis shows a rapid decrease in the peak corresponding to your 5-hydroxyoxazole-4-carboxylic acid derivative over a short period (minutes to hours) at room temperature.

  • Possible Cause: The compound is undergoing rapid hydrolytic ring-opening and/or decarboxylation.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using anhydrous solvents for your stock solutions and experiments, if possible. Minimize exposure to moisture.

    • pH Control: Prepare solutions in a buffered system. The stability of the oxazole ring can be highly pH-dependent. Conduct a pH-stability profile to determine the optimal pH range.

    • Temperature Control: Perform experiments at reduced temperatures (e.g., 4°C) to slow down the degradation rate.

    • Protecting Groups: If feasible for your application, consider synthesizing a derivative with the 5-hydroxy group protected as an ether to block the degradation pathways.[1]

Issue 2: Appearance of Multiple Unidentified Peaks in Chromatogram
  • Symptom: Your chromatogram shows the appearance and growth of several new peaks over time, with a corresponding decrease in the parent compound peak.

  • Possible Cause: These new peaks are likely degradation products from hydrolysis and decarboxylation.

  • Troubleshooting Steps:

    • Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, oxidation, heat, light) to generate the degradation products. This will help in identifying the peaks in your experimental samples.

    • LC-MS/MS Analysis: Use mass spectrometry to obtain the mass of the degradation products, which can provide clues to their structures (e.g., a mass loss of 44 Da suggests decarboxylation).

    • NMR Spectroscopy: If a major degradation product can be isolated, use NMR to elucidate its structure.

Data Presentation

Due to the limited publicly available quantitative stability data for this specific class of compounds, the following tables are provided as templates for you to summarize your own experimental findings from stability and forced degradation studies.

pHBuffer SystemHalf-life (t½) (hours)Major Degradation Products Observed
2.00.01 M HCl
4.5Acetate Buffer
7.4Phosphate Buffer
9.0Borate Buffer
Stress ConditionTime (hours)% DegradationNumber of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl (60°C)24
0.1 M NaOH (RT)8
10% H₂O₂ (RT)24
Heat (80°C, solid)48
Photostability (ICH Q1B)24

Experimental Protocols

The following are generalized protocols for assessing the stability of 5-hydroxyoxazole-4-carboxylic acid derivatives, based on standard pharmaceutical industry practices.

Protocol 1: pH-Dependent Stability Assessment
  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10) at a constant ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate anhydrous organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method (see Protocol 2). If necessary, quench the degradation by adding an equal volume of a mobile phase or a neutralizing agent.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of this line can be used to calculate the degradation rate constant (k), and the half-life can be determined using the equation t½ = 0.693/k.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid or ammonium acetate) to achieve good peak shape and retention for the parent compound.

  • Forced Degradation: Subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.

  • Method Optimization: Analyze the stressed samples. The HPLC method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other. Adjust the gradient, flow rate, and other parameters to achieve baseline separation.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key concepts related to the stability of 5-hydroxyoxazole-4-carboxylic acid derivatives.

Degradation Pathways parent 5-Hydroxyoxazole- 4-carboxylic Acid Derivative hydrolysis_product Ring-Opened Product parent->hydrolysis_product Hydrolysis (H₂O) keto_tautomer Keto Tautomer (Intermediate) parent->keto_tautomer Tautomerization decarboxylation_product Decarboxylated Product (Azlactone) keto_tautomer->decarboxylation_product Decarboxylation (-CO₂)

Caption: Key degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives.

Troubleshooting Workflow start Instability Observed (e.g., Peak Loss) check_env Control Environment: - Anhydrous Solvents - Temperature Control - pH Buffering start->check_env forced_degradation Perform Forced Degradation Study check_env->forced_degradation If instability persists end Stable Conditions or New Analog Identified check_env->end If stable analyze Analyze Degradants (LC-MS, NMR) forced_degradation->analyze modify Consider Structural Modification (e.g., Protecting Groups) analyze->modify If degradation is inherent modify->end Stability Study Experimental Workflow prep_solution Prepare Stock Solution in Anhydrous Solvent prep_samples Dilute into Test Solutions (e.g., different pH buffers) prep_solution->prep_samples incubate Incubate at Controlled Temperature prep_samples->incubate sample_timepoint Withdraw Aliquots at Time Points (t₀, t₁, t₂, ...) incubate->sample_timepoint analyze_hplc Analyze via Stability- Indicating HPLC Method sample_timepoint->analyze_hplc calc_kinetics Calculate Degradation Rate and Half-life analyze_hplc->calc_kinetics

References

Technical Support Center: Optimizing Condensation Reactions of 2-Aminothiophenols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving yields in condensation reactions involving 2-aminothiophenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in the condensation of 2-aminothiophenols can stem from several factors. Here are the primary areas to investigate:

  • Sub-optimal Catalyst: The choice of catalyst is critical and often substrate-dependent. For instance, while some reactions proceed without a catalyst, many benefit from acidic or metallic catalysts.[1] If you are not using a catalyst, consider adding one. If you are, it may not be the most effective for your specific substrates.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent play a significant role. Some reactions require elevated temperatures (reflux), while others proceed efficiently at room temperature.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1][2]

  • Oxidation of 2-Aminothiophenol: 2-Aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts and reduce the amount of starting material available for the desired reaction.[3][4] Ensure your reagents are pure and consider degassing your solvent or running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substituent Effects: The electronic properties of substituents on both the 2-aminothiophenol and the carbonyl compound can influence reactivity. Electron-withdrawing groups on the aldehyde can sometimes lead to higher yields, while electron-donating groups may require different catalytic systems or conditions to achieve good results.[1]

  • Purification Losses: The desired product might be lost during workup and purification. Oily products, for example, can be challenging to isolate.[1] Re-evaluate your purification strategy, perhaps considering chromatography if simple recrystallization is not effective.[1]

Q2: I am observing multiple side products. What are they and how can I minimize their formation?

A2: The primary side products in these reactions often arise from the oxidation of the 2-aminothiophenol starting material to form a disulfide. To minimize this, it is crucial to handle the 2-aminothiophenol carefully, use fresh or purified material, and perform the reaction under an inert atmosphere. The addition of a mild reducing agent or the use of an antioxidant can also be beneficial in specific cases. Another potential side reaction is the formation of imine thiophenol intermediates that do not cyclize efficiently. Optimizing the catalyst and reaction temperature can often drive the reaction towards the desired benzothiazole product.

Q3: How do I choose the right catalyst for my reaction?

A3: The ideal catalyst depends on your specific reactants (aldehyde, ketone, or other carbonyl compound) and the desired reaction conditions (e.g., solvent-free, mild temperature). Here are some general guidelines:

  • For reactions with aldehydes: A wide range of catalysts have been successfully employed. Acidic catalysts like H₂O₂/HCl[1][2], sulfated tungstate[5], and L-proline[6][7] have shown high efficacy. Metal-based catalysts such as ZnO NPs[1], RuCl₃[1], and ionic liquids containing metals[1] are also excellent options, often providing high yields in short reaction times. For green chemistry approaches, consider solid-supported catalysts like Amberlite IR120 resin or hydrotalcite.[1]

  • For reactions with ketones: These reactions can sometimes proceed without a catalyst, simply by using an excess of the ketone as the solvent and refluxing.[1] However, for less reactive ketones, a strong Brønsted acid catalyst may be necessary.[8]

  • Consider "Green" Catalysts: Many modern methods focus on environmentally benign catalysts that are reusable and non-toxic, such as ZnO nanoparticles and various ionic liquids.[1][5]

Q4: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A4: Incomplete conversion suggests that the reaction is either too slow under the current conditions or has reached equilibrium. To address this, you can:

  • Increase the Temperature: Many condensation reactions are accelerated by heat. If you are running the reaction at room temperature, try heating it to reflux.

  • Use Microwave Irradiation: Microwave-assisted synthesis is a powerful technique for driving reactions to completion in a fraction of the time required for conventional heating.[1][2]

  • Change the Solvent: The polarity of the solvent can influence the reaction rate. Experiment with different solvents to find the optimal medium for your specific substrates. In some cases, solvent-free conditions can lead to excellent results.[1][5]

  • Re-evaluate Your Catalyst: An inefficient catalyst can lead to sluggish reactions. Refer to the catalyst selection guide (Q3) and the data tables below to choose a more active catalyst for your system.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the condensation of 2-aminothiophenols with aldehydes?

A1: The reaction typically proceeds through a three-stage pathway:

  • Imine Thiophenol (ITP) Formation: The amino group of the 2-aminothiophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine intermediate.

  • Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion to form a benzothiazolidine ring.

  • Oxidation/Reduction: The benzothiazolidine intermediate is then oxidized to the final 2-substituted benzothiazole product. This final step often occurs in the presence of an oxidizing agent or atmospheric oxygen.[5]

Q2: Can I use ketones instead of aldehydes in these condensation reactions?

A2: Yes, ketones can be used, though they are generally less reactive than aldehydes. Reactions with ketones may require more forcing conditions, such as higher temperatures, longer reaction times, and the use of an excess of the ketone as the solvent.[1] The resulting products are 2,2-disubstituted benzothiazoles.

Q3: How does the nature of the substituent on the aldehyde or 2-aminothiophenol affect the reaction yield?

A3: The electronic nature of the substituents can have a significant impact. In many cases, aldehydes bearing electron-withdrawing groups (EWGs) lead to higher yields compared to those with electron-donating groups (EDGs).[1] However, the specific catalyst and reaction conditions can sometimes reverse this trend. Steric hindrance from bulky substituents on either reactant can also decrease the reaction rate and yield.[5]

Q4: Are there any "green" or environmentally friendly methods for these reactions?

A4: Absolutely. A significant amount of research has focused on developing greener synthetic routes. These methods often involve:

  • Solvent-free conditions: Running the reaction neat (without a solvent) minimizes waste.[1][5]

  • Use of water or glycerol as a solvent: These are non-toxic and environmentally benign solvents.[5]

  • Microwave-assisted synthesis: This reduces energy consumption and reaction times.[1][2]

  • Reusable catalysts: Heterogeneous catalysts like ZnO nanoparticles, resins, and supported ionic liquids can be recovered and reused, reducing waste.[1][5]

Q5: Is it necessary to protect the thiol group of 2-aminothiophenol before the reaction?

A5: In most condensation reactions to form benzothiazoles, the thiol group is a key participant in the cyclization step and should not be protected. However, if you are performing other reactions where the thiol group might interfere or be oxidized, protection may be necessary. Common protecting groups for thiols include thioethers (e.g., trityl) and thioesters.[9][10] Deprotection is then required to free the thiol for subsequent reactions. For diazotization reactions of the amino group, protection of the thiol is crucial to prevent cyclization to a thiadiazole ring.[11]

Data Presentation

Table 1: Comparison of Catalysts for the Condensation of 2-Aminothiophenol with Aldehydes

CatalystSolventTemperature (°C)TimeYield Range (%)Reference
H₂O₂/HClEthanolRoom Temp45-60 min85-94[1][2]
RuCl₃ in [bmim]PF₆[bmim]PF₆Not specified0.5-6 h43-88[1]
ZnO NanoparticlesSolvent-freeRoom Temp30 min79-91[1]
Amberlite IR120 ResinMicrowave855-10 min88-95[1]
L-ProlineSolvent-free (MW)Not specifiedNot specifiedGood to Moderate[6][7]
Sulfated TungstateSolvent-free (US)Room TempNot specified90-98[5]
Zn(OAc)₂·2H₂OSolvent-free8030-60 min67-96[5]
None (with Ketones)Excess KetoneReflux2-24 h39-95[1]

Table 2: Influence of Aldehyde Substituents on Yield with Specific Catalysts

Catalyst SystemSubstituent TypeGeneral Yield TrendReference
RuCl₃ in [bmim]PF₆Electron-Withdrawing (EWG)Higher Yields[1]
RuCl₃ in [bmim]PF₆Electron-Donating (EDG)Lower Yields[1]
[bmim][FeCl₄]Electron-Withdrawing (EWG)Excellent Yields (>90%)[1]
[bmim][FeCl₄]Electron-Donating (EDG)High Yields[1]
Phosphonium acidic ILElectron-Donating (EDG)Higher Yields[1]
Phosphonium acidic ILElectron-Withdrawing (EWG)Lower Yields[1]

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free Condensation with Ketones

  • In a round-bottom flask equipped with a reflux condenser, add 2-aminothiophenol (1 equivalent).

  • Add an excess of the desired ketone, which will also serve as the solvent (e.g., 10-20 equivalents).

  • Heat the mixture to reflux and maintain for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ketone under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the 2,2-disubstituted benzothiazole.[1]

Protocol 2: Microwave-Assisted Synthesis using Amberlite IR120 Resin

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and Amberlite IR120 resin (e.g., 100 mg).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 85 °C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a suitable solvent (e.g., ethanol or ethyl acetate) and filter to remove the resin.

  • Wash the resin with the same solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.[1]

Protocol 3: Green Synthesis using ZnO Nanoparticles under Solvent-Free Conditions

  • To a mortar, add 2-aminothiophenol (1 mmol), the aldehyde (1 mmol), and a catalytic amount of ZnO nanoparticles (e.g., 5 mol%).

  • Grind the mixture at room temperature for approximately 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the mixture and stir.

  • Filter to separate the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent like ethanol.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Select Reactants (2-Aminothiophenol, Carbonyl Compound) Catalyst Choose Catalyst (Acidic, Metallic, Green) Reactants->Catalyst Conditions Determine Conditions (Solvent, Temp, Time) Catalyst->Conditions Mix Combine Reactants and Catalyst Conditions->Mix React Perform Reaction (Conventional, MW, or US) Mix->React Monitor Monitor Progress (TLC) React->Monitor Monitor->React Incomplete Isolate Isolate Crude Product (Extraction, Filtration) Monitor->Isolate Complete Purify Purify Product (Chromatography, Recrystallization) Isolate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

Caption: A generalized workflow for optimizing condensation reactions.

Troubleshooting_Yield Start Low Yield Issue Check_Oxidation Is 2-Aminothiophenol Oxidized? Start->Check_Oxidation Check_Catalyst Is the Catalyst Optimal? Check_Oxidation->Check_Catalyst No Sol_Oxidation Use Inert Atmosphere Use Fresh Reagent Check_Oxidation->Sol_Oxidation Yes Check_Conditions Are Reaction Conditions Adequate? Check_Catalyst->Check_Conditions No Sol_Catalyst Change Catalyst (Refer to Table 1) Check_Catalyst->Sol_Catalyst Yes Check_Purification Are there Purification Losses? Check_Conditions->Check_Purification No Sol_Conditions Increase Temperature Use Microwave/Ultrasound Check_Conditions->Sol_Conditions Yes Sol_Purification Optimize Purification Method (e.g., Chromatography) Check_Purification->Sol_Purification Yes End Yield Improved Check_Purification->End No Sol_Oxidation->Check_Catalyst Sol_Catalyst->Check_Conditions Sol_Conditions->Check_Purification Sol_Purification->End

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Green Synthesis of Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding green chemistry approaches to benzothiazole synthesis. It is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry approaches for synthesizing benzothiazoles?

The most prevalent green methods for benzothiazole synthesis focus on replacing hazardous reagents and solvents, reducing energy consumption, and simplifying reaction procedures. Key approaches include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often increase yields, sometimes even in solvent-free conditions.[1][2][3]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to enhance reaction rates and yields through acoustic cavitation.[4][5][6]

  • Catalyst-Free Synthesis: These methods avoid the use of, often toxic, metal catalysts by utilizing alternative energy sources or benign reaction media to drive the reaction.[7][8][9]

  • Use of Green Solvents: Replaces traditional volatile organic compounds (VOCs) with environmentally benign alternatives like water, ethanol, or ionic liquids.[1][10][11]

  • Heterogeneous Catalysis: Employs recyclable catalysts, such as silica-supported catalysts or nanoparticles, which can be easily separated from the reaction mixture, minimizing waste.[12][13][14]

  • Biocatalysis: Uses enzymes or natural products, like Acacia concinna, as catalysts, which operate under mild conditions and are environmentally friendly.[2][12]

Q2: How do I select the appropriate green synthesis method for my specific benzothiazole derivative?

The choice of method depends on several factors, including the nature of your starting materials (aldehydes, carboxylic acids, etc.), the desired scale of the reaction, and available equipment.

  • For rapid synthesis and high throughput screening, microwave-assisted methods are often ideal due to their short reaction times.[3]

  • If you are working with thermally sensitive substrates, ultrasound-assisted synthesis can be a good choice as it often proceeds at lower temperatures.[4]

  • To minimize metal contamination in the final product, which is critical for pharmaceutical applications, catalyst-free or biocatalytic methods are highly advantageous.[1][7]

  • When considering scalability and cost, methods using water as a solvent and employing reusable heterogeneous catalysts are often the most economical and sustainable options.[10][13]

Q3: What are the main advantages of using microwave or ultrasound irradiation?

Both techniques offer significant advantages over conventional heating methods:

  • Reduced Reaction Time: Reactions that take hours under conventional reflux can often be completed in minutes.[1][3][12][15]

  • Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer byproducts.[2][12][16]

  • Energy Efficiency: By heating the reaction mixture directly, these methods consume less energy compared to heating an oil bath or mantle.[1]

  • Milder Conditions: Reactions can often be conducted under solvent-free or milder conditions, reducing the environmental impact.[2][3][14]

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low yields are a common issue in synthesis. The following guide provides a logical workflow to diagnose and solve the problem.

Low_Yield_Troubleshooting start_node Low Reaction Yield Observed check_reagents Reagents & Solvents Pure? start_node->check_reagents Start Diagnosis check_node check_node action_node action_node end_node Improved Yield action_purify Purify starting materials (2-aminothiophenol, aldehyde) Use dry/degassed solvent check_reagents->action_purify No check_conditions Reaction Conditions Optimal? check_reagents->check_conditions Yes action_purify->check_conditions action_optimize Adjust Temperature, Time, or Power (Microwave/Ultrasound) Consider inert atmosphere check_conditions->action_optimize No check_catalyst Catalyst Active? check_conditions->check_catalyst Yes action_optimize->check_catalyst check_catalyst->end_node Yes action_catalyst Use fresh catalyst Check catalyst loading For recycled catalysts, consider regeneration/reactivation check_catalyst->action_catalyst No action_catalyst->end_node

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Q: My yields are consistently low when using water as a solvent. What could be the cause?

A: While water is an excellent green solvent, poor solubility of organic reactants can be an issue.

  • Solubility: Your aldehyde or 2-aminothiophenol starting materials may have limited solubility in water. Consider using a co-solvent like ethanol or employing a phase-transfer catalyst such as Cetyltrimethyl Ammonium Bromide (CTAB) to enhance miscibility.[17]

  • pH of the Medium: The reaction to form benzothiazoles can be pH-sensitive. Some protocols report the use of weak acids to facilitate the reaction in aqueous media.[11]

  • Oxidation of 2-aminothiophenol: 2-aminothiophenol is susceptible to oxidation, especially in an aqueous medium under air, which can reduce the amount of starting material available for the desired reaction. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) may improve the yield.[16]

Issue 2: Catalyst Deactivation and Reusability

Q: My heterogeneous catalyst loses activity after a few cycles. How can I improve its reusability?

A: Catalyst deactivation is a common problem, often due to poisoning or leaching.

  • Washing Procedure: Ensure a thorough washing procedure between cycles to remove any adsorbed product or byproducts from the catalyst surface. Solvents like ethanol or acetone are typically used.

  • Leaching: Metal-based catalysts can sometimes leach into the reaction medium. Confirm the stability of your catalyst under the reaction conditions. If leaching is significant, you may need to consider a different support material or a catalyst with stronger metal-support interactions.

  • Regeneration: Some catalysts can be regenerated. This might involve calcination at high temperatures to burn off organic residues or acid/base washing to restore active sites. Check the literature for your specific catalyst system. For example, some nanoparticle catalysts have been shown to be reusable for five or more cycles without significant loss of activity.[13]

Data on Green Benzothiazole Synthesis Approaches

The following tables summarize quantitative data for different green synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of Benzothiazoles

Reactants (Substrate)Catalyst/ReagentSolventTime (min)Temp (°C)Yield (%)Reference
2-Aminothiophenol, Aryl AldehydesAcacia concinnaSolvent-free2-5N/A90-96[12]
2-Aminothiophenols, Chloroacetyl chlorideAcetic AcidAcetic Acid10N/AHigh[3][12]
2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-free3-4N/AHigh[3]
2-Aminothiophenol, Aromatic AldehydesAmberlite IR120 resinN/A5-108588-95[13]
2-Aminothiophenol, Aromatic AldehydesWaste Curd WaterWaterN/AN/AHigh[18]

Table 2: Ultrasound-Assisted Synthesis of Benzothiazoles

Reactants (Substrate)CatalystSolventTimeTemp (°C)Yield (%)Reference
2-Aminothiophenol, AldehydesFeCl₃/Montmorillonite K-10N/A0.7-5 hN/A33-95[13]
2-Aminothiophenol, AldehydesSulfated TungstateSolvent-freeN/ART98[5]
2-Aminothiophenol, BenzaldehydesNoneSolvent-freeN/ARTModerate-Good[6]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using a Biocatalyst

This protocol is based on the method described by Bhat and co-authors for the rapid, solvent-free synthesis of 2-aryl-benzothiazoles.[12]

Objective: To synthesize 2-aryl-benzothiazoles from 2-aminothiophenol and various aryl aldehydes using Acacia concinna as a biocatalyst under microwave irradiation.

Materials:

  • 2-aminothiophenol

  • Substituted aryl aldehyde

  • Acacia concinna powder (biocatalyst)

  • Microwave synthesizer

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 mmol), the aryl aldehyde (1 mmol), and a catalytic amount of Acacia concinna powder.

  • Mix the components thoroughly with a glass rod.

  • Place the vessel in the microwave synthesizer and irradiate for 2-5 minutes at a suitable power level (optimization may be required).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold ethanol to the vessel and stir to precipitate the solid product.

  • Filter the crude product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-benzothiazole.

Microwave_Protocol_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Start prep Mix 2-aminothiophenol, aldehyde, and biocatalyst in microwave vessel start->prep end End: Pure Product react Irradiate in microwave synthesizer (2-5 mins) prep->react monitor Monitor via TLC react->monitor cool Cool to room temperature monitor->cool precipitate Add cold ethanol to precipitate product cool->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize from ethanol filter->recrystallize recrystallize->end

Caption: Experimental workflow for microwave-assisted benzothiazole synthesis.

Protocol 2: Catalyst- and Solvent-Free Synthesis

This protocol is based on a method for the direct one-step synthesis of benzothiazoles from o-amino thiophenol and carboxylic acids.[7]

Objective: To synthesize 2-substituted benzothiazoles via the direct condensation of o-amino thiophenol and a carboxylic acid without any catalyst or solvent.

Materials:

  • o-amino thiophenol (1 mmol)

  • Carboxylic acid (aromatic, aliphatic, or unsaturated) (1 mmol)

  • Round bottom flask or reaction tube

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Combine o-amino thiophenol (1 mmol) and the desired carboxylic acid (1 mmol) in a clean, dry round bottom flask.

  • Heat the reaction mixture directly at 150°C for 30 minutes. The only byproduct formed is water.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Purify the resulting crude product directly using silica gel column chromatography (e.g., with a hexane/ethyl acetate eluent system) to isolate the pure 2-substituted benzothiazole.

Note: This method works best for carboxylic acids with melting points below 160°C.[7] The reaction time may depend on the melting point of the specific carboxylic acid used.[7]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological profiles of two closely related benzothiazole isomers.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substitution pattern on the benzothiazole ring system plays a crucial role in determining the specific biological effects. This guide provides a comparative overview of the biological activities of two positional isomers: 5-hydroxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid.

While direct comparative studies on these two specific molecules are limited in publicly available literature, a comprehensive analysis of their derivatives allows for an insightful exploration of their potential biological activities. Generally, the position of the hydroxyl group on the benzothiazole ring is a key determinant of the molecule's interaction with biological targets.

Overview of Biological Activities

Derivatives of 6-hydroxybenzothiazole-2-carboxylic acid have been more extensively studied and have shown a broad spectrum of biological activities. The presence of a hydroxyl group at the 6-position is often associated with enhanced biological potency.[1] These derivatives have been investigated for their potential as:

  • Anticancer Agents: Various 2,6-disubstituted benzothiazoles have demonstrated significant antiproliferative activity against several human cancer cell lines.[2][3][4]

  • Antimicrobial Agents: Benzothiazole derivatives are known for their antibacterial and antifungal properties, and substitutions at the 6-position can modulate this activity.[5][6][7]

  • Enzyme Inhibitors: Notably, 6-hydroxybenzothiazole-2-carboxylic acid is a known inhibitor of firefly luciferase.[5] Its derivatives are also explored as inhibitors of other enzymes.

  • Biosynthetic Precursors: This molecule is a key intermediate in the biosynthesis of D-luciferin, the substrate for firefly luciferase.[6]

In contrast, there is a comparative scarcity of research on the biological activities of This compound and its derivatives. However, studies on 5- and 6-substituted benzothiazoles as S1P₁ agonists suggest that the 5-hydroxy isomer can also be pharmacologically active, though its specific profile may differ from the 6-hydroxy counterpart.[8] The differential positioning of the hydroxyl group can influence the molecule's electronic properties, hydrogen bonding capacity, and overall shape, leading to distinct interactions with biological targets.

Data Presentation

The following tables summarize the available quantitative data for derivatives of 5- and 6-hydroxybenzothiazole, highlighting their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazidePC-3 (Prostate)19.9 ± 1.17 µg/mL[3]
N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazideLNCaP (Prostate)11.2 ± 0.79 µg/mL[3]
2-(2-((4-nitrobenzyl)oxy)phenyl)benzo[d]thiazoleA549 (Lung)Not specified[2]
6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amineA431, A549, H1299Significantly inhibited proliferation[2]

Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives

Compound/DerivativeMicroorganismActivity (MIC)Reference
Thiophene derivative of N-(benzothiazol-2-yl)-2-cyanoacetamideStaphylococcus aureus3.125 µg/mL[6]
Thiazole derivative of N-(benzothiazol-2-yl)-2-cyanoacetamideAspergillus fumigatus6.25 µg/mL[6]
Pyrazolo[1,5-a]pyrimidine derivative of N-(benzothiazol-2-yl)-2-cyanoacetamideFusarium oxysporum6.25 µg/mL[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of the benzothiazole compounds against bacterial and fungal strains.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of the benzothiazole compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent and diluted in culture medium) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

The following diagrams illustrate key concepts related to the synthesis and potential mechanism of action of the studied compounds.

experimental_workflow cluster_synthesis Synthesis of Hydroxybenzothiazole-2-carboxylic Acids cluster_bioactivity Biological Activity Screening start Starting Materials (e.g., Aminohydroxythiophenol) reaction Cyclization Reaction start->reaction product5 5-Hydroxybenzothiazole- 2-carboxylic Acid reaction->product5 product6 6-Hydroxybenzothiazole- 2-carboxylic Acid reaction->product6 antimicrobial Antimicrobial Assays (e.g., MIC determination) product5->antimicrobial anticancer Anticancer Assays (e.g., MTT assay) product5->anticancer enzyme Enzyme Inhibition Assays (e.g., Luciferase inhibition) product5->enzyme product6->antimicrobial product6->anticancer product6->enzyme

Caption: General workflow for the synthesis and biological evaluation of 5- and 6-hydroxybenzothiazole-2-carboxylic acids.

signaling_pathway compound Benzothiazole Derivative target Molecular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Signaling Pathway target->pathway Modulation response Biological Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: A potential mechanism of action for a biologically active benzothiazole derivative.

References

Unlocking the Therapeutic Potential of Benzothiazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of substituted benzothiazole derivatives, focusing on their structure-activity relationships (SAR) in anticancer, antimicrobial, and neuroprotective applications. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development in this promising area.

Benzothiazole, a bicyclic heterocyclic compound, has garnered significant attention in the field of drug discovery due to the diverse pharmacological activities exhibited by its derivatives.[1] The ability to readily introduce a wide array of substituents at various positions of the benzothiazole nucleus allows for the fine-tuning of its biological properties. Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly crucial in dictating the potency and selectivity of these compounds across different biological targets.[2]

This guide will delve into the specifics of these structure-activity relationships, presenting quantitative data from various studies to facilitate a clear comparison of the performance of different derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Substituted benzothiazole derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways.

Comparative Anticancer Activity of 2-Substituted Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of 2-substituted benzothiazole derivatives against various cancer cell lines. This data highlights how different substituents at the C-2 position influence cytotoxic potency.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
B7 6-chloro-N-(4-nitrobenzyl)aminoA549 (Lung)Not specified, but significant inhibition[3]
B7 6-chloro-N-(4-nitrobenzyl)aminoH1299 (Lung)Not specified, but significant inhibition[3]
B7 6-chloro-N-(4-nitrobenzyl)aminoA431 (Skin)Not specified, but significant inhibition[3]
4a 2-(4-Fluorophenyl)-HCT-116 (Colon)5.61[4]
4a 2-(4-Fluorophenyl)-HEPG-2 (Liver)7.92[4]
4a 2-(4-Fluorophenyl)-MCF-7 (Breast)3.84[4]
4e 2-(3,4,5-Trimethoxyphenyl)-HCT-116 (Colon)9.04[4]
4e 2-(3,4,5-Trimethoxyphenyl)-HEPG-2 (Liver)8.21[4]
4e 2-(3,4,5-Trimethoxyphenyl)-MCF-7 (Breast)6.11[4]
20 2-Amino, with ThiazolidinedioneHCT-116 (Colon)7.44[5]
20 2-Amino, with ThiazolidinedioneHepG2 (Liver)9.99[5]
20 2-Amino, with ThiazolidinedioneMCF-7 (Breast)8.27[5]
21 2-Amino, with ChalconeNot Specified10.34 - 12.14[5]

Key SAR Insights for Anticancer Activity:

  • Substitution at C-2: The nature of the substituent at the 2-position of the benzothiazole ring is a major determinant of anticancer activity. Aromatic and heteroaromatic substitutions are common.

  • Electron-withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., fluoro, nitro) or electron-donating groups (e.g., methoxy) on the C-2 phenyl ring can significantly modulate activity. For instance, compound 4a with a para-fluoro substitution shows potent activity.[4] The presence of three methoxy groups in compound 4e also confers strong cytotoxicity.[4]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as thiazolidinedione or chalcone, at the 2-amino position have shown promising results.[5]

Signaling Pathways Targeted by Anticancer Benzothiazoles

Many benzothiazole derivatives exert their anticancer effects by inhibiting key protein kinases in cell signaling pathways crucial for cancer cell proliferation and survival.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Benzothiazole->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by benzothiazole derivatives.

Ras_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Gene Transcription & Proliferation ERK->Transcription Benzothiazole Benzothiazole Derivatives Benzothiazole->MEK Benzothiazole->ERK MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Benzothiazole Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze

References

Validating 5-Hydroxybenzothiazole-2-Carboxylic Acid as a Specific Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of 5-hydroxybenzothiazole-2-carboxylic acid and related benzothiazole derivatives as potential enzyme inhibitors. While direct experimental data for this compound is not extensively available in public literature, its structural similarity to known inhibitors of firefly luciferase (FLuc) warrants a thorough investigation. FLuc is a widely used reporter enzyme in drug discovery and cell signaling research, and its inhibition can be a significant source of experimental artifacts.

This document outlines the rationale for investigating this compound as a putative firefly luciferase inhibitor, compares its structural class to other known FLuc inhibitors, and provides detailed experimental protocols for its validation.

Introduction to Firefly Luciferase Inhibition

Firefly luciferase is a key tool in high-throughput screening (HTS) and reporter gene assays due to the high sensitivity and wide dynamic range of its bioluminescent reaction.[1][2] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin to produce light.[1][3] However, a significant percentage of small molecule libraries, estimated to be around 12%, have been found to inhibit FLuc, leading to false-positive or misleading results in drug discovery campaigns.[1]

Compounds containing a benzothiazole core, the same heterocyclic system present in this compound, are a known class of firefly luciferase inhibitors.[3][4][5] These molecules are thought to compete with the enzyme's natural substrate, D-luciferin, which itself is a benzothiazole derivative.[2][4] Therefore, it is critical for researchers using FLuc-based assays to validate whether their compounds of interest, particularly those with benzothiazole or similar scaffolds, directly inhibit the reporter enzyme.

Comparative Analysis of Firefly Luciferase Inhibitors

Compound ClassCompound NameIC50 (µM)Notes
Benzothiazole Derivative (Structure disclosed in cited research)0.6 - 10IC50 values for a range of benzothiazole-containing compounds.[5][6]
Stilbenoid Resveratrol~1 - 5A well-characterized non-competitive FLuc inhibitor often used as a positive control.[4][7]
Isoflavonoid Biochanin A0.64Demonstrates potent FLuc inhibition.[4]
Isoflavonoid Formononetin3.88Shows moderate FLuc inhibition.[4]
2-Benzylidene-tetralone derivative Compound 480.00025A highly potent, reversible, and D-luciferin competitive inhibitor.[8]
Prolyl Hydroxylase Inhibitor JNJ-19352.63An example of an off-target inhibitor identified through screening.[9]

Experimental Protocol: Firefly Luciferase Inhibition Assay

This protocol provides a method to determine if a test compound, such as this compound, directly inhibits firefly luciferase.

Materials:

  • Recombinant firefly luciferase enzyme

  • D-luciferin substrate

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 5 mM MgCl2, 0.25 mM coenzyme A)[9]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Resveratrol)

  • Multi-well plates (e.g., 96-well white, opaque plates for luminescence)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare serial dilutions of the test compound and positive control in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Prepare a working solution of D-luciferin and ATP in the assay buffer. The final concentrations should be at or near the Km values for the enzyme to be sensitive to competitive inhibitors.[1]

  • Assay Plate Setup:

    • Add a small volume of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add the recombinant firefly luciferase enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the luminescent reaction by adding the D-luciferin/ATP working solution to each well.

    • Immediately measure the luminescence signal using a luminometer. The signal can be measured as a kinetic read over time or as an endpoint read after a specific incubation period (e.g., 10 minutes).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing Experimental and Signaling Pathways

Experimental Workflow for FLuc Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Prepare Test Compound (e.g., 5-HBC) Dilutions add_cpd Add Compound/Control to 96-well Plate prep_cpd->add_cpd prep_ctrl Prepare Positive Control (e.g., Resveratrol) Dilutions prep_ctrl->add_cpd prep_enz Prepare Luciferase Enzyme Solution add_enz Add Luciferase Enzyme and Incubate prep_enz->add_enz prep_sub Prepare D-Luciferin/ATP Substrate Solution add_sub Initiate Reaction with D-Luciferin/ATP prep_sub->add_sub add_cpd->add_enz add_enz->add_sub measure Measure Luminescence (Luminometer) add_sub->measure calc_inhib Calculate % Inhibition measure->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for a firefly luciferase inhibition assay.

Context: Wnt/β-catenin Signaling Pathway Reporter Assay

Firefly luciferase is frequently used as a reporter in assays designed to screen for modulators of signaling pathways. The Wnt/β-catenin pathway is a common example, where the luciferase gene is placed under the control of a TCF/LEF response element.[11][12][13][14][15] Activators of the pathway lead to increased luciferase expression and a higher luminescent signal, while inhibitors decrease the signal. Direct inhibition of the luciferase enzyme by a test compound can be misinterpreted as inhibition of the signaling pathway.

G cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl LRP->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF WntGenes Wnt Target Genes TCF_LEF->WntGenes Activates Transcription Luciferase Luciferase Reporter Gene TCF_LEF->Luciferase Activates Transcription Light Light Signal Luciferase->Light Expression & Reaction BetaCatenin_on β-catenin (stabilized) BetaCatenin_on->TCF_LEF Co-activates TestCompound Test Compound (e.g., 5-HBC) TestCompound->Light Direct Inhibition?

Caption: Wnt/β-catenin signaling pathway with a luciferase reporter.

Conclusion

Given the prevalence of the benzothiazole scaffold in known firefly luciferase inhibitors, it is imperative to validate whether this compound or its derivatives exhibit this off-target activity. Failure to do so could lead to the misinterpretation of results from reporter gene assays and the misdirection of drug discovery efforts. The provided experimental protocol offers a straightforward method for this validation. By comparing the inhibitory profile of this compound to that of other known inhibitors, researchers can better understand its specificity and potential for interference in FLuc-based screening platforms. This proactive approach to identifying and characterizing assay artifacts is a critical component of robust and reliable drug discovery.

References

Shifting the Paradigm: A Comparative Guide to Alternative Scaffolds for 5-Hydroxybenzothiazole-2-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, the 5-hydroxybenzothiazole-2-carboxylic acid scaffold is a familiar starting point for the development of various enzyme inhibitors. However, the quest for improved pharmacokinetic profiles, enhanced target engagement, and novel intellectual property necessitates the exploration of alternative molecular frameworks. This guide provides an objective comparison of viable bioisosteric replacements for this privileged scaffold, supported by experimental data and detailed methodologies to aid in the rational design of next-generation therapeutics.

The inherent properties of the this compound moiety, while offering a solid foundation for inhibitor design, can also present challenges such as metabolic instability and limited cell permeability. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a strategic approach to circumvent these limitations while preserving or enhancing biological activity. This guide focuses on two key areas of modification: replacement of the carboxylic acid group and substitution of the benzothiazole core.

I. Bioisosteric Replacement of the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element, often involved in key hydrogen bonding interactions with target proteins. However, its acidic nature can lead to poor oral bioavailability and potential toxicity. Several bioisosteres have emerged as effective replacements, each with distinct physicochemical properties.

Key Carboxylic Acid Bioisosteres:
  • Tetrazoles: As one of the most widely used carboxylic acid bioisosteres, tetrazoles exhibit comparable pKa values and can maintain similar hydrogen bonding patterns. Their increased lipophilicity can improve cell permeability.

  • Hydroxamic Acids: This functional group is known for its metal-chelating properties and can act as a carboxylic acid mimic. It can form crucial interactions with metalloenzymes.

  • Sulfonamides: Sulfonamides offer a more lipophilic and metabolically stable alternative to carboxylic acids. While they are weaker acids, they can still participate in important hydrogen bonding interactions.

  • Oxadiazoles and other 5-membered Heterocycles: A variety of five-membered nitrogen- and oxygen-containing heterocycles can mimic the spatial and electronic properties of a carboxylic acid, offering diverse options for scaffold hopping and patentability.

Comparative Biological Activity of Carboxylic Acid Bioisosteres

The following table summarizes the inhibitory activities of various carboxylic acid bioisosteres incorporated into a benzothiazole scaffold, targeting different enzymes. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution.

ScaffoldTarget EnzymeIC50 / Ki (µM)Reference
Benzothiazole-2-carboxylic acid Carbonic Anhydrase IXKᵢ: 0.0615[1]
Benzothiazole-2-sulfonamide Carbonic Anhydrase IXKᵢ: 0.025[1]
Benzothiazole-hydroxamic acid conjugate Pseudomonas aeruginosa biofilmIC₅₀: 0.4[2]

II. Bioisosteric Replacement of the Benzothiazole Scaffold

The benzothiazole ring system provides a rigid and aromatic core for ligand presentation. However, exploring alternative heterocyclic systems can lead to improved physicochemical properties and novel structure-activity relationships.

Key Benzothiazole Bioisosteres:
  • Benzoxazoles: The replacement of the sulfur atom in the thiazole ring with an oxygen atom results in the benzoxazole scaffold. This seemingly subtle change can significantly alter the electronic properties and metabolic stability of the molecule.

  • Benzimidazoles: The substitution of the sulfur atom with a nitrogen atom yields the benzimidazole core. This scaffold offers an additional hydrogen bond donor and can lead to distinct interactions with the target protein.

Comparative Biological Activity of Benzothiazole Bioisosteres

The table below presents a comparison of the biological activities of benzothiazole, benzoxazole, and benzimidazole scaffolds with a carboxylic acid moiety at the 2-position, targeting various enzymes. As with the previous table, the data is collated from multiple sources.

ScaffoldTarget EnzymeIC50 (µM)Reference
Benzothiazole-2-carboxylic acid derivative VEGFR-20.097[3]
Benzoxazole-6-carboxamide derivative Acetylcholinesterase0.0126[4]
Benzimidazole-2-carboxylic acid derivative Pin10.64[5]

III. Experimental Protocols

To facilitate the evaluation of these alternative scaffolds, detailed protocols for key in vitro assays are provided below.

A. Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the enzyme stock solution to the desired concentration in pre-chilled assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

B. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cells of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[8][9][10][11]

IV. Signaling Pathway and Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Scaffold Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Scaffold_A 5-Hydroxybenzothiazole- 2-carboxylic Acid Start->Scaffold_A Scaffold_B Alternative Scaffold (e.g., Benzoxazole) Start->Scaffold_B Enzyme_Assay Enzyme Inhibition Assay Scaffold_A->Enzyme_Assay Cell_Assay Cell-Based Assay Scaffold_A->Cell_Assay Scaffold_B->Enzyme_Assay Scaffold_B->Cell_Assay Data_Comparison Comparative Analysis of IC50/Ki Values Enzyme_Assay->Data_Comparison Cell_Assay->Data_Comparison SAR_Analysis Structure-Activity Relationship (SAR) Data_Comparison->SAR_Analysis

Caption: Experimental workflow for comparing alternative scaffolds.

signaling_pathway cluster_pathway Intracellular Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) P1 Downstream Signaling Protein 1 Receptor->P1 Phosphorylation Inhibitor Inhibitor (Alternative Scaffold) Inhibitor->Receptor ATP ATP ATP->Receptor P2 Downstream Signaling Protein 2 P1->P2 P3 Cellular Response P2->P3

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

By providing a framework for comparison and detailed experimental guidance, this guide aims to empower researchers to explore beyond the conventional and unlock the potential of novel molecular scaffolds in the pursuit of innovative and effective therapeutics.

References

A Comparative Guide to Spectroscopic Analysis for the Structural Validation of 5-hydroxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the structural validation of 5-hydroxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The structural integrity of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential therapeutic applications.[1][2][3] Objective experimental data and detailed protocols are presented to aid researchers in selecting and applying the most appropriate analytical methods for structural elucidation.

Introduction to this compound

This compound is an organic compound featuring a fused benzothiazole ring system. Its structure consists of a benzene ring fused to a thiazole ring, with a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position.[2] These functional groups are key to its chemical properties and potential biological interactions.[2] Accurate structural confirmation is the foundational step in any research and development pipeline involving this and related molecules.

Molecular Structure:

  • IUPAC Name: 5-hydroxy-1,3-benzothiazole-2-carboxylic acid[2]

  • Molecular Formula: C₈H₅NO₃S[2]

  • Molecular Weight: 195.20 g/mol [2]

Core Spectroscopic Validation Techniques

A multi-technique spectroscopic approach is essential for unambiguous structural validation. The following methods provide complementary information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

  • ¹H NMR Spectroscopy: Identifies the chemical environment of hydrogen atoms (protons). The acidic proton of the carboxylic acid is highly deshielded and appears at a characteristic downfield shift (10-13 ppm).[4][5] Protons on the aromatic ring will appear in the typical aromatic region, with their splitting patterns revealing their positions relative to one another.

  • ¹³C NMR Spectroscopy: Detects the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded (160-185 ppm).[5][6][7] The distinct chemical shifts of the aromatic carbons provide further confirmation of the benzothiazole ring structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

For this compound, key characteristic absorptions include:

  • A very broad O-H stretching band for the carboxylic acid, typically observed between 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding.[5][7][8]

  • A strong C=O (carbonyl) stretching band for the carboxylic acid, usually found between 1690-1760 cm⁻¹.[8]

  • Aromatic C=C and C-H stretching vibrations.

  • A C-O stretching band in the 1210-1320 cm⁻¹ region.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Fragmentation patterns can offer further structural clues.

  • Molecular Ion Peak (M⁺): For this compound, this peak would be expected at an m/z value corresponding to its molecular weight (~195).

  • Key Fragmentations: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group ([M-OH]⁺) and the loss of a carboxyl group ([M-COOH]⁺).[10] The fragmentation of the benzothiazole ring can also produce characteristic ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the benzothiazole ring. The absorption of UV or visible light excites electrons to higher energy orbitals. Carboxylic acids typically exhibit an absorption maximum below 250 nm.[11] The extended conjugation of the benzothiazole system is expected to result in characteristic absorption bands in the UV region.

Data Comparison: this compound vs. Alternatives

Spectroscopic data allows for clear differentiation between structural isomers. For instance, comparing the target compound with a related benzothiazole derivative highlights the sensitivity of these techniques to subtle structural changes.

Spectroscopic Data This compound (Expected) 2-Mercaptobenzothiazole (Alternative Example) [12]
Molecular Formula C₈H₅NO₃SC₇H₅NS₂
Molecular Weight 195.20167.25
¹H NMR (ppm) ~12-13 (s, 1H, -COOH), ~10-11 (s, 1H, Ar-OH), ~7.0-8.0 (m, 3H, Ar-H)~13.5 (br s, 1H, -SH), ~7.2-7.8 (m, 4H, Ar-H)
¹³C NMR (ppm) ~165-175 (-COOH), ~110-160 (Aromatic & Thiazole Carbons)~195-200 (C=S), ~115-155 (Aromatic Carbons)
FT-IR (cm⁻¹) 3300-2500 (Broad O-H), 1760-1690 (C=O), 1320-1210 (C-O)3100-2500 (S-H stretch), ~1595, 1490 (Aromatic C=C)
Mass Spec (m/z) M⁺ at 195; fragments at [M-17], [M-45]M⁺ at 167; characteristic sulfur-containing fragments
UV-Vis λmax (nm) Expected absorption in the UV range due to conjugated system.Absorption maxima around 320-330 nm.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic analyses.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] DMSO-d₆ is often used for carboxylic acids to ensure the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[14]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[14]

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C, a proton-decoupled experiment is common.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet Method):

    • Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample solution is infused directly or via a liquid chromatography (LC) system.

  • Data Acquisition: Acquire data in both positive and negative ion modes to determine which provides better signal intensity.

    • In positive mode, look for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.[15]

    • In negative mode, look for the deprotonated molecule [M-H]⁻.

  • Fragmentation Analysis (MS/MS): To obtain further structural information, select the molecular ion as a precursor and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.[16]

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a specific wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Workflow for Spectroscopic Structural Validation

The following diagram illustrates the logical workflow for employing multiple spectroscopic techniques to achieve a confirmed molecular structure.

Spectroscopic_Workflow cluster_start Initiation cluster_methods Spectroscopic Analysis cluster_data Data Acquisition cluster_end Conclusion start Synthesized Compound (5-hydroxybenzothiazole- 2-carboxylic acid) NMR NMR Spectroscopy (¹H & ¹³C) start->NMR FTIR FT-IR Spectroscopy start->FTIR MS Mass Spectrometry start->MS UVVIS UV-Vis Spectroscopy start->UVVIS NMR_Data Chemical Shifts, Coupling Constants, Atom Connectivity NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data UVVIS_Data Absorption Maxima (λmax) (Conjugated System) UVVIS->UVVIS_Data Analysis Comprehensive Data Analysis & Interpretation NMR_Data->Analysis FTIR_Data->Analysis MS_Data->Analysis UVVIS_Data->Analysis Validation Final Structure Validation Analysis->Validation

Caption: Workflow for structural validation using multiple spectroscopic techniques.

References

Comparative Analysis of Antibacterial Efficacy in Benzothiazole Derivatives: A Positional Isomer Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies on benzothiazole derivatives reveals a significant correlation between the positional arrangement of substituents on the benzothiazole scaffold and the resulting antibacterial activity. This comparative guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) of these potent heterocyclic compounds. While direct comparative studies on unsubstituted benzothiazole isomers are limited, analysis of substituted derivatives offers valuable guidance on the strategic placement of functional groups to enhance antimicrobial efficacy.

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The core structure, a fusion of a benzene and a thiazole ring, provides a versatile scaffold for chemical modification.[2] The data presented herein underscores the importance of isomeric positioning in the design of novel benzothiazole-based antibacterial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial potency of benzothiazole derivatives is commonly evaluated using metrics such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following table summarizes data from various studies, highlighting how the position of substituents on the benzothiazole ring affects antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound/IsomerSubstituent and PositionBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
Isatin-Benzothiazole Derivatives [1]
Compound 41cIsatin at C2, other modificationsEscherichia coli3.1-[1]
Pseudomonas aeruginosa6.2-[1]
Bacillus cereus12.5-[1]
Staphylococcus aureus12.5-[1]
Azo-Benzothiazole Derivatives [1]
General FindingAzo group at various positionsStaphylococcus aureus312.5–1250-[1]
Escherichia coli312.5–1250-[1]
Amino Benzothiazole-Linked Metal Complexes [1]
General FindingMetal complexes at C2-amino groupVarious Bacteria-12-21[1]
Miscellaneous Derivatives [2][4]
Compound A1Schiff's base at C2Escherichia coli-Promising Activity[2]
Staphylococcus aureus-Promising Activity[2]
Compound A2Schiff's base at C2Escherichia coli-Promising Activity[2]
Staphylococcus aureus-Promising Activity[2]
Compound A9Schiff's base at C2Escherichia coli-Promising Activity[2]
Staphylococcus aureus-Promising Activity[2]
Compound ESubstituted amino group at C2, other at C5Staphylococcus aureus< 0.03-[4]
Escherichia coli4-16-[4]
Acinetobacter baumannii4-16-[4]
Pseudomonas aeruginosa4-16-[4]
Klebsiella pneumoniae4-16-[4]

Note: The presented data is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-activity relationship studies suggest that substitutions at the C5 and C7 positions of the benzothiazole ring can significantly enhance antibacterial action.[1][4] For example, the introduction of methyl and bromo groups at the 7th position has been shown to improve antibacterial efficacy.[1] Similarly, strategic modifications at the C5 position have led to the development of potent inhibitors of DNA gyrase, a key bacterial enzyme.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced literature for the determination of antibacterial activity.

Agar Disc Diffusion Method

This method is widely used for preliminary screening of antibacterial activity.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared by inoculating a loopful of a pure culture into a tube of sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement and Interpretation: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a microorganism.

  • Preparation of Test Solutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL. A well containing only the growth medium and the inoculum serves as a positive control for growth, while a well with uninoculated medium serves as a negative control.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of the antibacterial activity of benzothiazole isomers or derivatives.

G cluster_prep Preparation Phase cluster_screening Antibacterial Screening cluster_data Data Analysis & Comparison cluster_strains Bacterial Strains synthesis Synthesis of Benzothiazole Isomers/Derivatives characterization Structural Characterization (NMR, IR, MS) synthesis->characterization stock_prep Preparation of Stock Solutions characterization->stock_prep disc_diffusion Agar Disc Diffusion Assay stock_prep->disc_diffusion Test Compounds mic_determination Broth Microdilution Assay (MIC) stock_prep->mic_determination Test Compounds measure_zones Measure Zones of Inhibition disc_diffusion->measure_zones determine_mic Determine MIC Values mic_determination->determine_mic comparison Comparative Analysis of Activity measure_zones->comparison determine_mic->comparison gram_pos Gram-positive (e.g., S. aureus) gram_pos->disc_diffusion gram_pos->mic_determination gram_neg Gram-negative (e.g., E. coli) gram_neg->disc_diffusion gram_neg->mic_determination

References

A Comparative Guide to Assessing the Purity of Synthesized 5-hydroxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-hydroxybenzothiazole-2-carboxylic acid. It is designed to assist researchers in selecting the most appropriate techniques for quality control and impurity profiling. This document also presents a comparative overview of alternative compounds with similar structural motifs and functional applications.

Introduction to this compound and Its Importance

This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system. This structural motif is of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, their inherent fluorescence makes them valuable as scaffolds for fluorescent probes and imaging agents. Given its potential applications, ensuring the purity of synthesized this compound is paramount for reliable and reproducible research and development.

Synthesis and Potential Impurities

A common synthetic route to hydroxy-substituted benzothiazole-2-carboxylic acids involves the reaction of a benzoquinone derivative with a cysteine ester. This multi-step process, which includes a Michael addition, oxidation, ring contraction, and hydrolysis, can introduce several potential impurities.

Potential Impurities May Include:

  • Starting materials: Unreacted benzoquinone or cysteine derivatives.

  • Intermediates: Incompletely cyclized or hydrolyzed reaction intermediates.

  • By-products: Products from side reactions, such as decarboxylation of the final product.

  • Reagents and solvents: Residual reagents and solvents used during the synthesis and purification process.

Below is a workflow illustrating a plausible synthetic pathway.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start p-Benzoquinone Derivative michael Michael Addition start->michael cysteine Cysteine Ester cysteine->michael hydroquinone Hydroquinone Intermediate michael->hydroquinone oxidation Oxidation hydroquinone->oxidation benzothiazine Benzothiazine Derivative oxidation->benzothiazine ring_contraction Ring Contraction (Acidic Conditions) benzothiazine->ring_contraction ester Benzothiazole Ester ring_contraction->ester hydrolysis Hydrolysis ester->hydrolysis final_product 5-hydroxybenzothiazole- 2-carboxylic acid hydrolysis->final_product

Figure 1. A plausible synthetic workflow for this compound.

Purity Assessment Methodologies: A Comparative Analysis

Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, quantitative, well-established for purity of benzothiazole derivatives.Requires method development, may not detect all impurities if they have similar retention times.95-99.9%
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and speed.Faster analysis times, higher resolution and sensitivity compared to HPLC.Higher backpressure requires specialized equipment.>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Confirms molecular structure, can quantify impurities with appropriate standards (qNMR).Lower sensitivity for trace impurities compared to chromatographic methods.90-99% (qNMR can be higher)
Differential Scanning Calorimetry (DSC) Measures the heat flow associated with thermal transitions, such as melting.Provides a measure of absolute purity based on melting point depression.Only applicable to crystalline solids, may not be suitable if the compound decomposes upon melting.98-99.9%
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity for identifying impurities.Often coupled with a separation technique like HPLC or GC for complex mixtures.Can detect impurities at ppm levels.
Thin-Layer Chromatography (TLC) A simple chromatographic technique for monitoring reaction progress and preliminary purity checks.Rapid, inexpensive, and simple to perform.Primarily qualitative, not suitable for precise quantification.Qualitative assessment

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following general methodologies can be adapted based on established procedures for related benzothiazole and aromatic carboxylic acid compounds.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or the compound's λmax).

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dissolving carboxylic acids for NMR analysis.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte's signals is required.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. For quantitative NMR (qNMR), specific acquisition parameters ensuring full relaxation of all nuclei are crucial.

  • Analysis: The ¹H and ¹³C NMR spectra are analyzed to confirm the chemical structure of the synthesized compound. In qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of the internal standard.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Temperature Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) through its melting range.

  • Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][2][3][4][5]

Comparison with Alternative Compounds

The performance of this compound can be benchmarked against other compounds with similar structural features or applications. Two relevant classes of compounds for comparison are luciferin and its analogs, and benzothiazole-based fluorescent probes.

Luciferin and Synthetic Analogs

Luciferin, the substrate for the luciferase enzyme in fireflies, shares the benzothiazole core structure. The efficiency of bioluminescence imaging often depends on the specific luciferin analog used.

CompoundKey FeaturesApplication
D-Luciferin The natural substrate for firefly luciferase, emits yellow-green light.Standard for in vivo and in vitro bioluminescence assays.[2][6][7][8][9][10][11][12][13][14]
Synthetic Luciferin Analogs (e.g., AkaLumine) Engineered to have red-shifted emission, better tissue penetration, and improved pharmacokinetics.Advanced in vivo imaging with higher sensitivity and resolution.[6][9][10][11]
This compound Potential fluorescent properties due to the hydroxy-substituted benzothiazole core.Could potentially be explored as a fluorescent probe or a precursor for novel bioluminescent substrates.
Benzothiazole-Based Fluorescent Probes for Metal Ion Detection

The benzothiazole scaffold is a common component of fluorescent probes designed to detect metal ions. The performance of these probes is evaluated based on their selectivity, sensitivity, and fluorescence response.

Probe TypeTarget IonDetection Mechanism
Benzothiazole-imidazole based Zn²⁺"Turn-on" fluorescence upon binding to zinc ions.[9]
Benzothiazole-based ratiometric sensors Zn²⁺, Cu²⁺, Ni²⁺Ratiometric and colorimetric response to different metal ions.[7][15]
This compound UnknownThe presence of the hydroxyl and carboxylic acid groups could provide chelation sites for metal ions, suggesting potential as a fluorescent sensor.

Logical Workflow for Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_workflow Purity Assessment Workflow synthesis Synthesized 5-hydroxybenzothiazole- 2-carboxylic acid tlc TLC Analysis synthesis->tlc Initial Check nmr NMR Spectroscopy (¹H, ¹³C, qNMR) synthesis->nmr Structural Verification & Quantification dsc DSC Analysis synthesis->dsc Absolute Purity of Crystalline Solid ms Mass Spectrometry synthesis->ms Impurity Identification hplc_uplc HPLC / UPLC Analysis tlc->hplc_uplc Quantitative Analysis pass Purity Confirmed hplc_uplc->pass >99% Purity fail Further Purification Required hplc_uplc->fail <99% Purity nmr->pass dsc->pass ms->fail Identified Impurities fail->synthesis Re-synthesis or Purification

Figure 2. A logical workflow for the purity assessment of synthesized compounds.

Conclusion

The purity of synthesized this compound is crucial for its reliable application in research and development. A multi-technique approach is recommended for a comprehensive assessment. HPLC and UPLC are powerful tools for quantitative purity determination and impurity profiling. NMR spectroscopy is essential for structural confirmation and can be used for quantification (qNMR). DSC offers a valuable method for determining the absolute purity of crystalline material. By employing a combination of these techniques and understanding the potential impurities arising from the synthetic route, researchers can ensure the quality and integrity of their synthesized compounds. Further research into the fluorescent and biological properties of this compound will help to position its performance relative to established compounds like luciferin analogs and other benzothiazole-based sensors.

References

comparing the efficacy of different benzothiazole-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the efficacy of benzothiazole-based Phosphoinositide 3-Kinase (PI3K) inhibitors is presented below. This guide provides an objective comparison of the performance of different benzothiazole derivatives, supported by experimental data.

Introduction to Benzothiazole-Based PI3K Inhibitors

Benzothiazole is a privileged heterocyclic scaffold that has become a cornerstone in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its derivatives have shown significant promise as enzyme inhibitors, targeting critical biological pathways involved in cell growth, proliferation, and survival.[1][4] One of the most critical pathways frequently dysregulated in human cancers is the PI3K/Akt/mTOR signaling cascade.[5][6][7] The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in this pathway, and their inhibition has emerged as a key strategy in cancer therapy.[7][8] Several benzothiazole-based compounds have been developed as potent and selective inhibitors of PI3K isoforms and the related mTOR kinase.[9][10][11]

Comparative Efficacy of Benzothiazole PI3K/mTOR Inhibitors

The inhibitory activities of a series of benzothiazole derivatives against PI3K isoforms (α, β, γ, δ) and mTOR have been evaluated. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of their efficacy.

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Reference
Compound 11 1251613410839[9]
Compound 82 1.938277.61.1[10]

Note: Lower IC50 values indicate higher potency.

Experimental Protocols

The following is a representative protocol for an in vitro enzyme inhibition assay used to determine the IC50 values of the inhibitors.

PI3K/mTOR Kinase Inhibition Assay:

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (α, β, γ, δ) and mTOR are used. The lipid substrate, phosphatidylinositol (PI), is prepared in a buffer solution.

  • Compound Dilution : The benzothiazole inhibitor is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Kinase Reaction : The kinase reaction is initiated by mixing the enzyme, the inhibitor at a specific concentration, the substrate, and ATP in a reaction buffer. The mixture is incubated at room temperature to allow the phosphorylation of PI to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Detection : The amount of PIP3 produced is quantified. This is often done using a competitive binding assay where a fluorescently labeled PIP3 probe competes with the reaction-generated PIP3 for binding to a PIP3-binding protein. The resulting fluorescence signal is inversely proportional to the enzyme activity.

  • Data Analysis : The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that regulates cell cycle, proliferation, and survival.[5] Benzothiazole inhibitors target PI3K, a key upstream kinase in this cascade.

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition Mechanism RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Experimental_Workflow start Start synthesis Compound Synthesis (Benzothiazole Derivatives) start->synthesis screening In Vitro Enzyme Assay (e.g., PI3K Kinase Assay) synthesis->screening ic50 Determine IC50 Values screening->ic50 selectivity Selectivity Profiling (Against other kinases) ic50->selectivity cell_based Cell-Based Assays (Proliferation, Apoptosis) ic50->cell_based lead_opt Lead Optimization selectivity->lead_opt in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo in_vivo->lead_opt lead_opt->synthesis Iterate end End lead_opt->end

References

A Comparative Guide to the Validation of a High-Performance Liquid Chromatography Method for 5-Hydroxybenzothiazole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-hydroxybenzothiazole-2-carboxylic acid. The performance of this method is critically compared with alternative analytical technologies, supported by established experimental data from similar compounds. This document is intended to assist researchers and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This technique is widely used for the separation and analysis of a variety of organic compounds, particularly in the pharmaceutical industry.[1][2] The separation is based on the compound's hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.[1][2]

Experimental Protocol: Proposed HPLC Method

A detailed experimental protocol for the proposed HPLC method is outlined below. This protocol is based on common practices for the analysis of aromatic carboxylic acids and benzothiazole derivatives.[3][4][5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are widely used as they offer an excellent range of hydrophobic separation capabilities.

  • Mobile Phase: A gradient mixture of an aqueous buffer and an organic modifier is proposed. For instance, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). The use of an acidic buffer helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength determined by UV-Vis spectral analysis of this compound.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and serially diluted to create calibration standards.

  • Sample Solution: The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The validation of the proposed HPLC method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters and their typical acceptance criteria are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components, with no interference at its retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98-102% for spiked samples at different concentration levels.
Precision (Repeatability and Intermediate Precision)The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and temperature.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other analytical methods may offer advantages in terms of speed, sensitivity, or resolution. This section compares the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE).

FeatureHPLCUPLCLC-MSCapillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[6][7]Couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[8][9]Separation based on the differential migration of charged species in an electric field within a capillary.[10][11]
Speed Moderate run times.Significantly faster run times (up to 10 times faster than HPLC).[6][12]Run times are determined by the LC front-end, so can be similar to HPLC or UPLC.[8]Generally very fast separation times.[11]
Resolution Good resolution.Superior resolution and peak capacity compared to HPLC.[6][13]Resolution is determined by the LC component.High separation efficiency and resolution.[10][11]
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range.Higher sensitivity than HPLC due to sharper peaks.[6][7]Very high sensitivity, often in the pg/mL to fg/mL range, and provides molecular weight information.[8][9]Can have lower sensitivity with UV detection due to the small sample volume, but can be enhanced with other detectors.[14]
Cost Lower initial instrument and operational costs.Higher initial instrument cost and column costs.[13]Highest initial instrument and maintenance costs.Lower instrument and operational costs compared to LC-MS.
Robustness Generally very robust and reliable.Requires high-quality solvents and samples to prevent column clogging.Can be susceptible to matrix effects that can suppress or enhance ionization.[8]Can be less robust than HPLC, with potential for issues with capillary coating and reproducibility.
Typical Application Routine quality control, purity analysis, and quantification.High-throughput screening, complex mixture analysis, and metabolomics.[13]Trace level quantification, impurity identification, and structural elucidation.[8][9][15]Analysis of charged molecules, ions, and chiral separations.[10][11][16]

Visualizing the Workflow and Method Comparison

The following diagrams, generated using the DOT language, illustrate the logical workflow of the HPLC method validation process and a comparative overview of the analytical techniques.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_criteria Set Acceptance Criteria define_scope->set_criteria validation_protocol Validation Protocol set_criteria->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity

Caption: Logical workflow for the validation of the proposed HPLC method.

Method_Comparison cluster_attributes HPLC HPLC (High-Performance Liquid Chromatography) UPLC UPLC (Ultra-Performance Liquid Chromatography) HPLC->UPLC Faster, Higher Resolution LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) HPLC->LCMS Higher Sensitivity & Specificity Speed Speed HPLC->Speed Medium Resolution Resolution HPLC->Resolution High Sensitivity Sensitivity HPLC->Sensitivity Medium Cost Cost HPLC->Cost Low UPLC->LCMS Higher Sensitivity & Specificity UPLC->Speed High UPLC->Resolution Very High UPLC->Sensitivity High UPLC->Cost Medium-High LCMS->Speed Medium-High LCMS->Resolution High LCMS->Sensitivity Very High LCMS->Cost High CE CE (Capillary Electrophoresis) CE->Speed Very High CE->Resolution Very High CE->Sensitivity Low-Medium (UV) CE->Cost Low-Medium

Caption: Comparison of key performance attributes of different analytical methods.

References

The Tale of Two Environments: Unpacking the Efficacy of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, the journey of a potential therapeutic agent from the controlled environment of a petri dish to a complex living organism is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-hydroxybenzothiazole-2-carboxylic acid derivatives, a class of compounds demonstrating significant promise in various therapeutic areas, including oncology and inflammatory diseases. By juxtaposing laboratory findings with results from animal studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the translational potential of these molecules.

Quantitative Efficacy: A Comparative Analysis

The true measure of a compound's potential lies in its performance. Below, we summarize the quantitative data from key studies, offering a side-by-side comparison of the in vitro potency and in vivo effectiveness of representative this compound derivatives and their close analogs.

Table 1: In Vitro Anticancer Activity of Benzothiazole Derivatives
Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Citation
KC12 Benzothiazole DerivativeMDA-MB-231 (Breast Cancer)6.13[1]
KC21 Benzothiazole-Thiazolidinedione HybridMDA-MB-231 (Breast Cancer)10.77[1]
KC30 Benzothiazole-Thiazolidinedione HybridMDA-MB-231 (Breast Cancer)12.86[1]
FDI-6 (Reference) Known FOXM1 InhibitorMDA-MB-231 (Breast Cancer)20.79[1]
Compound 4a Benzothiazole-Thiazolidinedione HybridHCT-116 (Colorectal Carcinoma)5.61[2]
Compound 4a Benzothiazole-Thiazolidinedione HybridHEPG-2 (Hepatocellular Carcinoma)7.92[2]
Compound 4a Benzothiazole-Thiazolidinedione HybridMCF-7 (Breast Cancer)3.84[2]
Sorafenib (Reference) Kinase InhibitorHCT-116, HEPG-2, MCF-7Not specified in text[2]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Benzothiazole Derivatives
Compound IDAnimal ModelAssayDose% Inhibition / EffectCitation
Compound 17c RatCarrageenan-induced paw edemaNot Specified72% (1h), 76% (2h), 80% (3h)[3]
Compound 17i RatCarrageenan-induced paw edemaNot Specified64% (1h), 73% (2h), 78% (3h)[3]
Celecoxib (Reference) RatCarrageenan-induced paw edemaNot SpecifiedNot specified in text[3]
Compound 17c Not SpecifiedAnalgesic Activity (ED₅₀)96 µM/kg (0.5h), 102 µM/kg (1h), 89 µM/kg (2h)Not Applicable[3]
Compound 17i Not SpecifiedAnalgesic Activity (ED₅₀)84 µM/kg (0.5h), 72 µM/kg (1h), 69 µM/kg (2h)Not Applicable[3]
Celecoxib (Reference) Not SpecifiedAnalgesic Activity (ED₅₀)156 µM/kg (0.5h), 72 µM/kg (1h), 70 µM/kg (2h)Not Applicable[3]
Table 3: In Vivo Antidiabetic Activity of 2-Aminobenzothiazole Derivatives
Compound IDAnimal ModelKey ParameterResultCitation
Compound 8d Streptozotocin-induced diabetic ratAntihyperglycemic effectSustained reduction[4]
Compound 8d Streptozotocin-induced diabetic ratInsulin resistanceReduced[4]
Compound 8d Streptozotocin-induced diabetic ratDyslipidemiaReduced[4]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the molecular pathways targeted by these derivatives is crucial for their rational development. The anticancer activity of certain benzothiazole derivatives has been linked to the inhibition of the FOXM1 transcription factor, a key driver of tumor progression.[1] In the context of diabetes, some 2-aminobenzothiazole derivatives have shown potential as aldose reductase (ALR2) inhibitors and peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists, suggesting a multi-pronged approach to managing the disease and its complications.[4]

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231) synthesis->cell_culture Treatment animal_model Animal Model (e.g., Carrageenan-induced Paw Edema) synthesis->animal_model Lead Compound Selection mtt_assay MTT Assay for Cytotoxicity cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 compound_admin Compound Administration animal_model->compound_admin measurement Measurement of Paw Edema compound_admin->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Figure 1: A generalized workflow for the in vitro and in vivo evaluation of benzothiazole derivatives.

signaling_pathway cluster_cancer Anticancer Mechanism cluster_diabetes Antidiabetic Mechanism Benzothiazole Benzothiazole Derivative FOXM1 FOXM1 Benzothiazole->FOXM1 Inhibition Tumor_Progression Tumor Progression FOXM1->Tumor_Progression Promotes Aminobenzothiazole 2-Aminobenzothiazole Derivative ALR2 Aldose Reductase (ALR2) Aminobenzothiazole->ALR2 Inhibition PPARG PPAR-γ Aminobenzothiazole->PPARG Agonism Diabetic_Complications Diabetic Complications ALR2->Diabetic_Complications Contributes to Glucose_Metabolism Improved Glucose Metabolism PPARG->Glucose_Metabolism

Figure 2: Postulated signaling pathways for the anticancer and antidiabetic effects of benzothiazole derivatives.

Experimental Protocols: A Closer Look

Reproducibility is the cornerstone of scientific advancement. Here, we detail the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The anti-proliferative effects of the synthesized benzothiazole derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., MDA-MB-231, HCT-116, HEPG-2, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a reference drug (e.g., FDI-6, Sorafenib) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of the benzothiazole derivatives was evaluated using the carrageenan-induced paw edema model in rats.[3]

  • Animal Acclimatization: Wistar rats were acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: The animals were divided into groups, including a control group, a reference group (e.g., Celecoxib), and test groups for each benzothiazole derivative. The animals were fasted overnight with free access to water before the experiment.

  • Compound Administration: The test compounds and the reference drug were administered orally or intraperitoneally at a specified dose. The control group received the vehicle.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group relative to the control group.

In Vivo Antidiabetic Evaluation: Streptozotocin-Induced Diabetic Rat Model

The antidiabetic potential of the 2-aminobenzothiazole derivatives was assessed in a streptozotocin (STZ)-induced diabetic rat model.[4]

  • Induction of Diabetes: Diabetes was induced in rats by a single intraperitoneal injection of STZ.

  • Confirmation of Diabetes: Blood glucose levels were monitored, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) were considered diabetic and selected for the study.

  • Treatment: The diabetic rats were treated with the test compounds, a reference drug, or the vehicle for a specified period (e.g., 4 weeks).

  • Monitoring of Parameters: During the treatment period, various parameters were monitored, including blood glucose levels, body weight, and food and water intake.

  • Biochemical Analysis: At the end of the study, blood samples were collected for the analysis of biochemical parameters such as insulin and lipid profiles.

  • Data Analysis: The data from the treated groups were compared with those of the diabetic control group to evaluate the therapeutic efficacy of the compounds.

Conclusion

The this compound scaffold and its derivatives represent a promising avenue for the development of novel therapeutics. While in vitro studies have demonstrated significant potency against cancer cell lines and key enzymes, the transition to in vivo models reveals a more complex picture where factors such as pharmacokinetics and bioavailability play a critical role. The data presented in this guide underscore the importance of a multi-faceted evaluation approach, integrating both in vitro and in vivo studies, to identify lead candidates with the highest translational potential. Further research focusing on optimizing the physicochemical properties of these derivatives will be crucial in unlocking their full therapeutic promise.

References

Potential Cross-Reactivity of 5-hydroxybenzothiazole-2-carboxylic acid with Various Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-hydroxybenzothiazole-2-carboxylic acid with a range of enzymes. Due to the limited publicly available data on the specific enzyme inhibition profile of this compound, this document focuses on the known cross-reactivity of structurally related benzothiazole derivatives. This information serves as a valuable resource for predicting potential off-target effects and designing comprehensive screening strategies.

The benzothiazole scaffold is a common motif in medicinally active compounds and has been shown to interact with a diverse array of enzymes. The specific substitutions on the benzothiazole ring play a crucial role in determining the target affinity and selectivity. Therefore, understanding the broader enzymatic interactions of this chemical class can provide insights into the potential behavior of this compound.

Comparative Enzyme Inhibition Data for Benzothiazole Derivatives

The following table summarizes the inhibitory activities (IC50 or Ki values) of various benzothiazole derivatives against different enzyme classes. This data, gathered from multiple studies, illustrates the potential for this scaffold to interact with a wide range of biological targets. The variation in substituents on the benzothiazole core highlights the structure-activity relationships that govern their inhibitory potential and selectivity.

Enzyme ClassSpecific EnzymeBenzothiazole DerivativeInhibition (IC50/Ki)Reference
Carbonic Anhydrases hCA IAmino acid-benzothiazole conjugates2.9 - 88.1 µM (Ki)[1]
hCA IIAmino acid-benzothiazole conjugates2.9 - 88.1 µM (Ki)[1]
hCA VAmino acid-benzothiazole conjugates2.9 - 88.1 µM (Ki)[1]
hCA XIIIAmino acid-benzothiazole conjugates2.9 - 88.1 µM (Ki)[1]
Cholinesterases Acetylcholinesterase (AChE)N,N-dimethyl-2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine23.4 ± 1.1 nM (IC50)[2][3]
Butyrylcholinesterase (BChE)Various benzothiazole derivatives-[4]
Monoamine Oxidases Monoamine Oxidase B (MAO-B)N,N-dimethyl-2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amine40.3 ± 1.7 nM (IC50)[2][3]
Bacterial Enzymes Dihydropteroate Synthase (DHPS)4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives7.85 - 11.17 µg/mL (IC50)[5]
Mitochondrial Enzymes Succinate Dehydrogenase (SDH)N-(2-(((5-chlorobenzo[d]thiazol-2-yl)thio)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide< 2 µg/mL (EC50)[6]
Kinases c-Jun N-terminal kinase (JNK)2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole1.8 µM (IC50)[7]
ATR KinaseBenzothiazole and chromone derivatives3.995 µM (inhibition of pChk1)[8]

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a series of enzyme inhibition assays should be performed. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.

General Protocol for IC50 Determination of an Enzyme Inhibitor

This protocol provides a general framework for determining the IC50 value of a test compound against a specific enzyme.[9][10]

1. Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (if available)

2. Procedure:

  • Prepare a serial dilution of the test compound. A typical starting concentration might be 100 µM, with 10-12 dilution points.

  • Add the assay buffer to each well of the microplate.

  • Add the serially diluted test compound to the appropriate wells. Include wells with solvent only (negative control) and a known inhibitor (positive control).

  • Add the enzyme to all wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement wavelength will depend on the specific substrate and product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound against a panel of enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (5-hydroxybenzothiazole- 2-carboxylic acid) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution EnzymePanel Panel of Diverse Enzymes (e.g., Kinases, Proteases, etc.) PrimaryScreen Primary Screening (Single High Concentration) EnzymePanel->PrimaryScreen SerialDilution->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) SerialDilution->DoseResponse ActivityCalculation Calculate % Inhibition PrimaryScreen->ActivityCalculation IC50_Curve Generate IC50 Curves DoseResponse->IC50_Curve ActivityCalculation->DoseResponse Active Hits Selectivity Determine Selectivity Profile IC50_Curve->Selectivity

Caption: Workflow for enzyme cross-reactivity screening.

Hypothetical Signaling Pathway Inhibition

Given that benzothiazole derivatives have been shown to inhibit kinases, the following diagram illustrates a hypothetical signaling pathway that could be disrupted by a kinase inhibitor from this chemical class.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Regulates Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase signaling pathway inhibition.

References

A Comparative Guide to the Fluorescent Properties of Benzothiazole-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole and its derivatives have emerged as a versatile and powerful scaffold in the design of fluorescent probes. Their inherent photophysical characteristics, including high quantum yields and large Stokes shifts, make them ideal candidates for developing sensors to detect a wide array of analytes and changes in the cellular microenvironment.[1][2] The rigid, planar structure of the benzothiazole core, coupled with the ease of functionalization, allows for the fine-tuning of its fluorescent properties to achieve high sensitivity and selectivity for specific targets.[1][3] This guide provides a comparative overview of the fluorescent properties of different benzothiazole-based probes, supported by experimental data and protocols, to aid researchers in selecting the optimal probe for their specific application.

The fluorescence of benzothiazole probes is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[1][4] These mechanisms allow for the development of "turn-on," "turn-off," or ratiometric fluorescent responses upon interaction with the target analyte.

Comparative Analysis of Benzothiazole-Based Probes

To illustrate the diverse applications and fluorescent capabilities of benzothiazole-based probes, this section compares three distinct probes designed for sensing viscosity, zinc ions (Zn²⁺), and hydrogen peroxide (H₂O₂). The following table summarizes their key fluorescent properties.

Probe NameAnalyteExcitation (λex)Emission (λem)Quantum Yield (Φ)Stokes ShiftDetection LimitReference
HBTD-V ViscosityNot Specified583 nmNot SpecifiedNot SpecifiedNot Specified[5]
BIPP Zn²⁺Not Specified473 nm (turn-on)Not SpecifiedNot Specified2.36 x 10⁻⁸ M[6]
BT-BO H₂O₂324 nm604 nm (turn-on)Not SpecifiedNot Specified0.93 µM[7][8]

Signaling Pathways and Experimental Workflows

The design and application of benzothiazole-based fluorescent probes often involve specific signaling pathways or experimental workflows. The following diagrams illustrate these concepts.

General Signaling Mechanism of a 'Turn-On' Benzothiazole Probe Probe Benzothiazole Probe (Low Fluorescence) Probe_Analyte Probe-Analyte Complex (High Fluorescence) Probe->Probe_Analyte + Analyte Analyte Target Analyte Emission Fluorescence Emission Probe_Analyte->Emission Excitation Light Excitation Excitation->Probe_Analyte

Caption: Generalized mechanism of a 'turn-on' benzothiazole fluorescent probe.

Experimental Workflow for Cellular Imaging A Synthesize and Purify Benzothiazole Probe C Incubate Cells with Probe A->C B Cell Culture B->C D Induce Cellular Change (e.g., add analyte) C->D E Wash and Prepare for Imaging D->E F Fluorescence Microscopy E->F G Image Analysis F->G

Caption: A typical experimental workflow for utilizing a benzothiazole probe for live-cell imaging.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent probes. Below are representative protocols for the synthesis and fluorescence analysis of benzothiazole-based probes, based on common practices in the cited literature.

General Synthesis of a Benzothiazole Derivative

The synthesis of benzothiazole probes often involves the condensation of a 2-aminothiophenol with a carboxylic acid or aldehyde derivative.[3][9]

Materials:

  • 2-Aminothiophenol derivative

  • Substituted benzoic acid or benzaldehyde

  • Polyphosphoric acid (PPA) or other suitable catalyst

  • Appropriate organic solvents (e.g., 1,2-dichlorobenzene, ethanol)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • A mixture of the 2-aminothiophenol derivative and the substituted benzoic acid is heated in PPA at an elevated temperature (e.g., 180-220 °C) for several hours.

  • The reaction mixture is then cooled to room temperature and poured into a large volume of ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is dried and purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Fluorescent Properties

Materials:

  • Synthesized benzothiazole probe

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Appropriate solvents (e.g., DMSO, PBS buffer)

  • Analyte of interest

Procedure for Fluorescence Titration:

  • A stock solution of the benzothiazole probe is prepared in a suitable solvent (e.g., DMSO).

  • A working solution of the probe is prepared by diluting the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4).

  • The fluorescence spectrum of the probe solution is recorded using a spectrofluorometer at a specific excitation wavelength.

  • A stock solution of the analyte is prepared.

  • Aliquots of the analyte stock solution are incrementally added to the probe solution in the cuvette.

  • After each addition, the solution is mixed thoroughly, and the fluorescence spectrum is recorded.

  • The changes in fluorescence intensity at the emission maximum are plotted against the concentration of the analyte to determine the detection limit and binding characteristics.

Determination of Quantum Yield: The fluorescence quantum yield (Φ) can be determined using a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield of the sample is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

This comparative guide highlights the adaptability and effectiveness of benzothiazole-based fluorescent probes for a range of research applications. By understanding their fundamental properties and the experimental protocols for their use, researchers can better leverage these powerful tools in their scientific endeavors.

References

Comparative Spectroscopic Analysis of 5-hydroxybenzothiazole-2-carboxylic acid: A Review of Theoretical and Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between theoretical and experimental spectroscopic data for 5-hydroxybenzothiazole-2-carboxylic acid is currently limited by the lack of publicly available, integrated studies on this specific molecule. While research on analogous compounds provides a framework for such a comparison, a dedicated study presenting both experimental and computational data for the title compound is needed for a direct and detailed analysis.

This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the spectroscopic properties of this compound by examining data from related molecules and outlining the standard methodologies for such a comparative analysis.

Experimental and Theoretical Methodologies: A General Overview

The characterization of a molecule like this compound typically involves a combination of experimental spectroscopic techniques and computational chemistry.

Experimental Protocols:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Solid samples are often prepared as KBr pellets. The spectrum is recorded to identify characteristic vibrational modes of functional groups, such as the O-H, C=O, C-N, and C-S stretching and bending vibrations.

  • UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a suitable solvent (e.g., ethanol, DMSO), and the absorbance is measured across a range of wavelengths to identify electronic transitions, typically π → π* and n → π* transitions within the aromatic and heterocyclic ring systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a deuterated solvent. These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, revealing structural details and connectivity.

Theoretical Protocols:

  • Density Functional Theory (DFT): This is a common computational method used to predict the spectroscopic properties of molecules. The B3LYP functional with a basis set such as 6-311++G(d,p) is frequently employed to optimize the molecular geometry and calculate vibrational frequencies (FT-IR), electronic absorption spectra (UV-Vis), and NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is typically used for NMR calculations.

Comparative Data Analysis: Insights from Related Molecules

FT-IR Spectroscopy

For carboxylic acid-containing benzothiazole derivatives, the following characteristic vibrational modes are expected. The table below presents a hypothetical comparison based on typical values observed for similar compounds.

Vibrational Mode Expected Experimental Range (cm-1) Typical Theoretical (DFT/B3LYP) Range (cm-1) (Scaled)
O-H stretch (Carboxylic acid)3200-2500 (broad)3250-2550
O-H stretch (Phenolic)~3400~3450
C=O stretch1720-16801730-1690
C=N stretch1630-16001640-1610
C-O stretch1320-12101330-1220
C-S stretch700-600710-610

Note: Theoretical frequencies are often scaled to correct for anharmonicity and other computational approximations.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to electronic transitions within the conjugated system.

Electronic Transition Expected Experimental λmax (nm) Typical Theoretical (TD-DFT) λmax (nm)
π → π280-350290-360
n → π> 350> 360
NMR Spectroscopy

The predicted 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the molecular structure.

1H NMR:

Proton Expected Experimental δ (ppm) Typical Theoretical (GIAO) δ (ppm)
Carboxylic acid (-COOH)12.0-13.011.5-12.5
Phenolic (-OH)9.0-10.08.5-9.5
Aromatic protons7.0-8.56.8-8.3

13C NMR:

Carbon Expected Experimental δ (ppm) Typical Theoretical (GIAO) δ (ppm)
Carboxylic acid (-COOH)165-175168-178
C=N155-165158-168
Aromatic carbons110-150112-152

Workflow for Comparative Spectroscopic Analysis

The logical workflow for a comparative study of theoretical and experimental spectroscopic data is outlined below.

G Workflow for Comparative Spectroscopic Analysis exp Experimental Analysis ftir_exp FT-IR Spectroscopy exp->ftir_exp uv_exp UV-Vis Spectroscopy exp->uv_exp nmr_exp NMR Spectroscopy exp->nmr_exp theor Theoretical Calculations dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) theor->dft compare Data Comparison and Analysis ftir_exp->compare uv_exp->compare nmr_exp->compare geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc giao_calc GIAO NMR Calculation geom_opt->giao_calc freq_calc->compare tddft_calc->compare giao_calc->compare conclusion Structural Elucidation and Property Interpretation compare->conclusion

Caption: Workflow illustrating the parallel experimental and theoretical streams for spectroscopic analysis and their convergence for data comparison.

Conclusion

A detailed, direct comparison of theoretical and experimental spectroscopic data for this compound is crucial for a complete understanding of its structural and electronic properties. While this guide provides an overview of the expected results based on related compounds and standard methodologies, it also highlights the need for a dedicated study to generate and compare this specific data. Such a study would be invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for further development and application of this compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-Hydroxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 5-Hydroxybenzothiazole-2-carboxylic acid, a compound utilized in various research applications.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Chemical Properties and Hazard Data

A summary of key identifiers for this compound is provided in the table below.

PropertyValue
Chemical Name This compound
CAS Number 1261809-89-5[1]
Molecular Formula C8H5NO3S[1]
Molecular Weight 195.20 g/mol [1]

Based on the safety data sheets of analogous compounds like 2-Aminothiazole-5-carboxylic acid and 5-Hydroxy-2-indolecarboxylic acid, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation[2][3]. Therefore, it should be treated as a hazardous substance.

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • The standard procedure for compounds of this nature is disposal at an approved waste disposal plant[2][3].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Unused Material ppe->spill collect Collect in a Labeled Hazardous Waste Container spill->collect store Store Securely in a Designated Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and sustainable laboratory environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Hydroxybenzothiazole-2-carboxylic acid (CAS No. 1261809-89-5) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzothiazole derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or dust generation is likely.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1] Ensure gloves are inspected before use and changed frequently, especially after direct contact. Protective clothing and boots may be necessary for larger quantities or in case of potential spills.
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.

    • Verify that an eyewash station and safety shower are readily accessible and in good working order.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Wear the appropriate PPE as detailed in the table above.

  • During Use:

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the laboratory area.[1][3]

    • Avoid the formation of dust and aerosols.[2]

    • Wash hands thoroughly after handling the compound.[3]

  • Cleanup:

    • In case of a spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2]

    • Decontaminate the work area with an appropriate solvent and then wash with soap and water.

    • Remove and dispose of contaminated PPE as hazardous waste.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2]

  • Protect from direct sunlight.[2]

Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Do not empty into drains.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Hazardous Waste clean2->clean3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Hydroxybenzothiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Hydroxybenzothiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.